15-epi-Prostacyclin Sodium Salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H31NaO5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16-,17-,18-,19+;/m1./s1 |
InChI Key |
LMHIPJMTZHDKEW-MYQOGOCISA-M |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+] |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 15-epi-Prostacyclin Sodium Salt: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation, plays a crucial role in cardiovascular homeostasis. Its chemical instability has driven extensive research into more stable and selective analogs. Among the myriad of stereoisomers, 15-epi-Prostacyclin Sodium Salt represents a key compound for understanding the structure-activity relationships of prostacyclin and its receptor interactions. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, complete with experimental insights and pathway visualizations.
Discovery and Characterization
The discovery of 15-epi-Prostacyclin was not a singular event but rather emerged from broader investigations into the synthesis and characterization of various prostacyclin diastereomers. Researchers, in their quest to understand the precise stereochemical requirements for biological activity, systematically synthesized and evaluated different epimers of prostacyclin. The 15-epi isomer, where the hydroxyl group at carbon 15 is in the opposite configuration to the naturally occurring prostacyclin, was prepared as part of these comprehensive studies.[1] The synthesis of both the methyl ester and the sodium salt forms of 15-epi-PGI2 has been reported in the scientific literature.[1]
Chemical Synthesis
The chemical synthesis of this compound, like that of prostacyclin itself, is a multi-step process that often utilizes key intermediates and stereocontrolled reactions. While specific, detailed protocols for the exclusive synthesis of the 15-epi epimer are not extensively published as standalone procedures, its preparation is described within the context of the synthesis of various prostacyclin diastereomers.
A general and reproducible method for the small-scale synthesis of prostacyclin and its analogs, including the 15-epi diastereomer, involves a modification of Whittaker's iodocyclization followed by dehydroiodination with a base like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN).[1] The total synthesis of racemic (±)-15-epi-prostaglandin I2 methyl ester has also been achieved, with a key step being an aldol reaction between a cyclopentanone enolate and a cyclopentenyl-acetaldehyde derivative.
The general synthetic strategy often begins with a well-established prostaglandin intermediate, such as the Corey lactone, which provides the necessary stereochemistry for the cyclopentane ring. The upper and lower side chains are then introduced through a series of reactions, including Wittig-type olefination and reduction steps. The crucial C15 stereocenter is often established through the reduction of a corresponding 15-keto intermediate. The formation of the 15-epi isomer can occur if this reduction is not completely stereoselective, leading to a mixture of the 15(S) (natural) and 15(R) (epi) alcohols. These diastereomers can then be separated using chromatographic techniques.
Generalized Synthetic Workflow
Experimental Protocols
While detailed, step-by-step published protocols for the specific synthesis of this compound are scarce, the following outlines a general experimental approach based on established methods for prostacyclin synthesis, which would yield the 15-epi isomer as a separable diastereomer.
Key Experimental Stages:
-
Preparation of the Prostaglandin F2α analog: This typically starts from the Corey lactone diol, which undergoes a series of reactions to introduce the alpha and omega side chains. The stereochemistry at C-15 is critical and is often established via a stereocontrolled reduction of a C-15 ketone. Non-stereoselective reduction will lead to a mixture of 15-epimers.
-
Iodocyclization: The PGF2α analog is subjected to iodocyclization. A typical procedure would involve treating the PGF2α analog with iodine, potassium iodide, and potassium bicarbonate in an aqueous solvent system. This reaction forms the bicyclic ether structure characteristic of prostacyclins, with an iodine atom incorporated at the C-5 position.
-
Dehydroiodination: The resulting 5-iodo-PGI1 intermediate is then treated with a non-nucleophilic base, such as 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), in an appropriate organic solvent (e.g., toluene or benzene) to induce elimination of hydrogen iodide. This step forms the crucial enol ether double bond of the prostacyclin ring system, yielding a mixture of PGI2 methyl ester and 15-epi-PGI2 methyl ester.
-
Chromatographic Separation: The diastereomeric mixture of the methyl esters is then separated. This is a critical step and is typically achieved using high-performance liquid chromatography (HPLC) on a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The difference in polarity between the two epimers allows for their separation.
-
Saponification: The isolated 15-epi-PGI2 methyl ester is then saponified to the corresponding sodium salt. This is achieved by treating the ester with a stoichiometric amount of sodium hydroxide in a suitable solvent like aqueous methanol. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Purification and Characterization: The final product, this compound, is purified, often by recrystallization or further chromatography. Its identity and purity are confirmed using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
Prostacyclin and its analogs exert their biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The general signaling pathway for prostacyclin is well-established.
Prostacyclin Signaling Pathway
The biological activity of this compound is expected to be significantly different from that of the natural PGI2. The stereochemistry of the hydroxyl group at C-15 is known to be a critical determinant of biological potency. Generally, the 15(S) configuration is optimal for high affinity to the IP receptor and potent biological effects. The 15(R) or 15-epi configuration typically results in a substantial decrease in activity.
While specific quantitative data for this compound is limited in the public domain, studies on other 15-epi prostaglandin analogs have consistently shown reduced biological potency compared to their natural counterparts. For instance, in studies of other prostaglandin analogs, the 15-epi form often exhibits significantly lower affinity for the corresponding prostaglandin receptors and, consequently, a diminished ability to elicit downstream signaling events such as cAMP production or inhibition of platelet aggregation.
Table 1: Expected Comparative Biological Activity Profile
| Parameter | Prostacyclin (PGI2) | 15-epi-Prostacyclin |
| Receptor Binding Affinity (IP Receptor) | High | Significantly Lower |
| Inhibition of Platelet Aggregation | Potent | Markedly Reduced |
| Vasodilatory Effect | Potent | Markedly Reduced |
| Stimulation of cAMP Production | Strong | Weak |
Note: The data for 15-epi-Prostacyclin is qualitative and based on the generally observed effects of 15-epimerization on prostaglandin activity.
Conclusion
The discovery and synthesis of this compound have been instrumental in elucidating the strict stereochemical requirements for the biological actions of prostacyclin. While not a potent therapeutic agent itself due to its altered stereochemistry at a critical position, it serves as an invaluable tool for researchers in the field of prostanoid pharmacology and drug design. The synthetic pathways, though challenging, are accessible through established prostaglandin chemistry, allowing for its preparation for research purposes. Further investigation into the subtle biological effects of 15-epi-Prostacyclin may yet reveal unique properties or interactions that could inform the development of novel, highly selective prostaglandin-based therapeutics.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of 15-epi-Prostacyclin Sodium Salt
This technical guide provides a comprehensive overview of the mechanism of action for this compound, a synthetic analog of prostacyclin (PGI2). This document details the molecular interactions, signaling cascades, and physiological effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Introduction to this compound
This compound is a stereoisomer of prostacyclin, a potent endogenous eicosanoid.[1] Like prostacyclin, it is a powerful vasodilator and a strong inhibitor of platelet aggregation.[2][3] These properties make it and its analogues critical therapeutic agents, particularly in the treatment of severe vasoconstrictive disorders like pulmonary arterial hypertension (PAH).[4][5] The sodium salt form, often referred to as epoprostenol when used as a drug, enhances its stability and solubility for pharmaceutical applications.[2][6]
The primary therapeutic effects of this compound are mediated through its interaction with the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[4][6]
Core Mechanism of Action: The IP Receptor Signaling Pathway
The pharmacological actions of this compound are initiated by its binding to the IP receptor, which is predominantly expressed on the surface of vascular smooth muscle cells and platelets.[5] The activation of the IP receptor triggers a well-defined intracellular signaling cascade.
2.1. Receptor Binding and G-Protein Activation
The IP receptor is primarily coupled to the stimulatory G-protein, Gs.[4][5] Upon agonist binding, the receptor undergoes a conformational change, which facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). This activation causes the dissociation of the Gαs subunit from the βγ-subunits.
2.2. Adenylyl Cyclase Activation and cAMP Production
The dissociated and activated Gαs subunit directly stimulates the enzyme adenylyl cyclase.[5] This enzyme then catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP).[5] This leads to a significant increase in intracellular cAMP concentrations, which is the central event in the signaling pathway.
2.3. Downstream Effects of Elevated cAMP
The subsequent physiological effects are tissue-specific and depend on the downstream targets of cAMP.
-
In Vascular Smooth Muscle Cells (VSMCs): The accumulation of cAMP activates Protein Kinase A (PKA).[2] PKA then phosphorylates and inhibits myosin light chain kinase (MLCK). This inhibition leads to a decrease in the phosphorylation of myosin light chains, reduced intracellular calcium levels, and ultimately, smooth muscle relaxation and vasodilation.[2] This vasodilatory effect is crucial for reducing pulmonary vascular resistance in patients with PAH.
-
In Platelets: In a similar fashion, elevated cAMP levels in platelets activate PKA. This activation cascade interferes with platelet activation processes, inhibiting granule release and the conformational changes of glycoprotein IIb/IIIa receptors that are necessary for platelet aggregation.[7] This results in a potent anti-thrombotic effect.[3][7][8]
Quantitative Pharmacological Data
| Compound | Receptor | Parameter | Value (nM) | Cell System |
| Iloprost | IP | Kᵢ | 3.9 | Recombinant Human Receptors |
| EP₁ | Kᵢ | 1.1 | Recombinant Human Receptors | |
| IP | EC₅₀ (cAMP) | 0.37 | Cells expressing human IP receptor | |
| EP₁ | EC₅₀ (Ca²⁺) | 0.3 | Cells expressing human EP₁ receptor | |
| Treprostinil | IP | Kᵢ | 32 | Recombinant Human Receptors |
| DP₁ | Kᵢ | 4.4 | Recombinant Human Receptors | |
| EP₂ | Kᵢ | 3.6 | Recombinant Human Receptors | |
| IP | EC₅₀ (cAMP) | 1.9 | Cells expressing human IP receptor | |
| DP₁ | EC₅₀ (cAMP) | 0.6 | Cells expressing human DP₁ receptor | |
| EP₂ | EC₅₀ (cAMP) | 6.2 | Cells expressing human EP₂ receptor | |
| Table compiled from data in[9]. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of prostacyclin analogues.
4.1. Protocol for Intracellular cAMP Measurement Assay
This protocol describes a method to quantify changes in intracellular cAMP levels in response to an IP receptor agonist.
-
Cell Culture:
-
Culture human pulmonary artery smooth muscle cells (HPASMCs) or a cell line stably expressing the human IP receptor (e.g., CHO-K1 cells) in appropriate growth medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a density of approximately 100,000 cells per well and allow them to adhere overnight.[10]
-
-
Assay Procedure:
-
Wash the cells once with a serum-free medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES).[10]
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor such as 0.5 mM isobutylmethylxanthine (IBMX) for 15-30 minutes at room temperature. This step prevents the degradation of cAMP and enhances the signal.[10]
-
Prepare serial dilutions of this compound and other reference agonists (e.g., Iloprost) in the stimulation buffer.
-
Add the agonist solutions to the wells in triplicate and incubate for 30 minutes at room temperature.[10] Include a vehicle control (buffer only).
-
-
Cell Lysis and cAMP Quantification:
-
Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a commercially available lysis reagent).[11]
-
Incubate the plates at room temperature for 10-20 minutes to ensure complete lysis.
-
Quantify the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA) or a bioluminescent assay (e.g., cAMP-Glo™ Assay) according to the manufacturer's instructions.[10][11][12]
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration for each sample.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
4.2. Protocol for Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the procedure to measure the inhibitory effect of this compound on platelet aggregation.
-
Sample Preparation:
-
Collect whole blood from healthy, consenting volunteers via venipuncture into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[13]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 194 x g) for 18 minutes at room temperature with no brake.[13]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1465 x g) for 20 minutes.[13] The PPP will be used to set the 100% aggregation baseline.
-
-
Aggregometry:
-
Turn on the light transmission aggregometer and allow it to warm up.
-
Pipette a sample of PRP into a cuvette with a magnetic stir bar and place it in the incubation well of the aggregometer.[14]
-
Incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 2-5 minutes).
-
Calibrate the aggregometer by placing a cuvette with PRP to set 0% aggregation and a cuvette with PPP to set 100% aggregation.[14]
-
-
Measurement of Aggregation:
-
Move the cuvette containing the pre-incubated PRP sample to the assay well.
-
Add a platelet agonist such as Adenosine Diphosphate (ADP; e.g., 6.5 µM) or arachidonic acid (AA; e.g., 0.5 mM) to induce aggregation.[15]
-
Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
The maximum percentage of aggregation is determined for each concentration of the inhibitor.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response).
-
Mandatory Visualizations
The following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of 15-epi-Prostacyclin via the IP receptor.
References
- 1. This compound | C20H31NaO5 | CID 132285240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. Prostacyclin (prostaglandin I2, PGI2) inhibits platelet adhesion and thrombus formation on subendothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 7. Effect of prostacyclin on platelets, polymorphonuclear cells, and heterotypic cell aggregation during hemofiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of prostacyclin to inhibit activation of platelets during preparation of platelet concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP₁ and EP₂ agonist [agris.fao.org]
- 10. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
The Physiological Role of 15-epi-Prostacyclin Epimers: An In-depth Technical Guide
This guide, therefore, provides a foundational understanding of the well-established physiological roles and signaling pathways of prostacyclin. This information serves as a crucial framework within which the potential, yet unconfirmed, activities of its 15-epi epimers can be considered. The experimental protocols detailed below are standard methods in the field and can be adapted for the future investigation of these specific epimers.
Introduction to Prostacyclin (PGI2)
Prostacyclin is a member of the eicosanoid family of signaling molecules derived from arachidonic acid.[1][2] It is primarily produced by vascular endothelial cells and plays a critical role in cardiovascular homeostasis.[2] Its two major, well-defined physiological functions are:
-
Vasodilation: Prostacyclin is a potent vasodilator, relaxing blood vessels and thereby increasing blood flow and decreasing blood pressure.[3]
-
Inhibition of Platelet Aggregation: It is the most potent endogenous inhibitor of platelet aggregation, preventing the formation of blood clots.[2]
The balance between prostacyclin and thromboxane A2 (a pro-aggregatory and vasoconstrictive eicosanoid) is crucial for maintaining a healthy vasculature.
Prostacyclin Signaling Pathway
Prostacyclin exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[3] The binding of prostacyclin to the IP receptor initiates a signaling cascade that leads to the physiological responses.
The canonical signaling pathway for prostacyclin is as follows:
Caption: Canonical Prostacyclin (PGI2) Signaling Pathway.
Quantitative Data on Prostacyclin and its Analogs
While specific quantitative data for 15-epi-Prostacyclin epimers is unavailable, the following table summarizes key parameters for prostacyclin and some of its well-studied synthetic analogs. This provides a reference for the expected range of activities for novel prostacyclin-related compounds.
| Compound | Receptor Binding Affinity (Ki, nM) | EC50 for Platelet Aggregation Inhibition (nM) | EC50 for Vasodilation (nM) |
| Prostacyclin (PGI2) | ~1 (IP Receptor)[4] | 0.5 - 2 | 0.5 - 5 |
| Iloprost | 1.3 (IP), 28 (EP1), 100 (EP3)[5] | 0.5 - 3 | 1 - 10 |
| Treprostinil | 20 (IP), 23 (DP1), 24 (EP2)[5] | 1 - 5 | 5 - 20 |
| Beraprost | ~30 (IP) | 5 - 15 | 10 - 50 |
Note: Values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the physiological role of 15-epi-Prostacyclin epimers.
Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of 15-epi-Prostacyclin epimers for the prostacyclin (IP) receptor and other prostanoid receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human IP receptor (e.g., HEK293-IP cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Competitive Radioligand Binding Assay:
-
Incubate the cell membranes with a constant concentration of a radiolabeled IP receptor ligand (e.g., [3H]-iloprost).
-
Add increasing concentrations of the unlabeled 15-epi-Prostacyclin epimers (or prostacyclin as a positive control).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the Ki (inhibition constant) for each epimer.
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of 15-epi-Prostacyclin epimers on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer, which measures changes in light transmission through a stirred suspension of PRP.
-
Pre-incubate PRP with various concentrations of the 15-epi-Prostacyclin epimers or vehicle control for a short period (e.g., 2 minutes).
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.
-
Record the change in light transmission over time.
-
Calculate the percentage inhibition of aggregation for each concentration of the epimers.
-
Determine the EC50 (half-maximal effective concentration) for each epimer.
-
Vascular Smooth Muscle Relaxation Assay
Objective: To evaluate the vasorelaxant activity of 15-epi-Prostacyclin epimers.
Methodology:
-
Tissue Preparation:
-
Isolate arterial rings (e.g., from rat aorta or human pulmonary artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Connect the arterial rings to isometric force transducers to record changes in tension.
-
-
Vasorelaxation Measurement:
-
Pre-contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine or U46619).
-
Once a stable contraction is achieved, add cumulative concentrations of the 15-epi-Prostacyclin epimers.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction tension.
-
Determine the EC50 for vasorelaxation for each epimer.
-
Measurement of Intracellular cAMP Levels
Objective: To determine if the biological effects of 15-epi-Prostacyclin epimers are mediated by an increase in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., human platelets or vascular smooth muscle cells).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with various concentrations of the 15-epi-Prostacyclin epimers for a defined time period.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular contents.
-
Measure the concentration of cAMP in the cell lysates using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).
-
Normalize the cAMP levels to the total protein concentration in each sample.
-
Determine the dose-response relationship between the epimer concentration and cAMP levels.
-
Conclusion and Future Directions
While the physiological role of prostacyclin is well-established, the specific functions of its 15-epi epimers remain an unexplored area of research. The lack of available data highlights a significant knowledge gap. Future studies employing the experimental protocols outlined in this guide are necessary to elucidate the distinct pharmacological profiles of the 15-R and 15-S epimers of prostacyclin. Such research could potentially uncover novel therapeutic agents with improved selectivity and efficacy for the treatment of cardiovascular and inflammatory diseases. The synthesis and subsequent biological evaluation of these epimers are critical next steps in this endeavor.
References
- 1. 11,15-Epiprostaglandin E 2 and its enantiomer. Biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 15-arylprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to the 15-epi-Prostacyclin Sodium Salt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
15-epi-Prostacyclin Sodium Salt is a stereoisomer of the potent, naturally occurring vasodilator and platelet inhibitor, prostacyclin (PGI2). The alteration in stereochemistry at the 15-carbon position is predicted to significantly modulate its biological activity. While specific quantitative data for this compound is limited in publicly available literature, this guide delineates its expected signaling pathway based on the well-characterized mechanism of prostacyclin and the known impact of 15-epimerization on other prostanoids. This document provides a comprehensive overview of the anticipated receptor interactions, downstream signaling cascades, and methodologies for its further investigation.
Introduction to Prostacyclin and its Epimers
Prostacyclin (PGI2) is a lipid mediator from the eicosanoid family, synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase.[1] It plays a crucial role in cardiovascular homeostasis. Its sodium salt, known as epoprostenol, is used clinically for conditions such as pulmonary arterial hypertension.[2] The biological effects of prostacyclin are mediated through the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3]
The "15-epi" designation refers to an epimer of prostacyclin where the hydroxyl group at the 15th carbon is in the R configuration (15R) instead of the naturally occurring S configuration (15S). This stereochemical change is known to significantly impact the biological activity of prostaglandins, often leading to reduced receptor affinity and potency.
The Anticipated Signaling Pathway of this compound
Based on the known signaling of prostacyclin and the general effects of 15-epimerization on other prostaglandins, the signaling pathway of this compound is expected to be as follows:
-
Receptor Binding: this compound is anticipated to bind to the prostacyclin (IP) receptor, a member of the prostanoid receptor family. However, due to the 15-epi configuration, its binding affinity (Ki) is expected to be significantly lower than that of prostacyclin. It may also exhibit some affinity for other prostanoid receptors, such as the EP and DP receptors, though likely with low potency.
-
G-Protein Coupling: The IP receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. Upon agonist binding, a conformational change in the receptor is expected to catalyze the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex will then stimulate the membrane-bound enzyme, adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP concentration.
-
Downstream Effectors: The primary downstream effector of cAMP is Protein Kinase A (PKA). Elevated cAMP levels lead to the activation of PKA, which in turn phosphorylates various downstream targets, resulting in physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.
It is plausible that this compound may act as a partial agonist or even a competitive antagonist at the IP receptor, meaning it would bind to the receptor but elicit a submaximal response or block the binding of the full agonist (prostacyclin), respectively.
Signaling Pathway Diagram
Quantitative Data
Due to the limited availability of specific research on this compound, the following tables provide a comparative overview based on data for prostacyclin and the expected impact of 15-epimerization.
Table 1: Comparative Receptor Binding Affinity (Ki)
| Compound | Receptor | Species | Ki (nM) | Comments |
| Prostacyclin (PGI2) | IP | Human | ~1-10 | High affinity agonist. |
| 15-epi-Prostacyclin | IP | Human | Predicted >100 | Expected to have significantly lower affinity due to 15-epi configuration. |
| Iloprost | IP | Human | 3.9 | Stable prostacyclin analog, high affinity.[4] |
| Treprostinil | IP | Human | 32 | Stable prostacyclin analog, high affinity.[4] |
Table 2: Comparative Functional Potency (EC50 for cAMP Accumulation)
| Compound | Receptor | Cell Type | EC50 (nM) | Comments |
| Prostacyclin (PGI2) | IP | Platelets/Smooth Muscle | ~1-10 | Potent agonist for cAMP production. |
| 15-epi-Prostacyclin | IP | - | Predicted >1000 or no effect | Expected to be a very weak partial agonist or antagonist. |
| Iloprost | IP | Human cells | 0.37 | Potent agonist.[4] |
| Treprostinil | IP | Human cells | 1.9 | Potent agonist.[4] |
Experimental Protocols
To further characterize the signaling pathway of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay for the Prostacyclin (IP) Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the IP receptor through competitive displacement of a radiolabeled ligand.
Experimental Workflow Diagram
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human prostacyclin (IP) receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of [3H]-Iloprost (a stable radiolabeled prostacyclin analog) at a fixed concentration (typically near its Kd).
-
50 µL of this compound at varying concentrations (e.g., 10^-10 to 10^-5 M) or buffer for total binding.
-
For non-specific binding, add a high concentration of unlabeled prostacyclin or iloprost (e.g., 10 µM).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate intracellular cAMP production, thereby determining its functional potency (EC50) and efficacy.
Experimental Workflow Diagram
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the IP receptor in a suitable medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Pre-incubate for 10-15 minutes.
-
Add varying concentrations of this compound (e.g., 10^-11 to 10^-5 M) to the wells. Include a positive control (e.g., prostacyclin or forskolin) and a vehicle control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits).
-
These kits typically employ a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[5]
-
-
Signal Measurement:
-
Measure the signal (e.g., fluorescence ratio for HTRF, luminescence, or absorbance) using a plate reader. The signal is typically inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the cell-based assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the EC50 (concentration for half-maximal response) and the maximum response (Emax). This will reveal whether the compound is a full agonist, partial agonist, or antagonist.
-
Conclusion
The signaling pathway of this compound is predicted to mirror that of prostacyclin, primarily involving the IP receptor, Gs protein, and the adenylyl cyclase/cAMP cascade. However, the critical stereochemical difference at the 15-position strongly suggests a significantly reduced affinity and potency, potentially resulting in partial agonism or antagonism. The experimental protocols outlined in this guide provide a robust framework for the definitive characterization of the pharmacological profile of this compound, which is essential for assessing its potential therapeutic utility. Further research is warranted to elucidate the precise quantitative aspects of its interaction with the prostacyclin receptor and its downstream signaling effects.
References
- 1. MeSH Browser [meshb.nlm.nih.gov]
- 2. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of stable prostaglandins to investigate prostacyclin (PGI2)-binding sites and PGI2-sensitive adenylate cyclase in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Effects of 15-epi-Prostacyclin Sodium Salt: A Technical Guide
Disclaimer: Publicly available in vivo research data specifically for 15-epi-Prostacyclin Sodium Salt is limited. This guide is therefore based on the well-characterized effects of its stereoisomer, Prostacyclin (PGI₂, also known as epoprostenol), which is the naturally occurring and more potent form. It is established that 15-epimers of prostaglandins generally exhibit similar biological activities but with reduced potency compared to their 15(S) counterparts.[1] Researchers should consider the data presented here as a qualitative and mechanistic reference, anticipating that higher concentrations of the 15-epi isomer may be required to achieve similar effects.
Introduction
This compound is a synthetic stereoisomer of prostacyclin (PGI₂), a potent endogenous mediator belonging to the eicosanoid family. Like PGI₂, its primary in vivo effects are vasodilation and the inhibition of platelet aggregation.[1][2] These actions are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This document provides a technical overview of the expected in vivo effects, underlying signaling pathways, and general experimental protocols relevant to the study of prostacyclin analogs like the 15-epi isomer.
Core Mechanism of Action: IP Receptor Signaling
Prostacyclin and its analogs exert their effects by binding to the IP receptor, which is predominantly coupled to the Gαs subunit of heterotrimeric G proteins.[3] This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets within the cell, ultimately leading to smooth muscle relaxation (vasodilation) and the inhibition of platelet activation and aggregation.[2][3]
Signaling Pathway Diagram
The diagram below illustrates the canonical signaling pathway initiated by the binding of a prostacyclin analog to the IP receptor.
Caption: Prostacyclin (IP) Receptor Signaling Pathway.
Primary In Vivo Effects
The two most prominent and well-documented in vivo effects of prostacyclin analogs are cardiovascular modulation and hemostasis regulation.
Cardiovascular Effects: Vasodilation
Activation of IP receptors on vascular smooth muscle cells leads to relaxation and vasodilation. In systemic circulation, this manifests as a dose-dependent decrease in blood pressure. Prostacyclin analogs are particularly effective vasodilators in the pulmonary vasculature and are used clinically to treat pulmonary arterial hypertension (PAH).[4]
Hematological Effects: Inhibition of Platelet Aggregation
Prostacyclin is the most potent endogenous inhibitor of platelet aggregation known.[2][3] By elevating cAMP levels in platelets, it prevents the increase in cytosolic calcium required for platelet activation, degranulation, and aggregation.[5] This antithrombotic effect is a key component of its physiological role in maintaining vascular homeostasis.
Quantitative Data (Reference: Epoprostenol)
The following tables summarize quantitative data from in vivo and in vitro studies using epoprostenol (PGI₂ sodium salt). This data provides a reference point for the expected effects of prostacyclin analogs.
Table 1: In Vivo Cardiovascular Effects of Epoprostenol Infusion in Humans
| Parameter | Dose Range (ng/kg/min) | Observation |
| Diastolic Blood Pressure | > 2 | Dose-dependent decrease |
| Heart Rate | > 2 | Tachycardia (increase in heart rate) |
| Pulmonary Vascular Resistance (PVR) | 2 - 10+ | Significant decrease |
| Systemic Vascular Resistance (SVR) | 2 - 10+ | Decrease |
| Data compiled from studies on healthy volunteers and patients with peripheral vascular disease. |
Table 2: In Vitro Platelet Aggregation Inhibition by Prostaglandins
| Compound | IC₅₀ (nM) for Human Platelet Aggregation | Notes |
| **Prostacyclin (PGI₂) ** | 5 | Potent inhibitor of ADP-induced aggregation.[1] |
| 15-epi-Prostacyclin | Not well established | Expected to be less potent (higher IC₅₀) than PGI₂ based on typical activity of 15(R) isomers.[1] |
| Iloprost | 1 - 6 (effective concentration) | Stable PGI₂ analog, equipotent or more potent than PGI₂ depending on the agonist used to induce aggregation.[6][7] |
Experimental Protocols
Detailed protocols should be developed based on specific research goals. The following provides a generalized methodology for assessing the primary in vivo effects of a prostacyclin analog.
Protocol: Assessment of In Vivo Cardiovascular Effects in a Rodent Model
-
Animal Model: Anesthetized Sprague-Dawley or Wistar rats.
-
Surgical Preparation:
-
Anesthetize the animal (e.g., with isoflurane or sodium pentobarbital).
-
Cannulate the carotid artery or femoral artery with a pressure transducer-linked catheter to monitor systemic arterial blood pressure and heart rate.
-
Cannulate the jugular vein for intravenous (IV) infusion of the test compound.
-
-
Compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, PBS pH 9.0).
-
Allow the animal's blood pressure to stabilize and record baseline measurements for at least 20-30 minutes.
-
Infuse the compound intravenously using a syringe pump, starting with a low dose and increasing in a stepwise manner (e.g., 1, 3, 10, 30 ng/kg/min).
-
Maintain each infusion rate for a sufficient period (e.g., 5-10 minutes) to allow the hemodynamic response to stabilize.
-
-
Data Acquisition: Continuously record blood pressure (systolic, diastolic, mean) and heart rate throughout the experiment.
-
Analysis: Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each dose administered. Plot a dose-response curve.
Protocol: Ex Vivo Platelet Aggregation Assay
-
Sample Collection: Collect whole blood from human volunteers or an animal model into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Carefully collect the supernatant, which is the PRP.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Add a sample of PRP to a cuvette with a stir bar and place it in the instrument to establish a baseline (100% light transmission).
-
Add a known concentration of this compound (or vehicle control) and incubate for a short period (e.g., 1-2 minutes).
-
Add a platelet aggregating agent (e.g., ADP, arachidonic acid, collagen) to induce aggregation.[6][7]
-
Record the change in light transmission over time as platelets aggregate.
-
-
Analysis: Determine the maximum percentage of aggregation for each concentration of the test compound. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits platelet aggregation by 50%.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing a novel prostacyclin analog.
Caption: General workflow for characterizing a prostacyclin analog.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of inhibitory actions of prostacyclin and a new prostacyclin analogue on the aggregation of human platelet in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Receptor Binding Affinity of 15-epi-Prostacyclin Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostacyclin (PGI2) and its analogs are critical therapeutic agents, primarily targeting the prostacyclin receptor (IP receptor) to mediate vasodilation and inhibit platelet aggregation. The stereochemistry of these molecules is paramount to their biological activity. This technical guide provides an in-depth analysis of the receptor binding affinity of prostacyclin and its analogs for the IP receptor. While direct binding data for 15-epi-Prostacyclin Sodium Salt is not publicly available, this document will explore the well-established principles of prostacyclin-receptor interactions and the profound impact of stereochemistry at the C-15 position. By examining the binding characteristics of the native ligand and its clinically relevant analogs, alongside a discussion of the functional consequences of the 15-epi configuration in other prostanoids, this guide offers a scientifically grounded perspective on the anticipated receptor binding profile of this compound.
Introduction to the Prostacyclin (IP) Receptor
The prostacyclin receptor, also known as the IP receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis.[1] Encoded by the PTGIR gene in humans, the IP receptor is predominantly expressed in vascular smooth muscle cells, platelets, and endothelial cells.[1] Its endogenous ligand is prostacyclin (PGI2), a lipid mediator synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase.[2] PGI2 is a potent vasodilator and the most potent endogenous inhibitor of platelet aggregation.[3] Due to its therapeutic properties, stable synthetic analogs of PGI2 have been developed for the treatment of conditions such as pulmonary arterial hypertension.[4]
Receptor Binding Affinity of Prostacyclin and its Analogs
The binding of an agonist to the IP receptor initiates a signaling cascade that mediates its physiological effects. The affinity of a ligand for the receptor is a key determinant of its potency. Quantitative measures such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are used to characterize this interaction.
While specific binding data for this compound is not available in the public domain, the binding affinities of PGI2 and its well-studied, clinically used analogs provide a crucial benchmark for understanding IP receptor pharmacology.
| Compound | Receptor | Species | Cell Line/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Prostacyclin (PGI2) | IP | Human | Platelets | [3H]-PGI2 | 16 (High affinity site), 382 (Low affinity site) | [5] | |
| Iloprost | IP | Human | HEK-293 | [3H]-Iloprost | 3.9 | [6] | |
| Iloprost | EP1 | Human | HEK-293 | [3H]-PGE2 | 1.1 | [6] | |
| Treprostinil | IP | Human | HEK-293 | [3H]-Iloprost | ~30 | [7] | |
| Treprostinil | DP1 | Human | 1321N1 | [3H]-BW245C | ~4.4 | [3] | |
| Treprostinil | EP2 | Human | HEK-293 | [3H]-PGE2 | ~3.6 | [3] | |
| Cicaprost | IP | Mouse | CHO | [3H]-Iloprost | [8] |
Note: The table summarizes representative data from various sources. Experimental conditions can influence absolute values.
The Critical Role of C-15 Stereochemistry
The stereochemistry of the hydroxyl group at the C-15 position of prostaglandins is a critical determinant of their biological activity.[9] Cyclooxygenase enzymes are highly specific, producing prostaglandins with the 15(S)-hydroxyl configuration.[9] This specific stereoisomer is essential for high-affinity binding to and activation of their respective receptors.
The inversion of stereochemistry at this position, resulting in the 15(R) or 15-epi configuration, has been shown to dramatically reduce or abolish the agonist activity of various prostaglandins. In some instances, these 15-epi analogs can act as competitive antagonists. For example, ent-11-epi-15-epi PGE2 methyl ester has been shown to competitively antagonize the contractile actions of PGE2 and PGF2α.[10] The oxidation of the 15-hydroxyl group to a ketone by 15-hydroxyprostaglandin dehydrogenase is a primary mechanism for the biological inactivation of prostaglandins.[11]
Given the established importance of the 15(S) configuration for the activity of prostacyclin and other prostanoids, it is highly probable that This compound , which possesses the 15(R) configuration, would exhibit significantly lower binding affinity and agonist potency at the IP receptor compared to native prostacyclin. It is also plausible that it may act as a weak partial agonist or even a competitive antagonist at the IP receptor. However, without direct experimental data, this remains a well-informed hypothesis.
IP Receptor Signaling Pathway
Upon agonist binding, the IP receptor undergoes a conformational change, leading to the activation of a coupled heterotrimeric Gs protein.[6] This initiates a downstream signaling cascade:
-
Gs Protein Activation: The activated Gs alpha subunit dissociates and activates adenylyl cyclase.[6]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][12]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[12]
-
Physiological Response: PKA phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation), as well as inhibition of platelet activation.[7][12]
In addition to the canonical Gs-cAMP pathway, the IP receptor can also couple to other G proteins, such as Gq and Gi, in certain cell types, leading to the activation of alternative signaling pathways.[1]
References
- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 2. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin - Wikipedia [en.wikipedia.org]
- 4. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 15-arylprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of prostaglandin stereochemistry at the 15-carbon by cyclooxygenases-1 and -2. A critical role for serine 530 and valine 349 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11,15-Epiprostaglandin E 2 and its enantiomer. Biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity of Prostacyclin Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the stereospecific nature of the interaction between ligands and the prostacyclin receptor (IP receptor). Understanding this stereoselectivity is critical for the rational design of potent and specific therapeutic agents targeting the IP receptor, a key player in vascular homeostasis and a primary target for the treatment of conditions such as pulmonary arterial hypertension (PAH). This document outlines the quantitative differences in binding and functional potency between stereoisomers of IP receptor agonists, details the experimental protocols used to determine these parameters, and illustrates the associated signaling pathways.
Introduction to the Prostacyclin Receptor and Stereoisomerism
The prostacyclin (PGI₂) receptor, or IP receptor, is a G-protein coupled receptor (GPCR) that belongs to the prostanoid receptor family.[1] Upon activation by its endogenous ligand PGI₂ or synthetic analogs, the IP receptor primarily couples to the Gs alpha subunit (Gαs), stimulating adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2] This signaling cascade ultimately leads to a variety of physiological effects, most notably vasodilation and the inhibition of platelet aggregation.[2]
Prostacyclin analogs are complex molecules with multiple chiral centers. As a result, they can exist as different stereoisomers (enantiomers or diastereomers). These isomers, while having the same chemical formula and connectivity, possess distinct three-dimensional arrangements of atoms. It is a well-established principle in pharmacology that biological macromolecules, such as receptors, are chiral and can exhibit a high degree of stereospecificity in their interactions with ligands. This guide focuses on the quantitative evidence of this stereospecificity at the IP receptor.
Quantitative Analysis of Stereospecific Interactions
The stereochemical configuration of prostacyclin analogs has a profound impact on their affinity for the IP receptor and their ability to elicit a functional response. This is clearly demonstrated by comparing the binding and activity of different stereoisomers of clinically relevant IP agonists.
Iloprost Stereoisomers
Iloprost, a stable synthetic analog of prostacyclin, is commonly prepared as a mixture of the 16(S) and 16(R) stereoisomers.[3] Studies have shown a significant difference in the biological activity and receptor binding characteristics between these two isomers. The 16(S) isomer is markedly more potent in its physiological effects and exhibits a much higher affinity for the platelet IP receptor.[3]
Table 1: Binding Affinity of Iloprost Stereoisomers at the Platelet IP Receptor [3]
| Stereoisomer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |
| 16(S)-Iloprost | 13.4 | 665 |
| 16(R)-Iloprost | 288 | 425 |
Table 2: Functional Potency of Iloprost Stereoisomers [3]
| Stereoisomer | Potency (Inhibition of Platelet Aggregation) |
| 16(S)-Iloprost | ~20-fold more potent than 16(R) isomer |
| 16(R)-Iloprost | - |
The data clearly indicates that the 16(S) configuration is strongly preferred by the IP receptor, resulting in a more than 20-fold higher binding affinity (lower Kd) and a corresponding increase in functional potency compared to the 16(R) isomer.[3]
Beraprost Stereoisomers
Beraprost is another prostacyclin analog used in the treatment of PAH and is administered as a racemic mixture of four stereoisomers.[4] The single isomer, esuberaprost (beraprost-314d), has been isolated and studied, revealing significant pharmacological differences compared to the mixture. Esuberaprost is a highly potent IP receptor agonist.[4]
Table 3: Functional Potency of Esuberaprost vs. Beraprost Mixture [4]
| Ligand | cAMP Elevation in HEK-293-IP cells (EC₅₀, nM) | Inhibition of Human PASMC Proliferation (EC₅₀, nM) | Relaxation of Rat Pulmonary Arteries |
| Esuberaprost | 0.4 | 3 | ~5-fold more potent than Beraprost |
| Beraprost | ~10.4 (26-fold less potent) | 120 | - |
These findings demonstrate that the separation of stereoisomers can lead to a significant increase in desired activity. Esuberaprost is 26-fold more potent at elevating cAMP and 40-fold more potent at inhibiting smooth muscle cell proliferation than the racemic mixture of beraprost.[4]
Signaling Pathways of the Prostacyclin Receptor
The primary signaling pathway for the IP receptor involves its coupling to the Gs protein, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of vasodilation and inhibition of platelet aggregation.[5][6]
Figure 1. Canonical Gs-cAMP signaling pathway of the prostacyclin (IP) receptor.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of experiments: radioligand binding assays and functional assays measuring second messenger accumulation.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[7]
Objective: To determine the equilibrium dissociation constant (Ki) of a non-radioactive test compound for the IP receptor.
Materials:
-
Cell membranes prepared from cells expressing the IP receptor (e.g., human platelets or recombinant cell lines like HEK293 or CHO cells).[3][8]
-
Radiolabeled IP receptor agonist (e.g., [³H]-iloprost).
-
Unlabeled test compounds (e.g., stereoisomers of an analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[8]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor compound.[9]
-
Nonspecific Binding: To determine non-specific binding, a set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled standard agonist (e.g., 10 µM iloprost).
-
Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[8]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. General workflow for a radioligand competition binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the IP receptor and produce the second messenger cAMP.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound in stimulating cAMP production.
Materials:
-
Whole cells expressing the IP receptor (e.g., HEK-293 or CHO cells).[10]
-
Test compounds (e.g., stereoisomers of an analog).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based assays).[10][11]
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture: Plate cells in 96-well plates and grow to a suitable confluency.[10]
-
Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.
-
Ligand Stimulation: Add varying concentrations of the test compounds to the cells and incubate for a defined time (e.g., 30 minutes) at 37°C to stimulate cAMP production.[10]
-
Cell Lysis: Stop the stimulation and lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement using a competitive immunoassay (like HTRF or ELISA) or a bioluminescent reporter system.[11][12]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response equation to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Conclusion and Implications for Drug Development
The data and methodologies presented in this guide underscore the critical importance of stereochemistry in the interaction between ligands and the prostacyclin receptor. The significant differences in binding affinity and functional potency observed between stereoisomers of iloprost and beraprost highlight that the IP receptor's binding pocket is highly sensitive to the three-dimensional arrangement of interacting molecules.
For drug development professionals, these findings have several key implications:
-
Chiral Synthesis: The synthesis of prostacyclin analogs should be stereocontrolled to produce the single, most active isomer. The use of racemic mixtures can lead to lower overall potency and potentially introduce off-target effects from the less active isomers.
-
Structure-Activity Relationship (SAR): A thorough understanding of the stereospecific requirements of the IP receptor is essential for building accurate SAR models. This knowledge can guide the design of new, more potent, and selective IP receptor agonists.
-
Pharmacological Profiling: It is crucial to characterize the individual stereoisomers of any new drug candidate to fully understand its pharmacological profile.
References
- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP-Glo™ Assay Protocol [promega.sg]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of 15-epi-Prostacyclin Sodium Salt in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 15-epi-Prostacyclin Sodium Salt and its relevance in the study of platelet aggregation. While a less common epimer of the potent anti-platelet agent prostacyclin (PGI2), understanding its biological activity is crucial for comprehensive research in thrombosis, hemostasis, and the development of novel antiplatelet therapies. This document outlines the established signaling pathways, detailed experimental protocols, and comparative data for prostacyclin and its analogues.
Introduction to Prostacyclin and its Epimers
Prostacyclin (PGI2) is a member of the eicosanoid family of lipids and a powerful endogenous inhibitor of platelet activation and a vasodilator. Its sodium salt, epoprostenol, is used clinically to treat pulmonary hypertension. The biological activity of prostacyclin is stereospecific, and its epimers, such as this compound (the 15R isomer), are known to exhibit different potencies. Generally, 15(R) isomers of prostaglandins have reduced receptor agonist activity compared to their naturally occurring 15(S) counterparts. This suggests that this compound is a weaker inhibitor of platelet aggregation than PGI2.
Mechanism of Action: The Prostacyclin Signaling Pathway
Prostacyclin and its analogues exert their anti-aggregatory effects by binding to the prostacyclin receptor (IP receptor) on the surface of platelets. This G-protein coupled receptor, upon activation, initiates a signaling cascade that ultimately leads to the inhibition of platelet activation and aggregation.
The key steps in this pathway are:
-
Receptor Binding: Prostacyclin or its analogue binds to the IP receptor on the platelet membrane.
-
G-Protein Activation: The activated IP receptor stimulates the associated Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Inhibition of Platelet Activation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inhibition of pathways responsible for platelet shape change, granule release, and aggregation. This counteracts the pro-aggregatory effects of agents like thromboxane A2.
Technical Guide: Vasodilatory Properties of Prostacyclin Sodium Salt
Introduction for Researchers, Scientists, and Drug Development Professionals
Prostacyclin (PGI2) is a lipid mediator belonging to the eicosanoid family, synthesized from arachidonic acid by the vascular endothelium.[1] Its sodium salt, known pharmacologically as epoprostenol, is a potent vasodilator and a powerful inhibitor of platelet aggregation.[2][3] These properties make it a critical therapeutic agent, particularly in the management of pulmonary arterial hypertension (PAH).[4] This technical guide summarizes the current understanding of the vasodilatory effects of prostacyclin sodium salt, its mechanism of action, and relevant experimental data.
Mechanism of Action: Vasodilation
Prostacyclin sodium salt exerts its vasodilatory effects primarily through a receptor-mediated signaling cascade in vascular smooth muscle cells.[1] The process is initiated by the binding of prostacyclin to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) on the surface of these cells.[3]
This binding event activates the associated Gs alpha subunit of the G-protein, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels is the pivotal step leading to vasodilation.[3]
Elevated cAMP activates Protein Kinase A (PKA).[5] PKA then phosphorylates and inhibits myosin light chain kinase (MLCK). The inhibition of MLCK leads to the dephosphorylation of the myosin light chain, resulting in the relaxation of the vascular smooth muscle and, consequently, vasodilation. This mechanism effectively counteracts vasoconstrictive stimuli.
Signaling Pathway Diagram
Caption: Prostacyclin-mediated vasodilation signaling pathway.
Quantitative Data on Vasodilatory Effects
The following tables summarize quantitative data from clinical studies on the vasodilatory effects of epoprostenol in patients with pulmonary hypertension.
Table 1: Hemodynamic Effects of Intravenous Epoprostenol in PAH Patients
| Parameter | Baseline (Mean) | Post-Epoprostenol (Mean) | Percentage Change | Citation |
| Mean Pulmonary Artery Pressure (mPAP) | 55 mmHg | 46 mmHg | -16.4% | [6] |
| Pulmonary Vascular Resistance (PVR) | 21.6 units | 13.7 units | -36.6% | [6] |
| Total Pulmonary Resistance | 21.6 units | 13.7 units | -36.6% | [6] |
Table 2: Dose-Ranging Effects of Intravenous Epoprostenol
| Epoprostenol Dose | Effect on Pulmonary Vascular Resistance (PVR) | Citation |
| Starting Dose (1-2 ng/kg/min) | Initial reduction in PVR | [6] |
| Maximum Tolerated Dose (9.2 ± 0.5 ng/kg/min) | Significant decrease in PVR | [6] |
Experimental Protocols
Detailed experimental protocols for the clinical studies cited are extensive. However, a general workflow for assessing the acute vasodilator response to epoprostenol in a clinical setting is outlined below.
General Workflow for Acute Vasodilator Response Testing
Caption: General experimental workflow for vasodilator testing.
Key Methodological Points:
-
Patient Population: Studies are typically conducted in patients diagnosed with pulmonary arterial hypertension.[4]
-
Administration: Epoprostenol is administered via continuous intravenous infusion due to its short half-life of approximately 42 seconds.[1][5]
-
Dosage: Dosing is initiated at a low rate (e.g., 1-2 ng/kg/min) and is gradually increased to the maximum tolerated dose, which is often limited by systemic side effects such as hypotension, headache, and flushing.[6]
-
Measurements: The primary endpoints for assessing vasodilation are changes in mean pulmonary artery pressure (mPAP) and pulmonary vascular resistance (PVR), which are measured via right-heart catheterization.[4]
Conclusion
Prostacyclin sodium salt (epoprostenol) is a potent vasodilator with a well-established mechanism of action involving the IP receptor and the cAMP signaling pathway. Its clinical efficacy in reducing pulmonary vascular resistance has made it a cornerstone in the treatment of pulmonary arterial hypertension. While this guide provides a thorough overview of the vasodilatory properties of prostacyclin, further research is required to elucidate the specific pharmacological profile of its 15-epi isomer. Drug development professionals should consider the structure-activity relationship of prostacyclin analogs to predict the potential vasodilatory activity of novel isomers.
References
- 1. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 2. Prostacyclin | C20H32O5 | CID 5282411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Epoprostenol Sodium? [synapse.patsnap.com]
- 4. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostacyclin - Wikipedia [en.wikipedia.org]
- 6. publications.ersnet.org [publications.ersnet.org]
The Anti-Inflammatory Potential of 15-epi-Prostacyclin Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the specific anti-inflammatory effects of 15-epi-Prostacyclin Sodium Salt is limited in publicly available scientific literature. This guide, therefore, leverages the extensive research conducted on its parent compound, prostacyclin (PGI2), and its stable analogs to infer the potential mechanisms and effects of the 15-epimer. The information presented herein should be considered as a theoretical framework to guide future research into this specific compound.
Introduction to Prostacyclin and its Role in Inflammation
Prostacyclin (PGI2) is a lipid mediator from the prostanoid family, synthesized from arachidonic acid via the cyclooxygenase (COX) enzymes.[1][2] While renowned for its potent vasodilatory and anti-platelet aggregation effects, prostacyclin also plays a complex and often paradoxical role in the inflammatory response.[1][2][3] Its actions can be either pro-inflammatory or anti-inflammatory, depending on the specific tissue, cellular context, and the nature of the inflammatory stimulus.[1]
This technical guide will explore the established anti-inflammatory properties of prostacyclin and its analogs, providing a foundation for investigating the potential therapeutic applications of this compound. We will delve into the molecular signaling pathways, summarize key quantitative data from relevant studies, and provide detailed experimental protocols that can be adapted for the study of this specific epimer.
Quantitative Data on the Anti-Inflammatory Effects of Prostacyclin and its Analogs
The following tables summarize the observed effects of prostacyclin and its analogs on various inflammatory markers and cell types. These data provide a quantitative basis for understanding the potential anti-inflammatory efficacy of related compounds like this compound.
| Compound | Model System | Measured Parameter | Observed Effect | Reference |
| Iloprost (Prostacyclin Analog) | Bleomycin-induced pulmonary fibrosis in mice | Pro-inflammatory and fibrotic cytokines (TNF-α, IL-6, TGF-β1) | Significant reduction in mRNA expression and protein levels | [1] |
| Iloprost | Bleomycin-induced pulmonary fibrosis in mice | Anti-fibrotic mediators (IFN-γ, CXCL10/IP-10) | Increased release | [1] |
| Iloprost | Human Monocytes | Th1-related chemokine (IP-10) | Suppression via the IP-receptor-cAMP pathway | [4] |
| Cicaprost (Prostacyclin Analog) | CD4+ Th2 cells from IP KO mice | Th2 cytokine production | Inability to suppress, confirming IP receptor specificity | [5] |
| Prostacyclin Analog (ONO-1301) | Ovalbumin-induced allergic airway inflammation in mice | Goblet-cell metaplasia, airway smooth muscle hypertrophy, submucosal collagen deposition | Decreased | [4] |
| Prostacyclin | Carrageenan-induced paw edema in IP-/- mice | Limb edema | Reduced by approximately 50% in IP-deficient mice, indicating a pro-inflammatory role in this model. | [1] |
Signaling Pathways in Prostacyclin-Mediated Anti-Inflammatory Responses
The primary mechanism through which prostacyclin and its analogs exert their effects is by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[5] This interaction initiates a signaling cascade that has significant implications for inflammatory processes.
The Canonical IP Receptor-cAMP Pathway
Activation of the IP receptor by prostacyclin leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a range of cellular responses, many of which are anti-inflammatory.
Caption: Canonical Prostacyclin Signaling Pathway
Alternative Signaling Pathways
Emerging evidence suggests that prostacyclin can also signal through pathways independent of the canonical IP receptor-cAMP axis. These include interactions with other G-protein coupled receptors and nuclear receptors like the peroxisome proliferator-activated receptors (PPARs).[1][6] For instance, the prostacyclin analog treprostinil has been shown to activate PPARβ, which has anti-inflammatory properties.[6]
Experimental Protocols for Assessing Anti-Inflammatory Effects
The following are detailed methodologies for key experiments that can be adapted to investigate the anti-inflammatory properties of this compound.
In Vivo Model: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.
Experimental Workflow:
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema
Detailed Protocol:
-
Animals: Male Wistar rats (180-200 g) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control (no treatment)
-
Vehicle control (saline or appropriate vehicle)
-
Test compound (various doses of this compound)
-
Positive control (e.g., Indomethacin)
-
-
Compound Administration: The test compound or vehicle is administered, typically via intraperitoneal injection, 30-60 minutes before the carrageenan challenge.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro Model: Cytokine Production in Macrophages
This assay evaluates the effect of a compound on the production of pro-inflammatory cytokines by immune cells.
Experimental Workflow:
Caption: Workflow for Macrophage Cytokine Production Assay
Detailed Protocol:
-
Cell Line: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded in 24-well plates at a density of 1 x 10^6 cells/mL and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle. The cells are incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS; 1 µg/mL) is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Conclusion and Future Directions
While direct evidence for the anti-inflammatory effects of this compound is currently lacking, the extensive research on prostacyclin and its analogs provides a strong rationale for its investigation as a potential anti-inflammatory agent. The established signaling pathways and experimental models detailed in this guide offer a clear roadmap for future studies.
Key research questions to be addressed include:
-
Does this compound bind to and activate the IP receptor?
-
What is its efficacy in animal models of acute and chronic inflammation?
-
How does it modulate the production of inflammatory cytokines and chemokines in different immune cell types?
-
Does it exhibit a similar context-dependent dual pro- and anti-inflammatory profile as prostacyclin?
Answering these questions through rigorous preclinical investigation will be crucial in determining the therapeutic potential of this compound in inflammatory diseases.
References
- 1. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prostacyclin-regulation-of-allergic-inflammation - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Prostacyclin Regulation of Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Unexplored Frontier: A Technical Guide to 15-epi-Prostacyclin in Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostacyclin (PGI2) is a cornerstone of cardiovascular research, renowned for its potent vasodilatory and anti-platelet aggregation properties. Its synthetic forms are critical in treating conditions like pulmonary arterial hypertension. However, the landscape of prostanoid research is vast, with many stereoisomers of these lipid mediators remaining underexplored. This technical guide delves into the role of one such isomer: 15-epi-Prostacyclin. While direct research on this specific epimer is notably limited, this document serves as a comprehensive resource by building a foundational understanding from the well-established science of prostacyclin and drawing parallels from the study of other prostaglandin epimers. We will explore its potential synthesis, hypothesized signaling pathways, and prospective avenues for cardiovascular research, highlighting a significant knowledge gap and a promising frontier for scientific inquiry.
Introduction to Prostacyclin and its Epimers
Prostacyclin (PGI2) is a member of the eicosanoid family of lipids, synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase.[1] Its primary physiological roles in the cardiovascular system include inducing vasodilation, inhibiting platelet aggregation, and modulating vascular smooth muscle cell proliferation.[1][2] These effects are crucial for maintaining cardiovascular homeostasis.
An epimer is a type of stereoisomer that differs in the configuration at only one chiral center. In the case of 15-epi-Prostacyclin, the stereochemistry at the C-15 position is inverted compared to the naturally occurring and more extensively studied prostacyclin. This seemingly subtle structural change can have profound implications for the molecule's biological activity, including its receptor binding affinity, signaling, and metabolic stability. While patents for the synthesis of 15-epi-Prostacyclin exist, a comprehensive body of research on its cardiovascular effects is not yet available.[3]
Synthesis and Chemical Biology
Established Synthesis of Prostacyclin
The biosynthesis of prostacyclin begins with the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX-1 or COX-2) then converts arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2). Finally, prostacyclin synthase catalyzes the conversion of PGH2 to prostacyclin (PGI2).[1]
Chemically, total synthesis of prostacyclin and its analogues is a complex process. One documented method for the total synthesis of (±)-prostaglandin I2 methyl ester involves an aldol reaction as a key step.[4]
Synthesis of 15-epi-Prostacyclin
The synthesis of 15-epi-Prostacyclin has been described in scientific literature, primarily in the context of organic synthesis studies.[4] A patent also exists for the preparation of 15-epi-Prostacyclin, indicating its potential for production and study.[3]
Experimental Protocol: Hypothetical Synthesis of 15-epi-Prostacyclin (Based on established principles)
A plausible synthetic route would likely follow the general strategies for prostaglandin synthesis, with a key step designed to control the stereochemistry at the C-15 position. This could involve:
-
Stereoselective Reduction: Using a bulky reducing agent to reduce a C-15 ketone precursor, favoring the formation of the (S)-hydroxyl group characteristic of the 15-epi configuration.
-
Mitsunobu Inversion: Starting with a precursor having the natural (R)-configuration at C-15 and using a Mitsunobu reaction to invert the stereocenter.
-
Chromatographic Separation: Synthesizing a mixture of C-15 epimers and separating them using chiral chromatography.
A detailed experimental protocol would require specific starting materials and reagents as outlined in specialized organic chemistry literature.
Figure 1: Simplified biosynthetic and potential synthetic pathways for Prostacyclin and 15-epi-Prostacyclin.
Signaling Pathways: A Comparative Perspective
Prostacyclin Signaling
Prostacyclin exerts its effects primarily through the G-protein coupled prostacyclin receptor (IP receptor).[5] Binding of prostacyclin to the IP receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in:
-
Vasodilation: Relaxation of vascular smooth muscle cells.
-
Inhibition of Platelet Aggregation: Prevention of platelet activation and clot formation.[2]
-
Anti-proliferative and Anti-inflammatory effects. [1]
Figure 2: Canonical signaling pathway of Prostacyclin (PGI2) via the IP receptor.
Hypothesized Signaling of 15-epi-Prostacyclin
The biological activity of 15-epi-Prostacyclin would depend on its interaction with the IP receptor and potentially other prostanoid receptors. Based on studies of other prostaglandin epimers, several possibilities exist:
-
Agonist Activity: 15-epi-Prostacyclin might act as a full or partial agonist at the IP receptor, eliciting similar but potentially less potent effects than prostacyclin.
-
Antagonist Activity: It could act as a competitive antagonist, binding to the IP receptor without activating it, thereby blocking the effects of endogenous prostacyclin. Studies on an epimer of PGE2 have shown such antagonistic properties.[6]
-
Altered Receptor Specificity: The change in stereochemistry could alter its binding profile, leading to interactions with other prostanoid receptors (e.g., EP, DP, or TP receptors), resulting in a different or even opposing physiological response.
Experimental Protocol: Receptor Binding and Activity Assays
To elucidate the signaling properties of 15-epi-Prostacyclin, the following key experiments would be necessary:
-
Radioligand Binding Assays: To determine the binding affinity of 15-epi-Prostacyclin to the IP receptor and a panel of other prostanoid receptors.
-
cAMP Accumulation Assays: To measure the ability of 15-epi-Prostacyclin to stimulate cAMP production in cells expressing the IP receptor, thereby determining its agonist or antagonist properties.
-
In Vitro Functional Assays:
-
Platelet Aggregometry: To assess the effect of 15-epi-Prostacyclin on platelet aggregation induced by various agonists.
-
Vascular Ring Assays: To determine its effect on the contraction and relaxation of isolated arterial rings.
-
Potential Role in Cardiovascular Research: Data and Future Directions
While quantitative data on the cardiovascular effects of 15-epi-Prostacyclin are not available in the public domain, we can extrapolate from the known effects of prostacyclin and its analogues.
Table 1: Cardiovascular Effects of Prostacyclin Analogues in Clinical Research
| Parameter | Effect of Prostacyclin Analogues | Reference |
| Hemodynamics | ||
| Mean Pulmonary Artery Pressure (mPAP) | Decrease | [7] |
| Pulmonary Vascular Resistance (PVR) | Decrease | [8] |
| Cardiac Index | Increase | [7] |
| Functional Capacity | ||
| 6-Minute Walk Distance (6MWD) | Increase | [7] |
| Platelet Function | ||
| Platelet Aggregation | Inhibition | [8] |
Future Research Directions for 15-epi-Prostacyclin:
-
Pharmacokinetic and Pharmacodynamic Profiling: Determining the stability, metabolism, and dose-response relationship of 15-epi-Prostacyclin in preclinical models.
-
In Vivo Cardiovascular Studies: Investigating the effects of 15-epi-Prostacyclin on blood pressure, heart rate, and vascular tone in animal models of cardiovascular disease.
-
Comparative Studies with Prostacyclin: Directly comparing the efficacy and side-effect profile of 15-epi-Prostacyclin with established prostacyclin analogues.
-
Elucidation of Novel Signaling Pathways: Exploring potential interactions with other signaling molecules and pathways beyond the canonical IP receptor-cAMP axis.
Figure 3: Proposed experimental workflow for the investigation of 15-epi-Prostacyclin.
Conclusion
15-epi-Prostacyclin represents an intriguing yet largely uncharted territory in cardiovascular research. While the current body of direct evidence is sparse, the well-established principles of prostanoid biology provide a solid framework for its future investigation. The subtle change in stereochemistry at the C-15 position could unlock novel pharmacological properties, potentially leading to the development of new therapeutic agents with improved efficacy, selectivity, or stability. This technical guide serves as a call to action for the scientific community to explore this promising molecule and to fill a critical gap in our understanding of prostanoid biology and its therapeutic potential in cardiovascular disease.
References
- 1. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. CA1198416A - 15-epi-prostacyclin and analogous prostacyclins and process for their preparation - Google Patents [patents.google.com]
- 4. Total synthesis of (±)-prostaglandin I2 methyl ester and (±)-15-epi-prostaglandin I2 methyl ester - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Additional Use of Prostacyclin Analogs in Patients With Pulmonary Arterial Hypertension: A Meta-Analysis [frontiersin.org]
- 8. How a Most Unlikely Drug Changed the Outcome of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 15-epi-Prostacyclin Sodium Salt In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Prostacyclin Sodium Salt is a synthetic analog of prostacyclin (PGI2), a potent endogenous mediator with significant vasodilatory and anti-platelet aggregation properties.[1][2][3] Like other prostacyclin analogs such as epoprostenol, iloprost, and treprostinil, it exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor (GPCR).[4][5][6] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] This elevation in cAMP is the key mechanism behind its therapeutic effects, which include relaxation of vascular smooth muscle and inhibition of platelet activation.[1][4]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its effects on platelet aggregation and intracellular signaling.
Signaling Pathway of this compound
The primary signaling pathway initiated by this compound involves the activation of the IP receptor, leading to an increase in intracellular cAMP levels. This cascade ultimately inhibits platelet activation and promotes vasodilation.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of prostacyclin analogs at various human prostanoid receptors. This data is representative of the expected activity profile for compounds like this compound.
Table 1: Binding Affinities (Ki, nM) of Prostacyclin Analogs at Human Prostanoid Receptors
| Receptor | Iloprost | Treprostinil |
| IP | 3.9 | 32 |
| EP1 | 1.1 | >1000 |
| EP2 | >10000 | 3.6 |
| EP3 | >1000 | >10000 |
| EP4 | >1000 | >1000 |
| DP1 | >10000 | 4.4 |
| FP | >1000 | >10000 |
| TP | >10000 | >10000 |
| Data sourced from[7] |
Table 2: Functional Potencies (EC50, nM) of Prostacyclin Analogs
| Assay | Iloprost | Treprostinil |
| cAMP Elevation (IP Receptor) | 0.37 | 1.9 |
| Calcium Influx (EP1 Receptor) | 0.3 | >1000 |
| cAMP Elevation (EP2 Receptor) | >10000 | 6.2 |
| cAMP Elevation (DP1 Receptor) | >10000 | 0.6 |
| Data sourced from[7][8] |
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.
Workflow Diagram
Caption: Workflow for the in vitro platelet aggregation assay.
Methodology
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes. The PPP will be used as a blank (100% aggregation).
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Add a small volume of PRP to a cuvette with a stir bar and place it in a light transmission aggregometer, which measures changes in light transmittance as platelets aggregate.
-
Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), collagen, or thrombin.[9]
-
Record the change in light transmittance for several minutes until a maximal aggregation response is observed in the control samples.
-
-
Data Analysis:
-
Calculate the percentage of aggregation for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of the agonist-induced aggregation).
-
Cyclic AMP (cAMP) Accumulation Assay
This assay quantifies the increase in intracellular cAMP in response to this compound in cells expressing the IP receptor.
Methodology
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing the human IP receptor) in appropriate growth medium.
-
Plate the cells in a multi-well plate (e.g., 96-well) at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
On the day of the assay, wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Add various concentrations of this compound or a vehicle control to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or other detection methods (e.g., HTRF, AlphaScreen) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Stability and Formulation
This compound, like other prostacyclin analogs, can have limited stability in solution.[10] It is crucial to follow the manufacturer's instructions for storage and handling. A new formulation of epoprostenol sodium containing arginine and mannitol has been developed to improve stability, allowing for reconstitution in sterile water or saline and storage for longer periods at both refrigerated and room temperatures.[10] When preparing solutions for in vitro assays, it is recommended to use freshly prepared dilutions. For quantitative analysis, the stable hydrolysis product of prostacyclin, 6-keto-prostaglandin F1α, can be measured as an indicator of prostacyclin levels.[11]
References
- 1. Prostacyclin | C20H32O5 | CID 5282411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. Epoprostenol Sodium | C20H31NaO5 | CID 6364626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Epoprostenol Sodium? [synapse.patsnap.com]
- 5. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability and microbiological properties of a new formulation of epoprostenol sodium when reconstituted and diluted - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
Application Notes and Protocols for Cell Culture Treatment with 15-epi-Prostacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Prostacyclin Sodium Salt, also known as Epoprostenol sodium, is a synthetic analog of prostacyclin (PGI2). It is a potent vasodilator and a powerful inhibitor of platelet aggregation.[1][2] In the realm of cell biology, it serves as a critical tool for studying a variety of cellular processes, including signal transduction, cell proliferation, and cell-cell interactions. Its primary mechanism of action involves binding to the prostacyclin I receptor (IP receptor), a G-protein coupled receptor, which in turn activates adenylate cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This signaling cascade ultimately leads to the modulation of various downstream cellular functions.
These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on its anti-platelet aggregation, anti-proliferative, and signaling effects.
Data Presentation
Table 1: Inhibitory Effects of Prostacyclin Analogs on Platelet Aggregation
| Agonist | Prostacyclin (PGI2) Concentration | Inhibition | Cell Type | Reference |
| Arachidonic Acid (400 µM) | 0.5 - 8 nM | Dose-dependent | Human Whole Blood | [4] |
| ADP (10 µM) | 0.5 - 8 nM | Dose-dependent | Human Whole Blood | [4] |
| Thrombin (0.1 U/ml) | 0.5 - 8 nM | Dose-dependent | Human Whole Blood | [4] |
| Collagen (1 µg/ml) | 0.5 - 8 nM | Dose-dependent | Human Whole Blood | [4] |
| - | 100 nM (10⁻⁷ M) | Minimal thromboxane production and β-TG release | Human Platelet Concentrates | [5] |
Table 2: Anti-proliferative Effects of Prostacyclin Analogs on Vascular Smooth Muscle Cells (VSMCs)
| Prostacyclin Analog | Concentration | Inhibition of Serum-Induced Proliferation | Cell Type | Reference |
| UT-15 | 30 nM | 83.9% ± 2.4% | Human Pulmonary Artery Smooth Muscle Cells | [6] |
| Iloprost | 30 nM | 72.4% ± 2.6% | Human Pulmonary Artery Smooth Muscle Cells | [6] |
| Cicaprost | 30 nM | 56.1% ± 5.7% | Human Pulmonary Artery Smooth Muscle Cells | [6] |
Table 3: Effect of Prostacyclin Analogs on Intracellular cAMP Levels
| Prostacyclin Analog | Concentration | Fold Increase in cAMP (vs. Basal) | Time Point | Cell Type | Reference |
| UT-15 | 30 nM | ~19-fold | 2 hours | Human Pulmonary Artery Smooth Muscle Cells | [6] |
| Iloprost | 30 nM | ~9-fold | 2 hours | Human Pulmonary Artery Smooth Muscle Cells | [6] |
| Cicaprost | 30 nM | - | - | Human Pulmonary Artery Smooth Muscle Cells | [6] |
| UT-15 | 30 nM | Significantly elevated | 15 min (peak) | Human Pulmonary Artery Smooth Muscle Cells | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Sterile, alkaline buffer (e.g., Glycine buffer, or sterile water for injection with pH adjusted to alkaline range)[3][7]
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Due to the instability of this compound in aqueous solutions at neutral or acidic pH, it is crucial to prepare fresh solutions or use a stabilizing buffer.[3][8] The half-life in human blood at 37°C and pH 7.4 is approximately 6 minutes.[1]
-
Reconstitute the lyophilized this compound in a sterile, alkaline buffer to prepare a stock solution. For example, a new formulation of epoprostenol sodium with arginine and mannitol excipients shows improved thermal stability.[8]
-
Gently vortex to dissolve the powder completely.
-
Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. For short-term storage, some formulations can be stored at 2-8°C for a limited time, depending on the concentration and diluent.[8][9]
Note: Always refer to the manufacturer's instructions for specific details on reconstitution and storage.
Protocol 2: Inhibition of Platelet Aggregation Assay
Materials:
-
Freshly drawn human whole blood or platelet-rich plasma (PRP)[4][10]
-
This compound stock solution
-
Platelet aggregation agonists (e.g., ADP, collagen, arachidonic acid, thrombin)[4]
-
Platelet aggregometer
-
Sterile saline or appropriate buffer
Procedure:
-
Prepare PRP from freshly drawn blood anticoagulated with sodium citrate.[10]
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with various concentrations of this compound (e.g., 0.5-8 nM) or vehicle control for a specified time (e.g., 1-5 minutes) at 37°C.[4]
-
Initiate platelet aggregation by adding a platelet agonist (e.g., 10 µM ADP).
-
Monitor and record the aggregation process using a platelet aggregometer.
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.
Protocol 3: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) or other VSMC lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium for synchronization
-
This compound stock solution
-
Cell proliferation assay kit (e.g., [³H]thymidine incorporation or cell counting)
-
Multi-well cell culture plates
Procedure:
-
Seed HPASMCs in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Synchronize the cells by serum starvation (e.g., incubating in serum-free medium for 24-48 hours).
-
Induce proliferation by adding complete medium containing a mitogen (e.g., 10% FBS).
-
Simultaneously treat the cells with various concentrations of this compound (e.g., 1-100 nM) or its analogs like UT-15 (at 30 nM).[6]
-
Incubate the cells for the desired period (e.g., 30 hours for [³H]thymidine incorporation or 48 hours for cell counting).[6]
-
Assess cell proliferation using the chosen assay method according to the manufacturer's instructions.
-
Quantify the anti-proliferative effect by comparing the proliferation in treated cells to the control cells (stimulated with mitogen only).
Protocol 4: Measurement of Intracellular cAMP Levels
Materials:
-
Cultured cells of interest (e.g., HPASMCs, HUVECs)
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[6]
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., RIA or ELISA)
Procedure:
-
Seed and culture the cells in multi-well plates until they reach the desired confluency.
-
Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period to inhibit cAMP breakdown.[6][11]
-
Stimulate the cells with various concentrations of this compound for a specific time (e.g., 15 minutes for peak response).[6]
-
Terminate the stimulation by removing the medium and lysing the cells with the appropriate lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay according to the manufacturer's protocol.
-
Normalize the cAMP levels to the total protein concentration in each sample.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for cell culture treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostacyclin - Wikipedia [en.wikipedia.org]
- 4. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of prostacyclin to inhibit activation of platelets during preparation of platelet concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Stability and microbiological properties of a new formulation of epoprostenol sodium when reconstituted and diluted - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and preservation of a new formulation of epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Isolation and Activation Assays [bio-protocol.org]
- 11. atsjournals.org [atsjournals.org]
Application Notes and Protocols: 15-epi-Prostacyclin Sodium Salt Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Prostacyclin, an epimer of prostacyclin (PGI2), is a biologically active lipid mediator involved in various physiological processes.[1] Like its natural counterpart, it is a potent vasodilator and inhibitor of platelet aggregation.[2] However, the inherent instability of prostacyclin analogues in aqueous solutions presents a significant challenge for their use in research and pharmaceutical development. These application notes provide detailed protocols for the preparation of 15-epi-Prostacyclin Sodium Salt solutions and an assessment of their stability. The information presented is critical for ensuring the accuracy and reproducibility of experimental results.
While specific stability data for the 15-epimer is limited, the following protocols and stability information are based on extensive studies of the closely related compound, epoprostenol sodium (prostacyclin sodium salt). It is reasonable to assume that this compound will exhibit similar behavior in terms of its handling, preparation, and stability profile.
Data Summary
Solubility and Storage
| Parameter | Value | Source |
| Form | Crystalline solid | [3] |
| Storage of Solid | -20°C | [3] |
| Long-term Stability of Solid | ≥ 4 years at -20°C | [3] |
| Special Conditions | Hygroscopic | [3] |
| Solubility | Soluble in basic buffers (pH > 10.2). Approximately 10 mg/mL in PBS (pH > 10.2). | [3] |
Stability of Reconstituted and Diluted Solutions (Epoprostenol Sodium as a proxy)
| Solution | Storage Temperature | Stability (Shelf-life) | Diluent | Source |
| Reconstituted | 25°C | Up to 1 day | Sterile Water for Injection (SWI) or Sterile Saline for Injection (SSI) | |
| 5°C | Up to 7 days | SWI or SSI | ||
| Diluted (3,000 - 60,000 ng/mL) | 25°C | 24 to 72 hours (concentration-dependent) | SWI or SSI | [4] |
| 30°C | 24 to 48 hours (concentration-dependent) | SWI or SSI | [5] | |
| 5°C followed by 25°C or 30°C | 1 to 2 days (concentration-dependent) | SWI or SSI |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Sterile, pyrogen-free basic buffer (e.g., PBS, pH > 10.2)
-
Sterile, conical polypropylene or glass vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation, as the compound is hygroscopic.[3]
-
Weigh the desired amount of the crystalline solid in a sterile vial.
-
Under sterile conditions, add the appropriate volume of the basic buffer (pH > 10.2) to achieve the desired concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the vial until the solid is completely dissolved. Avoid vigorous shaking.
-
Use the stock solution immediately or aliquot and store at -20°C for short-term storage. For longer-term storage, it is recommended to prepare fresh solutions.
Note: 15-epi-Prostacyclin is unstable at neutral or acidic pH.[3] The primary degradation product is expected to be 15-epi-6-keto-PGF1α through hydrolysis.[6]
Protocol 2: Stability Assessment of this compound Solutions by HPLC
Objective: To determine the stability of this compound solutions under various conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared solutions of this compound at various concentrations
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., acetonitrile-phosphate buffer with an ion-pairing reagent)
-
Temperature-controlled incubators or water baths
-
Sterile, sealed vials for sample storage
Procedure:
-
Sample Preparation: Prepare solutions of this compound at the desired concentrations in the chosen diluents (e.g., Sterile Water for Injection, Sterile Saline).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial concentration (potency). This will serve as the 100% reference point.
-
Storage Conditions: Aliquot the remaining solutions into sealed vials and store them under the desired stability testing conditions (e.g., 5°C, 25°C, 30°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 8, 24, 48, 72 hours), remove a vial from each storage condition and analyze the contents by HPLC.
-
Data Analysis: Calculate the percentage of the initial concentration of this compound remaining at each time point. The shelf-life is typically defined as the time at which the concentration drops to 90% of the initial value.
-
HPLC Method: A validated stability-indicating HPLC method should be used. Due to the weak chromophore of prostacyclin analogues, a very low detection wavelength is often necessary.[4]
Visualizations
Signaling Pathway of Prostacyclin Analogs
Caption: Prostacyclin signaling cascade.
Experimental Workflow for Stability Assessment
Caption: Workflow for stability testing.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability and microbiological properties of a new formulation of epoprostenol sodium when reconstituted and diluted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and preservation of a new formulation of epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
Application Notes and Protocols for 15-epi-Prostacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Prostacyclin Sodium Salt is a stereoisomer of Prostacyclin (PGI2) Sodium Salt. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, produced by endothelial cells.[1][2] It is a member of the eicosanoid family of lipids and plays a crucial role in cardiovascular homeostasis.[1] Due to its therapeutic potential, its analogs are of significant interest in drug development, particularly for treating pulmonary arterial hypertension.[3][4][5] This document provides detailed guidelines for the proper handling, storage, and use of this compound, based on the properties of Prostacyclin Sodium Salt.
Chemical and Physical Properties
The properties of this compound are expected to be comparable to those of Prostacyclin Sodium Salt.
Table 1: Chemical and Physical Properties of Prostacyclin Sodium Salt
| Property | Value | Reference |
| Chemical Formula | C20H31NaO5 | [2][6] |
| Molecular Weight | 374.45 g/mol | [2] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥95% (HPLC) | [6] |
| Solubility | Soluble in water and DMSO. Insoluble in water at neutral or acidic pH. | [2][6] |
| Stability | Hygroscopic and unstable at neutral or acidic pH. | [6] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity and activity of this compound.
Storage of Solid Compound
-
Temperature: Store the crystalline solid at -20°C for long-term stability (stable for at least two years).[6]
-
Conditions: Keep the compound in a desiccated environment as it is hygroscopic.[6] Exposure to moisture can lead to rapid hydrolysis.[6]
-
Shipment: Typically shipped on wet ice.
Preparation and Storage of Stock Solutions
-
Reconstitution: Due to its instability in acidic or neutral solutions, it is crucial to dissolve the solid in a basic buffer. An aqueous stock solution can be prepared by dissolving the crystalline solid directly in basic buffers (pH > 10.2).[6] The solubility in PBS at a pH greater than 10.2 is approximately 10 mg/mL.[6]
-
Aliquoting: After reconstitution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Solutions: Aliquots should be frozen at -20°C.
Table 2: Stability of Prostacyclin Sodium Salt in Solution
| pH | Temperature | Half-life | Reference |
| 7.4 | 37°C | Approximately 6 minutes (in human blood) | [7] |
| 7.48 | 25°C | 3.5 to 10.5 minutes | |
| 9.37 | 0°C | No loss of biological activity for 48 hours | |
| 12 | 25°C | Approximately 6 days |
Signaling Pathway
Prostacyclin and its analogs exert their effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[5][7] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), resulting in vasodilation and inhibition of platelet aggregation.[5][7]
Caption: Prostacyclin Signaling Pathway.
Experimental Protocols
The following is a generalized protocol for assessing the anti-platelet aggregation activity of this compound, based on established methods for prostacyclin.
Protocol: In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by an agonist (e.g., ADP or thrombin).
Materials:
-
This compound
-
Platelet-rich plasma (PRP)
-
Platelet agonist (e.g., ADP, thrombin)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or platelet aggregometer
Procedure:
-
Preparation of PRP: Collect whole blood from healthy donors in tubes containing an anticoagulant. Centrifuge the blood at a low speed to obtain PRP.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable basic buffer and make serial dilutions in PBS.
-
Platelet Aggregation Measurement: a. Pre-warm the PRP to 37°C. b. Add a specific volume of PRP to a cuvette with a stir bar. c. Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a defined period (e.g., 2 minutes). d. Initiate platelet aggregation by adding the platelet agonist. e. Monitor the change in light transmittance for a set time using a platelet aggregometer. The increase in light transmittance corresponds to platelet aggregation.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%).
Caption: Platelet Aggregation Assay Workflow.
Safety Precautions
-
This product is for research use only and not for human or veterinary use.[6]
-
It should be considered hazardous until further information is available.[6]
-
Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[6]
-
Wash thoroughly after handling.[6]
-
It is recommended to review the complete Safety Data Sheet (SDS) before use.[6]
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. litfl.com [litfl.com]
- 4. Stability and microbiological properties of a new formulation of epoprostenol sodium when reconstituted and diluted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Epoprostenol Sodium? [synapse.patsnap.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Prostacyclin | C20H32O5 | CID 5282411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 15-epi-Prostacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Prostacyclin Sodium Salt is a stereoisomer of Prostacyclin (PGI₂) Sodium Salt, a potent vasodilator and inhibitor of platelet aggregation.[1] As an epimer, it differs in the stereochemistry at the C-15 position, which can significantly impact its biological activity. Accurate and robust analytical methods are crucial for its quantification, impurity profiling, and stability testing in research and pharmaceutical development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₃₁NaO₅[2] |
| Molecular Weight | 374.4 g/mol [3] |
| IUPAC Name | sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate[3] |
| Appearance | Crystalline solid |
| Solubility | Soluble in water.[4] |
| Stability | Hygroscopic and unstable in neutral or acidic aqueous solutions. Rapidly hydrolyzes to 6-keto-PGF₁α.[5][6] Stock solutions should be prepared in basic buffers (pH > 10) and stored at low temperatures.[5] |
HPLC Method
This method is designed for the separation and quantification of this compound and its potential impurities, including the active prostacyclin isomer. A reversed-phase HPLC method with UV detection is described.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm[7] |
| Injection Volume | 20 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Experimental Protocols
1. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Due to the instability of this compound in aqueous solutions, it is recommended to prepare the stock solution in a non-aqueous solvent such as ethanol or acetonitrile. Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of ethanol. Store the stock solution at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
For Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma, Serum):
-
Protein Precipitation: To 1 mL of plasma/serum, add 2 mL of cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
4. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method. (Note: This data is representative and may vary depending on the specific instrument and column used).
| Parameter | Expected Value |
| Retention Time (15-epi-Prostacyclin) | ~12 - 15 minutes |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Resolution (between 15-epi-Prostacyclin and Prostacyclin) | > 1.5 (A chiral column may be required for baseline separation) |
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Prostacyclin Signaling Pathway
References
- 1. Prostacyclin | C20H32O5 | CID 5282411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C20H31NaO5 | CID 132285240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Prostaglandin I2, Sodium Salt [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. PROSTACYCLIN SODIUM SALT | 61849-14-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry of 15-epi-Prostacyclin Epimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostacyclin (PGI2) is a potent endogenous eicosanoid with significant vasodilatory and anti-platelet aggregation properties, primarily signaling through the prostacyclin receptor (IP). Its biological activity is highly stereospecific. The 15-epi-Prostacyclin (15-epi-PGI2) refers to the epimer of prostacyclin at the C-15 position. The two primary epimers are 15(S)-Prostacyclin (the naturally occurring, biologically active form) and 15(R)-Prostacyclin. The quantitative analysis of these epimers is crucial for understanding their distinct physiological and pathological roles, particularly in cardiovascular research and drug development. This application note provides a detailed protocol for the separation and quantification of 15-epi-Prostacyclin epimers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outlines their signaling pathways.
Data Presentation
The accurate quantification of 15(S)-PGI2 and 15(R)-PGI2 is essential for assessing their relative abundance in biological matrices. Below are template tables that should be populated with experimental data.
Table 1: LC-MS/MS Parameters for the Analysis of 15-epi-Prostacyclin Epimers
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC V, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 30% B to 70% B over 15 min, hold at 95% B for 5 min, re-equilibrate at 30% B for 5 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Ion Source Temperature | 120°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| 15(S)-PGI2 (as 6-keto-PGF1α) | 369.2 |
| 15(R)-PGI2 (as 6-keto-PGF1α) | 369.2 |
| Internal Standard (d4-6-keto-PGF1α) | 373.2 |
Note: Prostacyclin is unstable and rapidly hydrolyzes to 6-keto-Prostaglandin F1α. Therefore, quantification is typically performed by measuring this stable metabolite. The chiral separation will distinguish the 15(S) and 15(R) epimers of the original prostacyclin molecules.
Table 2: Illustrative Quantitative Data of 15-epi-Prostacyclin Epimers in Human Plasma
| Sample ID | 15(S)-PGI2 (pg/mL) | 15(R)-PGI2 (pg/mL) | Total PGI2 (pg/mL) | % 15(R) Epimer |
| Control 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Control 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Control 3 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Treated 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Treated 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Treated 3 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
This table is a template. Actual values will be dependent on the specific experimental conditions and biological samples.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of prostacyclin metabolites from human plasma.
-
Sample Pre-treatment: To 1 mL of human plasma, add an internal standard (e.g., d4-6-keto-PGF1α) to a final concentration of 1 ng/mL. Acidify the plasma to pH 3.5 with 2M formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water (pH 3.5).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water (pH 3.5) followed by 3 mL of hexane.
-
Elution: Elute the analytes with 2 mL of methyl formate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (70:30 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Inject the reconstituted sample into the LC-MS/MS system with the parameters outlined in Table 1. The use of a chiral stationary phase is critical for the separation of the 15(S) and 15(R) epimers.
Visualizations
Signaling Pathways
The primary signaling pathway for prostacyclin involves the activation of the G-protein coupled IP receptor.[1][2][3] This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream effects.[1][2][3] A potential secondary pathway involves nuclear peroxisome proliferator-activated receptors (PPARs).
Caption: Prostacyclin Signaling Pathways.
Experimental Workflow
The following diagram illustrates the workflow for the quantitative analysis of 15-epi-Prostacyclin epimers from biological samples.
Caption: LC-MS/MS Workflow.
Discussion
The stereochemistry at the C-15 position of prostacyclin is a critical determinant of its biological activity. The naturally occurring 15(S) epimer is a potent activator of the IP receptor, leading to the canonical effects of vasodilation and inhibition of platelet aggregation.[1][3] The 15(R) epimer is generally considered to be less active, although some studies on other 15-epi-prostaglandins suggest that it may have distinct biological functions. The precise role and signaling of 15(R)-PGI2 are still areas of active research.
The analytical method presented here, utilizing chiral liquid chromatography coupled with tandem mass spectrometry, provides a robust and sensitive platform for the distinct quantification of these two epimers. The separation of epimers is achieved by the chiral stationary phase, while the high selectivity and sensitivity of tandem mass spectrometry allow for accurate quantification even at the low physiological concentrations of these analytes.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of 15-epi-Prostacyclin epimers. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the visual representations of the relevant signaling pathways and experimental workflow, offer a valuable resource for researchers in pharmacology, drug development, and clinical diagnostics. Accurate quantification of 15(S)-PGI2 and 15(R)-PGI2 will contribute to a deeper understanding of their respective roles in health and disease.
References
Application Notes and Protocols: 15-epi-Prostacyclin Sodium Salt as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Prostacyclin Sodium Salt is the sodium salt of the 15-epimer of prostacyclin (Prostaglandin I2 or PGI2). Prostacyclin is a potent endogenous vasodilator and inhibitor of platelet aggregation, mediating its effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.
The biological activity of prostaglandins is highly dependent on their stereochemistry. 15-epi-Prostacyclin is the 15(R)-stereoisomer of prostacyclin, whereas the biologically active form is the 15(S)-stereoisomer. This difference in stereochemistry at the C-15 position drastically reduces the biological activity of the molecule. Consequently, this compound serves as an invaluable research tool, primarily as a negative control in experiments involving the prostacyclin signaling pathway. Its use allows researchers to differentiate between specific receptor-mediated effects of prostacyclin and non-specific or off-target effects.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound and its biologically active counterpart, Prostacyclin Sodium Salt, is presented below for easy comparison.
| Property | This compound | Prostacyclin Sodium Salt (Epoprostenol Sodium) |
| Synonyms | 15(R)-Prostaglandin I2 Sodium Salt | Prostaglandin I2 (PGI2) Sodium Salt, Epoprostenol Sodium |
| Molecular Formula | C₂₀H₃₁NaO₅ | C₂₀H₃₁NaO₅ |
| Molecular Weight | 374.4 g/mol | 374.45 g/mol |
| Stereochemistry at C-15 | R | S |
| Biological Activity | Significantly reduced or inactive | Potent agonist of the IP receptor |
| IC₅₀ for inhibition of human platelet aggregation | Not well characterized, but expected to be significantly higher than Prostacyclin | 5 nM[1][2] |
| Primary Research Use | Negative control in prostacyclin signaling studies | Investigation of vasodilation, platelet aggregation, and IP receptor signaling |
Signaling Pathways
Prostacyclin exerts its biological effects by binding to and activating the IP receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation. In contrast, 15-epi-Prostacyclin, due to its altered stereochemistry, is a poor ligand for the IP receptor and thus does not effectively initiate this signaling pathway.
Prostacyclin (15(S)-PGI₂) Signaling Pathway
Caption: Signaling cascade initiated by Prostacyclin (15(S)-PGI₂).
15-epi-Prostacyclin (15(R)-PGI₂) Interaction with the IP Receptor
Caption: 15-epi-Prostacyclin fails to activate the IP receptor.
Experimental Protocols
The primary application of this compound is as a negative control in experiments designed to investigate the effects of prostacyclin. Below are example protocols where it can be effectively utilized.
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is designed to assess the inhibitory effect of prostacyclin on platelet aggregation and to confirm that the observed effect is specific to the activation of the prostacyclin signaling pathway.
Objective: To compare the effects of Prostacyclin Sodium Salt and this compound on ADP-induced human platelet aggregation.
Materials:
-
Human platelet-rich plasma (PRP)
-
Prostacyclin Sodium Salt (15(S)-PGI₂)
-
This compound (15(R)-PGI₂)
-
Adenosine diphosphate (ADP)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Procedure:
-
Prepare stock solutions of Prostacyclin Sodium Salt and this compound in PBS.
-
Pre-warm PRP to 37°C.
-
Place a cuvette with a stir bar containing PRP into the aggregometer and establish a baseline reading.
-
Add a vehicle control (PBS), Prostacyclin Sodium Salt (e.g., final concentration of 5 nM), or this compound (e.g., final concentration of 5 nM) to the PRP and incubate for 2 minutes.
-
Induce platelet aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission for 5-10 minutes.
-
Repeat the experiment with a range of concentrations for both compounds to determine the IC₅₀ for Prostacyclin and to confirm the lack of activity for 15-epi-Prostacyclin.
Expected Results:
-
Prostacyclin Sodium Salt will inhibit ADP-induced platelet aggregation in a dose-dependent manner.
-
This compound will show little to no inhibition of platelet aggregation at equivalent concentrations, demonstrating the stereospecificity of the IP receptor.
Experimental Workflow:
References
Application Notes and Protocols for 15-epi-Prostacyclin Sodium Salt in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Prostacyclin Sodium Salt, also known as 15(R)-Prostaglandin I2 Sodium Salt, is a stereoisomer of the potent endogenous vasodilator and inhibitor of platelet aggregation, Prostacyclin (PGI2). As a stable analog, it is a valuable tool for studying the prostacyclin (IP) receptor and other related prostanoid receptors. These receptors, including the EP, DP, FP, and TP subtypes, are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes, making them attractive targets for drug discovery. Understanding the binding affinity and selectivity of ligands like this compound is crucial for the development of novel therapeutics targeting cardiovascular diseases, inflammation, and other conditions.
This document provides detailed application notes and protocols for the use of this compound in receptor binding assays, designed to assist researchers in accurately characterizing its interaction with prostanoid receptors.
Data Presentation: Binding Affinity Profile
The binding affinity of a ligand for its receptor is a critical parameter in pharmacological studies. While specific binding data for this compound is not extensively published, its activity is understood in the context of its relationship to the well-characterized 15(S) isomer, Prostacyclin (PGI2). Generally, 15(R) isomers of prostaglandins exhibit reduced receptor agonist activity compared to their 15(S) counterparts.
Prostacyclin (PGI2) is a potent agonist at the IP receptor, with a reported IC50 value of 5 nM for the inhibition of human platelet aggregation, a functional response mediated by the IP receptor. It is important to note that prostacyclin and its analogs can also interact with other prostanoid receptors, albeit typically with lower affinity.[1]
For comparative purposes, the binding affinities (Ki in nM) of two other clinically relevant prostacyclin analogs, iloprost and treprostinil, at various human prostanoid receptors are presented in the table below. This data provides a reference range for the expected affinities of prostacyclin analogs.
| Receptor | Iloprost (Ki, nM) | Treprostinil (Ki, nM) | This compound (Ki, nM) |
| IP | 3.9 | 32 | Estimated to be higher than PGI2 |
| EP1 | 1.1 | >1000 | Not Determined |
| EP2 | >1000 | 3.6 | Not Determined |
| EP3 | >1000 | >1000 | Not Determined |
| EP4 | >1000 | >1000 | Not Determined |
| DP1 | >1000 | 4.4 | Not Determined |
| FP | >1000 | >1000 | Not Determined |
| TP | >1000 | >1000 | Not Determined |
Data for iloprost and treprostinil from a study by Whittle et al. (2012).
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for the IP Receptor
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the human IP receptor using [3H]-iloprost as the radioligand.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-iloprost (specific activity ~15-25 Ci/mmol).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in assay buffer.
-
Dilute the [3H]-iloprost in assay buffer to a final concentration of approximately 0.5-2.0 nM (around its Kd).
-
Thaw the IP receptor membrane preparation on ice and dilute to the desired concentration in assay buffer (typically 10-50 µg protein per well).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a high concentration of unlabeled iloprost (e.g., 10 µM, for non-specific binding).
-
25 µL of the serially diluted this compound or vehicle for the total and non-specific binding wells.
-
50 µL of diluted [3H]-iloprost.
-
100 µL of the diluted membrane preparation.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualization of Key Processes
Signaling Pathway of the IP Receptor
Caption: IP Receptor Signaling Pathway.
Experimental Workflow for a Competitive Receptor Binding Assay
References
Application Notes and Protocols for cAMP Assay of 15-epi-Prostacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for assessing the biological activity of 15-epi-Prostacyclin Sodium Salt by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
Introduction
This compound is an analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] Like endogenous prostacyclin, its mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2] Activation of the IP receptor stimulates the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase to increase the intracellular concentration of the second messenger cAMP.[2] This signaling cascade ultimately mediates various physiological responses, including smooth muscle relaxation and inhibition of platelet function. Therefore, a cAMP assay is a direct and quantitative method to determine the potency and efficacy of this compound as an IP receptor agonist.
Signaling Pathway
The binding of this compound to the IP receptor initiates a well-defined signaling cascade, as illustrated in the diagram below.
Caption: Prostacyclin signaling pathway.
Data Presentation
The potency of this compound and other prostacyclin analogs can be quantified by determining their half-maximal effective concentration (EC50) in a cAMP assay. The following table provides example data for related compounds to serve as a reference.
| Compound | Cell Type | EC50 (nM) |
| This compound | HEK293 cells expressing human IP receptor | (To be determined by experiment) |
| Iloprost | Cells expressing human IP receptor | 1.9 |
| Treprostinil | Cells expressing human IP receptor | 0.6[3] |
| Iloprost | Human Erythrocytes | Concentration-dependent increase in cAMP observed[4] |
| UT-15C | Rabbit Erythrocytes | Concentration-dependent increase in cAMP observed[5][4] |
Experimental Protocols
Principle of the Assay
This protocol is based on a competitive immunoassay for the quantitative determination of cAMP. The level of cAMP in a sample is determined by the competition between unlabeled cAMP (from the cell lysate) and a fixed quantity of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
Experimental Workflow
Caption: Experimental workflow for the cAMP assay.
Materials and Reagents
-
HEK293 cells stably expressing the human prostacyclin (IP) receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
cAMP assay kit (e.g., ELISA-based or luminescence-based)
-
Cell lysis buffer (provided with the cAMP assay kit)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HEK293 cells expressing the human IP receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well.
-
Incubate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a serial dilution of the compound in serum-free DMEM to achieve the final desired concentrations for the dose-response curve (e.g., ranging from 1 pM to 10 µM).
-
-
Assay Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of serum-free DMEM containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to each well. This step is crucial to prevent the degradation of cAMP.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the prepared serial dilutions of this compound to the respective wells. Include a vehicle control (serum-free DMEM with IBMX and the same concentration of solvent used for the compound).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the stimulation medium.
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's instructions for the specific cAMP assay kit to measure the intracellular cAMP concentration. This typically involves transferring the cell lysates to the assay plate, adding the detection reagents, and measuring the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Conclusion
This application note provides a comprehensive framework for the functional characterization of this compound using a cAMP assay. The detailed protocol and understanding of the underlying signaling pathway will enable researchers to accurately determine the potency of this and other prostacyclin analogs, facilitating drug discovery and development efforts in areas such as pulmonary hypertension and cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 15-epi-Prostacyclin Sodium Salt in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Prostacyclin Sodium Salt is a stereoisomer of prostacyclin (PGI2), an endogenous eicosanoid with potent vasodilatory and anti-platelet aggregating properties.[1] Prostacyclin and its analogs are utilized in the treatment of pulmonary arterial hypertension (PAH).[2] The biological activity of prostaglandin isomers can vary significantly based on their stereochemistry. The 15-epi configuration may influence the compound's interaction with receptors and its metabolic stability, potentially altering its pharmacological profile compared to the native prostacyclin.
These application notes provide a comprehensive overview of the in vivo administration of this compound in animal models, based on the established knowledge of prostacyclin and its analogs. Given the limited specific data on the 15-epi isomer, the provided protocols should be considered as a starting point, and researchers are strongly encouraged to conduct dose-finding and pharmacokinetic studies for this specific compound.
Mechanism of Action and Signaling Pathway
Prostacyclin exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[3] Binding of prostacyclin to the IP receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in a cascade of downstream effects that include:
-
Vasodilation: PKA-mediated phosphorylation of myosin light chain kinase in vascular smooth muscle cells leads to their relaxation and a decrease in vascular resistance.
-
Inhibition of Platelet Aggregation: Increased cAMP levels in platelets inhibit their activation and aggregation, a key process in thrombus formation.
The 15-epi isomer of other prostaglandins has been shown to act as a competitive antagonist, suggesting that this compound might have a different affinity or efficacy at the IP receptor compared to prostacyclin.[4] It is also plausible that the 15-epi configuration affects its metabolism by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which could lead to a longer biological half-life.
Signaling Pathway Diagram
Caption: Prostacyclin signaling pathway.
Data Presentation
Table 1: Summary of In Vivo Studies with Prostacyclin Analogs in Animal Models
| Animal Model | Compound | Route of Administration | Dose Range | Observed Effects |
| Dog | Epoprostenol (Prostacyclin Sodium) | Intravenous infusion | 0.5 µg/kg/min | Decreased systemic arterial and left ventricular diastolic pressure, potent coronary and systemic vasodilator actions. |
| Dog | Beraprost Sodium | Continuous administration | 13.2–22.0 µg/kg | Decreased pulmonary and systemic vascular impedance, improved cardiac function. |
| Rabbit | Prostacyclin (PGI2) | Intravenous infusion | Not specified | Reduced mortality from arachidonic acid-induced platelet aggregation.[5] |
| Hamster | Prostacyclin (PGI2) | Not specified | IC50 = 1.5 ± 0.8 ng/ml (in vitro) | Inhibited ADP-induced platelet aggregation.[6] |
Note: Data presented is for prostacyclin and its analogs. Specific data for this compound is limited and these values should be used as a reference for initiating pilot studies.
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow.
Protocol 1: Intravenous Administration in a Rat Model of Pulmonary Hypertension
Objective: To evaluate the vasodilatory effects of this compound in a monocrotaline-induced pulmonary hypertension rat model.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Monocrotaline
-
Anesthetic (e.g., isoflurane)
-
Infusion pump
-
Catheters for intravenous administration and blood pressure monitoring
-
Pressure transducer and data acquisition system
Procedure:
-
Induction of Pulmonary Hypertension:
-
Administer a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) to adult male Sprague-Dawley rats.
-
Allow 3-4 weeks for the development of pulmonary hypertension, which should be confirmed by echocardiography or right heart catheterization.
-
-
Preparation of this compound Solution:
-
Due to the potential instability of prostacyclin analogs in neutral or acidic solutions, it is recommended to prepare fresh solutions in a suitable buffer. A common practice for epoprostenol is to use a glycine-based buffer to maintain an alkaline pH.[7]
-
Dissolve this compound in sterile saline or a recommended buffer to achieve the desired stock concentration. Protect the solution from light and use it promptly.
-
-
Animal Preparation:
-
Anesthetize the rat using isoflurane.
-
Surgically implant a catheter into the jugular vein for drug infusion and another into the carotid artery for continuous monitoring of systemic arterial pressure. For direct measurement of pulmonary arterial pressure, a catheter can be inserted into the pulmonary artery via the jugular vein and right ventricle.
-
-
Administration and Monitoring:
-
Allow the animal to stabilize after surgery.
-
Begin a continuous intravenous infusion of the vehicle (saline or buffer) and record baseline hemodynamic parameters (mean arterial pressure, heart rate, and if possible, mean pulmonary arterial pressure).
-
Administer this compound via continuous intravenous infusion at escalating doses (e.g., starting from a low dose of 1-5 ng/kg/min and increasing to 50-100 ng/kg/min or higher, as tolerated).
-
Continuously monitor and record hemodynamic parameters throughout the infusion period.
-
-
Data Analysis:
-
Calculate the percentage change in mean arterial pressure and mean pulmonary arterial pressure from baseline for each dose.
-
Determine the dose-response relationship for the vasodilatory effect.
-
Protocol 2: Anti-Platelet Aggregation Assay in a Rabbit Model
Objective: To assess the in vivo anti-platelet aggregation activity of this compound.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Arachidonic acid (AA) or Adenosine Diphosphate (ADP) as an aggregating agent
-
Anesthetic (e.g., ketamine/xylazine)
-
Intravenous catheters
Procedure:
-
Animal Preparation:
-
Anesthetize a New Zealand white rabbit.
-
Place catheters in the marginal ear vein for infusion and the central ear artery for blood sampling.
-
-
Preparation of this compound Solution:
-
Prepare a fresh solution of this compound in sterile saline immediately before use.
-
-
Administration:
-
Administer a bolus intravenous injection or a continuous infusion of this compound at various doses.
-
-
Induction of Platelet Aggregation:
-
Following the administration of the test compound, induce platelet aggregation by an intravenous injection of an aggregating agent like arachidonic acid or ADP. In a control group, the aggregating agent is administered after a vehicle injection.
-
-
Assessment of Anti-Aggregation Effect:
-
The primary endpoint is typically the survival rate, as high doses of aggregating agents can be lethal due to widespread thrombosis.[5] An increase in the survival rate in the treatment group compared to the control group indicates an anti-aggregatory effect.
-
Alternatively, blood samples can be drawn at specific time points to measure platelet aggregation ex vivo using an aggregometer.
-
Important Considerations and Disclaimer
-
Stability: Prostacyclin and its analogs are known to be unstable in aqueous solutions, with a short half-life.[1] It is crucial to handle this compound according to the manufacturer's instructions, which may include reconstitution in a specific buffer to maintain stability.[7][8]
-
Dose Selection: The optimal dose of this compound is unknown. The provided dose ranges are based on studies with other prostacyclin analogs and should be used as a starting point for dose-escalation studies.
-
Stereoisomer Activity: The biological activity of the 15-epi isomer may differ significantly from that of prostacyclin. It could be an agonist, a partial agonist, or even an antagonist at the IP receptor. Preliminary in vitro studies to characterize its receptor binding and functional activity are highly recommended before proceeding with extensive in vivo experiments.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate anesthesia and analgesia should be used to minimize any pain or distress.
This document is intended for informational purposes only and does not constitute a recommendation for any specific use. Researchers should rely on their own expertise and judgment when designing and conducting experiments.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-aggregatory effect of prostacyclin (PGI2) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017162668A1 - Process for the preparation of epoprostenol sodium of enhanced stability - Google Patents [patents.google.com]
- 8. Stability and microbiological properties of a new formulation of epoprostenol sodium when reconstituted and diluted - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Vasodilation in Response to 15-epi-Prostacyclin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the vasodilatory effects of 15-epi-Prostacyclin (also known as UT-15), a potent analog of prostacyelin (PGI2). The following sections detail the underlying signaling pathway, methodologies for ex vivo and in vivo assessment, and expected quantitative outcomes.
Introduction to 15-epi-Prostacyclin and Vasodilation
Prostacyclin is a powerful endogenous vasodilator and inhibitor of platelet aggregation.[1][2] Its analog, 15-epi-Prostacyclin, mimics these effects, making it a compound of interest for therapeutic applications in conditions such as pulmonary arterial hypertension.[1][3] The vasodilatory action of 15-epi-Prostacyclin is primarily mediated through the activation of the prostacyclin (IP) receptor on vascular smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation and an increase in blood vessel diameter.
Signaling Pathway of 15-epi-Prostacyclin-Induced Vasodilation
The binding of 15-epi-Prostacyclin to the Gs protein-coupled IP receptor on vascular smooth muscle cells triggers the activation of adenylyl cyclase.[3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inhibits myosin light chain kinase. This inhibition prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[4]
Quantitative Data Summary
The vasodilatory effects of 15-epi-Prostacyclin and other prostacyclin analogs have been quantified in various studies. The following tables summarize key findings.
Table 1: Hemodynamic Effects of Intravenous Prostacyclin Analog Infusion in Humans
| Parameter | Baseline (Mean ± SD) | Post-Infusion (Mean ± SD) | % Change | Reference |
| Mean Pulmonary Arterial Pressure (mmHg) | 62 ± 15 | 55 ± 16 | -11.3% | [5] |
| Total Pulmonary Resistance (units) | 17.1 ± 8.7 | 9.7 ± 5.9 | -43.3% | [5] |
| Cardiac Output (L/min) | 4.22 ± 1.64 | 6.57 ± 2.04 | +55.7% | [5] |
| Mean Systemic Arterial Pressure (mmHg) | 90 ± 12 | 77 ± 4 | -14.4% | [5] |
| Common Femoral Artery Blood Flow | Baseline | End of Maintenance | +29% | [1] |
Data from studies on prostacyclin and its analogs in patients with pulmonary hypertension and intermittent claudication.
Table 2: In Vivo Effects of UT-15 (15-epi-Prostacyclin) in a Sheep Model of Pulmonary Hypertension
| Treatment | Pulmonary Vascular Resistance (PVR) | Mean Arterial Pressure (MAP) | Cardiac Output (CO) | Heart Rate (HR) | Reference |
| PGH2 analog (induces hypertension) | 2.5-3x Baseline | Increased | Decreased | Decreased | [6] |
| IV UT-15 (600 ng/kg/min) | Returned to near baseline | Decreased | Increased | Increased | [6] |
| Aerosolized UT-15 (850 ng/kg/min) | Returned to near baseline | Minimal Effect | Minimal Effect | Minimal Effect | [6] |
This study highlights the localized effect of aerosolized delivery compared to intravenous infusion.
Experimental Protocols
The following are detailed protocols for commonly used methods to assess vasodilation.
Experimental Workflow Overview
A typical workflow for assessing a novel vasodilator like 15-epi-Prostacyclin involves a multi-step process, starting with ex vivo characterization and potentially moving to in vivo studies.
Protocol 1: Ex Vivo Vasodilation Assessment using Wire Myography
This protocol measures isometric tension in isolated small arteries.
1. Materials and Reagents:
-
Physiological Salt Solution (PSS), ice-cold and at 37°C
-
High Potassium Physiological Salt Solution (KPSS)
-
15-epi-Prostacyclin stock solution
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619)
-
Acetylcholine
-
Dissection microscope, forceps, and scissors
-
Wire myograph system
2. Procedure:
-
Vessel Isolation:
-
Euthanize the animal model and dissect the desired tissue (e.g., mesentery) into ice-cold PSS.
-
Under a dissection microscope, carefully isolate a resistance artery (100-300 µm diameter) and remove surrounding connective and adipose tissue.
-
Cut the artery into 2 mm long segments.[7]
-
-
Mounting:
-
Mount two tungsten wires (typically 40 µm) through the lumen of the vessel segment.
-
Secure the wires to the jaws of the myograph, one connected to a force transducer and the other to a micrometer.[8]
-
Submerge the mounted vessel in a chamber containing PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2.[9]
-
-
Equilibration and Normalization:
-
Allow the vessel to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for maximal contractile response. This involves stepwise stretching of the vessel and measuring the passive and active (in response to KPSS) tension.[8]
-
-
Viability and Endothelial Integrity Check:
-
Assess the vessel's contractile capacity by challenging it with KPSS.
-
To check for endothelial integrity, pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine to ~80% of maximal contraction) and then add acetylcholine to induce endothelium-dependent relaxation. A robust relaxation indicates a healthy endothelium.
-
-
Vasodilation Assay:
-
Wash the vessel and allow it to return to its resting tension.
-
Pre-constrict the artery again with the chosen vasoconstrictor.
-
Once a stable contraction plateau is reached, add cumulative concentrations of 15-epi-Prostacyclin to the chamber.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-constriction level.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of 15-epi-Prostacyclin that produces 50% of the maximal relaxation).
-
Protocol 2: Ex Vivo Vasodilation Assessment using Pressure Myography
This technique measures changes in arterial diameter under constant intraluminal pressure.
1. Materials and Reagents:
-
Same as for Wire Myography, plus:
-
Pressure myograph system with video camera and dimension analysis software.
2. Procedure:
-
Vessel Isolation:
-
Isolate a slightly longer (3-4 mm) segment of a resistance artery.[10]
-
-
Mounting:
-
Equilibration:
-
Allow the vessel to equilibrate for 30-60 minutes until it develops a stable myogenic tone (a spontaneous constriction in response to pressure).[13]
-
-
Viability Check:
-
Assess the vessel's ability to constrict and dilate in response to standard agonists (e.g., phenylephrine and acetylcholine).
-
-
Vasodilation Assay:
-
If the vessel exhibits sufficient myogenic tone, proceed with the addition of 15-epi-Prostacyclin. If not, pre-constrict with a vasoconstrictor.
-
Add cumulative concentrations of 15-epi-Prostacyclin to the superfusing solution.
-
Record the internal diameter of the vessel at each concentration using the video dimension analyzer.
-
-
Data Analysis:
-
Calculate the percentage of vasodilation at each concentration relative to the pre-constricted diameter.
-
Plot the concentration-response curve and determine the EC50 value.
-
Protocol 3: In Vivo Hemodynamic Assessment
This protocol measures the systemic effects of 15-epi-Prostacyclin on blood pressure and flow.
1. Materials and Reagents:
-
Anesthetized animal model (e.g., rat, sheep)
-
15-epi-Prostacyclin for infusion
-
Saline (vehicle control)
-
Anesthetic agent
-
Catheters for arterial and venous access
-
Blood pressure transducer and data acquisition system
-
Flow probe (optional, for measuring blood flow in a specific artery)
2. Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.
-
Surgically implant a catheter into an artery (e.g., carotid or femoral) for blood pressure measurement and another into a vein (e.g., jugular or femoral) for drug infusion.
-
If measuring specific blood flow, place a flow probe around the artery of interest (e.g., femoral artery).
-
-
Baseline Measurement:
-
Allow the animal to stabilize after surgery and record baseline hemodynamic parameters (mean arterial pressure, heart rate, blood flow) for at least 30 minutes.
-
-
Drug Administration:
-
Administer 15-epi-Prostacyclin via the venous catheter. This can be done as a bolus injection or a continuous infusion.
-
A dose-escalation protocol can be used, starting with a low dose and increasing it at set intervals.[1] For example, infusion rates of 10-20 ng/kg/min have been used for UT-15 in human studies.[1]
-
-
Hemodynamic Monitoring:
-
Continuously record blood pressure, heart rate, and blood flow throughout the drug administration period and for a subsequent washout period.
-
-
Data Analysis:
-
Calculate the change in each hemodynamic parameter from baseline at each dose or time point.
-
Express the results as absolute change or percentage change from baseline.
-
Statistical analysis should be performed to determine the significance of the observed changes.
-
References
- 1. Trial of a novel prostacyclin analog, UT-15, in patients with severe intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAH Pathways | Prostacyclin, Endothelin, Nitric Oxide & Activin Signaling [pahinitiative.com]
- 3. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of prostacyclin analogs and phosphodiesterase inhibitors on cyclic adenosine 3',5' monophosphate accumulation and adenosine 3'5' triphosphate release from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin-induced acute pulmonary vasodilation in primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reprocell.com [reprocell.com]
- 8. Optimal Wire Myography Normalization for the Rat Dorsal Penile, Internal Pudendal and Internal Iliac Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 15-epi-Lipid Mediators
Introduction
While specific research on 15-epi-Prostacyclin is limited in current scientific literature, the study of 15-epimeric lipid mediators has gained significant traction, particularly in the context of aspirin's therapeutic actions. Aspirin is known to trigger the biosynthesis of a class of anti-inflammatory molecules known as Aspirin-Triggered 15-epi-Lipoxins (ATLs). These molecules, with 15-epi-Lipoxin A4 (ATL) being the most extensively studied, are generated when aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, redirecting its catalytic activity.[1][2]
This document provides detailed application notes and protocols focusing on the experimental models used to study the effects of 15-epi-Lipoxin A4. These models and methodologies can serve as a robust framework for investigating the biological roles of other 15-epi-prostanoids, including the less characterized 15-epi-Prostacyclin. The protocols outlined below are designed for researchers, scientists, and drug development professionals engaged in the study of lipid mediators and inflammation.
Section 1: Biosynthesis and Signaling of 15-epi-Lipoxin A4 (ATL)
Aspirin's unique anti-inflammatory effect, distinct from other NSAIDs, stems from its ability to irreversibly acetylate COX-2. This modification switches the enzyme's function from producing pro-inflammatory prostaglandins to generating 15(R)-hydroxyeicosatetraenoic acid (15R-HETE).[1] This intermediate is then rapidly converted by leukocyte 5-lipoxygenase into 15-epi-Lipoxin A4, a process known as transcellular biosynthesis that often involves interactions between endothelial cells and neutrophils.[1][3]
ATL exerts its potent anti-inflammatory effects primarily by binding to the lipoxin A4 receptor (ALX/FPR2), a G protein-coupled receptor found on leukocytes, including neutrophils and platelets.[3] Activation of this receptor initiates a signaling cascade that ultimately inhibits neutrophil recruitment, adhesion to endothelial cells, and aggregation with platelets, thereby dampening the inflammatory response and promoting its resolution.[3][4]
Section 2: Quantitative Data Summary
The following tables summarize quantitative data from studies on 15-epi-Lipoxin A4, demonstrating its formation in humans following aspirin administration and its potent anti-inflammatory effects in preclinical models.
Table 1: Plasma 15-epi-Lipoxin A4 (ATL) and Thromboxane B2 (TXB2) Levels in Humans After Aspirin Administration (Data summarized from a randomized clinical trial)[5]
| Treatment Group (8 weeks) | Change in Plasma ATL (ng/mL, mean ± SD) | P-value | Change in Plasma TXB2 (ng/mL, mean ± SD) |
| Placebo | -0.01 ± 0.58 | - | -0.1 ± 1.8 |
| Aspirin (81 mg/day) | +0.25 ± 0.63 | 0.04 | -1.7 ± 1.2 |
| Aspirin (325 mg/day) | +0.16 ± 0.71 | NS | -1.8 ± 0.8 |
| Aspirin (650 mg/day) | +0.01 ± 0.75 | NS | -1.9 ± 0.3 |
Table 2: Effects of 15-epi-Lipoxin A4 (ATL) in Experimental Models of Inflammation
| Experimental Model | Endpoint Measured | Treatment | Result | Reference |
| In Vitro Neutrophil-Platelet Aggregation | % Aggregation | LPS-stimulated | 100% (Control) | [3] |
| LPS + ATL (10 nM) | Reduced to ~50% | [3] | ||
| In Vivo Murine Acute Lung Injury (LPS model) | Lung Vascular Permeability (µL) | Vehicle Control | ~50 µL | [3] |
| Aspirin Treatment | Reduced to ~25 µL | [3] | ||
| Aspirin + ALX Receptor Antagonist | ~50 µL (Protection reversed) | [3] | ||
| In Vivo Murine Dermal Inflammation | Neutrophil Infiltration (MPO activity) | Inflammatory Stimulus | 100% (Control) | [4] |
| Stimulus + 15-epi-LXA4 analogue | Significant reduction in MPO | [4] |
Section 3: Detailed Experimental Protocols
Protocol 1: In Vitro Generation and Measurement of 15-epi-Lipoxin A4 (ATL)
Objective: To generate ATL in vitro using a co-culture of human endothelial cells and neutrophils treated with aspirin and to quantify the output.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Human neutrophils (isolated from whole blood)
-
Aspirin (acetylsalicylic acid)
-
Arachidonic Acid (AA)
-
Calcium Ionophore (A23187)
-
Hanks' Balanced Salt Solution (HBSS)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
ELISA kit for 15-epi-Lipoxin A4 or LC-MS/MS system
Methodology:
-
Cell Culture: Culture HUVECs to confluence in appropriate media.
-
Aspirin Treatment: Pre-treat HUVECs with aspirin (e.g., 100 µM) for 30 minutes to acetylate COX-2. Wash the cells gently with HBSS to remove excess aspirin.
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Co-incubation: Add isolated neutrophils (e.g., 5 x 10^6 cells/mL) to the aspirin-treated HUVEC monolayer.
-
Stimulation: Add arachidonic acid (e.g., 20 µM) and calcium ionophore A23187 (e.g., 5 µM) to initiate the transcellular biosynthesis.
-
Incubation: Incubate the co-culture for 30-60 minutes at 37°C.
-
Sample Collection: Collect the supernatant (cell-free media) and add a stopping solution (e.g., methanol) to halt enzymatic activity.
-
Extraction: Purify the lipid mediators from the supernatant using C18 SPE cartridges. Elute the lipids with methanol.
-
Quantification: Analyze the extracted samples using a specific ELISA kit for 15-epi-Lipoxin A4 or by a more definitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Murine Model of LPS-Induced Acute Lung Injury
Objective: To evaluate the protective effects of aspirin-triggered 15-epi-lipoxins in a mouse model of acute lung injury (ALI).
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Aspirin (for oral gavage or injection)
-
ALX/FPR2 antagonist (e.g., Boc2 peptide), if needed
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
-
Evans Blue Dye for vascular permeability assessment
Experimental Workflow:
Methodology:
-
Animal Groups: Divide mice into experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; Aspirin + LPS; Aspirin + ALX Antagonist + LPS).
-
Pre-treatment: Administer aspirin (e.g., 100 mg/kg, oral gavage) or vehicle 1 hour before the LPS challenge. If using an antagonist, administer it 30 minutes before aspirin.
-
LPS Instillation: Anesthetize the mice. Intratracheally instill LPS (e.g., 1-5 mg/kg in 50 µL saline) to induce lung injury. The control group receives saline.
-
Monitoring: Monitor the animals for a predetermined period (e.g., 48 hours).
-
Endpoint Analysis:
-
BAL Fluid Analysis: At the end of the experiment, euthanize the mice and perform a bronchoalveolar lavage with PBS. Analyze the BAL fluid for total and differential cell counts (especially neutrophils) and protein concentration (as a marker of permeability).
-
Lung Vascular Permeability: In a separate cohort, inject Evans Blue dye intravenously 30 minutes before euthanasia. Perfuse the lungs, excise them, and quantify the extravasated dye to measure vascular leak.[3]
-
Histopathology: Fix the lungs in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.
-
Lipid Mediator Analysis: Plasma and BAL fluid can be collected for measurement of 15-epi-Lipoxin A4 levels via LC-MS/MS to confirm target engagement.[3]
-
References
Application Notes and Protocols for RNA Sequencing Analysis Following 15-epi-Prostacyclin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Prostacyclin is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. It is utilized in the treatment of various vascular disorders, including pulmonary arterial hypertension (PAH). Understanding the molecular mechanisms underlying the therapeutic effects of 15-epi-Prostacyclin is crucial for optimizing its clinical use and for the development of novel therapies. RNA sequencing (RNA-seq) is a powerful technology that enables a comprehensive analysis of the transcriptome, providing insights into the changes in gene expression and cellular pathways modulated by drug treatment.
These application notes provide a detailed protocol for conducting RNA sequencing experiments to investigate the transcriptomic effects of 15-epi-Prostacyclin. The included methodologies cover cell culture and treatment, RNA extraction, library preparation, and bioinformatic analysis. Furthermore, this document presents a representative dataset from a study on pulmonary arterial hypertension, a key indication for prostacyclin analogs, to illustrate the types of transcriptomic changes that can be observed and how to present such data.
Signaling Pathways
15-epi-Prostacyclin, like other prostacyclin analogs, primarily exerts its effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation. An alternative signaling pathway involves the peroxisome proliferator-activated receptor β (PPARβ).
Experimental Workflow
The overall workflow for an RNA sequencing experiment to study the effects of 15-epi-Prostacyclin involves several key stages, from sample preparation to data analysis and interpretation.
Data Presentation
While a specific dataset for 15-epi-Prostacyclin treatment is not publicly available, we present a selection of differentially expressed genes from a study on lung tissue from patients with pulmonary arterial hypertension (PAH) (GEO accession: GSE117261) as a representative example.[1] PAH is a primary indication for prostacyclin analogs, and its pathophysiology involves pathways that these drugs target. One would hypothesize that treatment with 15-epi-Prostacyclin would lead to a reversal or modulation of the expression of such genes.
Table 1: Upregulated Genes in Pulmonary Arterial Hypertension Lung Tissue
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| PDE5A | Phosphodiesterase 5A | 1.58 | < 0.05 |
| EDN1 | Endothelin 1 | 1.25 | < 0.05 |
| EDNRA | Endothelin Receptor Type A | 1.10 | < 0.05 |
| TGFB1 | Transforming Growth Factor Beta 1 | 0.95 | < 0.05 |
| COL1A1 | Collagen Type I Alpha 1 Chain | 1.80 | < 0.05 |
Table 2: Downregulated Genes in Pulmonary Arterial Hypertension Lung Tissue
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| GUCY1B1 | Guanylate Cyclase 1 Soluble Subunit Beta 1 | -1.15 | < 0.05 |
| BMPR2 | Bone Morphogenetic Protein Receptor Type 2 | -0.85 | < 0.05 |
| KCNK3 | Potassium Two Pore Domain Channel Subfamily K Member 3 | -1.30 | < 0.05 |
| APLN | Apelin | -1.50 | < 0.05 |
| PPARG | Peroxisome Proliferator Activated Receptor Gamma | -0.70 | < 0.05 |
Experimental Protocols
Cell Culture and 15-epi-Prostacyclin Treatment
-
Cell Seeding: Culture human pulmonary artery smooth muscle cells (hPASMCs) in a suitable growth medium (e.g., SmGM-2) at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and reach 70-80% confluency.
-
Starvation: Prior to treatment, starve the cells in a serum-free basal medium for 24 hours to synchronize their cell cycle.
-
Treatment: Prepare a stock solution of 15-epi-Prostacyclin in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Treat the cells with the 15-epi-Prostacyclin-containing medium for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control group treated with the same concentration of the solvent.
RNA Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash and Resuspension: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C. Air-dry the pellet and resuspend it in RNase-free water.
-
Quality Control: Assess the RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. A RIN (RNA Integrity Number) value > 8 is recommended for RNA sequencing.
RNA-seq Library Preparation (Illumina TruSeq Stranded mRNA)
-
mRNA Purification: Start with 1 µg of total RNA. Purify poly-A containing mRNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA into small pieces using divalent cations under elevated temperature. Prime the fragmented RNA with random hexamers.
-
First Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. Incorporate dUTP in place of dTTP to achieve strand specificity.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA to create blunt ends and then add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate indexing adapters to the ends of the A-tailed cDNA.
-
Library Enrichment: Amplify the adapter-ligated library by PCR to enrich for fragments that have adapters on both ends.
-
Library Quantification and Quality Control: Quantify the final library using a Qubit fluorometer and assess the size distribution using an Agilent Bioanalyzer.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the 15-epi-Prostacyclin-treated and vehicle control groups.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID or GSEA to identify enriched biological processes and pathways.
References
Application Notes and Protocols for Western Blot Analysis of Signaling Proteins Activated by 15-epi-Prostacyclin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blotting to investigate the activation of key intracellular signaling pathways mediated by 15-epi-Prostacyclin, a stable analog of Prostacyclin (PGI2). The protocols outlined below are designed to facilitate the reproducible detection and quantification of phosphorylated, and thereby activated, signaling proteins such as Protein Kinase A (PKA), Extracellular signal-regulated kinase (ERK1/2), and cAMP response element-binding protein (CREB).
Introduction
15-epi-Prostacyclin, like prostacyclin, is an eicosanoid that exerts its biological effects through binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor primarily couples to Gs protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (camp). Elevated intracellular cAMP levels subsequently activate PKA. Downstream of this canonical pathway, signaling can diverge to activate other cascades, including the mitogen-activated protein kinase (MAPK) pathway, of which ERK1/2 is a key component. Ultimately, these signaling events can converge on the nucleus to regulate gene expression through the phosphorylation of transcription factors like CREB.
Western blotting is a powerful and widely used technique to study these signaling events. By using antibodies specific to the phosphorylated forms of target proteins, researchers can specifically detect the activated state of these signaling molecules. Normalizing the phosphorylated protein signal to the total amount of the protein provides a semi-quantitative measure of protein activation in response to a stimulus like 15-epi-Prostacyclin.
Signaling Pathway Overview
The signaling cascade initiated by 15-epi-Prostacyclin binding to its receptor involves multiple steps, leading to the activation of downstream effector proteins. A simplified representation of this pathway is illustrated below.
Caption: Signaling pathway of 15-epi-Prostacyclin.
Experimental Protocols
A generalized workflow for the Western blot analysis is depicted below. Detailed protocols for cell culture and treatment, lysate preparation, and Western blotting follow.
Caption: Western blot experimental workflow.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs, or a cell line expressing the IP receptor) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of signaling protein phosphorylation.
-
15-epi-Prostacyclin Stimulation: Prepare a stock solution of 15-epi-Prostacyclin in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to the desired final concentrations.
-
Treatment: Remove the starvation medium and add the medium containing 15-epi-Prostacyclin. Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes). A time-course experiment is recommended to capture the peak phosphorylation of different signaling proteins. Include a vehicle control (medium with the same concentration of solvent used for 15-epi-Prostacyclin).
Protein Lysate Preparation
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Store at -80°C or proceed to protein quantification.
Protein Quantification
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is essential for loading equal amounts of protein for each sample in the subsequent SDS-PAGE.
Western Blotting Protocol
This protocol is a general guideline and may require optimization for specific antibodies and cell types.[1]
-
Sample Preparation: Based on the protein quantification results, dilute the lysates with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation and transfer efficiency. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Blocking is critical to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PKA, anti-phospho-ERK1/2, anti-phospho-CREB) diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing: To normalize the phosphorylated protein signal, the membrane can be stripped of the bound antibodies and re-probed with an antibody that recognizes the total protein (e.g., total PKA, total ERK1/2, total CREB). A stripping buffer (e.g., containing glycine and SDS at a low pH) can be used for this purpose.[2] After stripping, repeat the blocking and antibody incubation steps with the total protein antibody. A loading control like GAPDH or β-actin should also be probed to ensure equal protein loading across lanes.
Data Presentation
Quantitative analysis of Western blot data is crucial for interpreting the effects of 15-epi-Prostacyclin on signaling protein activation. Densitometry software (e.g., ImageJ) can be used to measure the band intensity of the phosphorylated and total proteins. The ratio of the phosphorylated protein to the total protein is then calculated and can be expressed as a fold change relative to the untreated control.
Table 1: Densitometric Analysis of PKA, ERK1/2, and CREB Phosphorylation in HUVECs Treated with 15-epi-Prostacyclin (1 µM)
| Time (minutes) | p-PKA / Total PKA (Fold Change) | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-CREB / Total CREB (Fold Change) |
| 0 | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| 5 | 3.2 ± 0.4 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 15 | 4.5 ± 0.6 | 3.8 ± 0.5 | 3.1 ± 0.4 |
| 30 | 2.8 ± 0.3 | 2.1 ± 0.2 | 4.2 ± 0.5 |
| 60 | 1.5 ± 0.2 | 1.2 ± 0.1 | 2.5 ± 0.3 |
Data are presented as mean ± SEM from three independent experiments. Fold change is calculated relative to the 0-minute time point.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Optimize transfer time and conditions. Check transfer with Ponceau S stain. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Ensure protease and phosphatase inhibitors are always used in the lysis buffer. |
By following these detailed application notes and protocols, researchers can effectively employ Western blotting to elucidate the intricate signaling pathways activated by 15-epi-Prostacyclin, providing valuable insights for basic research and drug development.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with 15-epi-Prostacyclin Sodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-epi-Prostacyclin Sodium Salt. Inconsistent experimental results can be a significant challenge, and this guide aims to provide solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the most common causes?
Inconsistent results with this compound can stem from several factors, primarily related to its inherent instability and the specific nature of its biological activity as an epimer. Key areas to investigate include:
-
Compound Stability and Degradation: 15-epi-Prostacyclin, like its native counterpart prostacyclin, is highly unstable in aqueous solutions, especially at neutral or acidic pH. Degradation can lead to a loss of potency and variability in your results.
-
Improper Storage and Handling: This compound is sensitive to temperature and moisture. Failure to adhere to recommended storage and handling procedures can lead to degradation.
-
Presence of the 15-epi Epimer: The biological activity of the 15-epimer can differ significantly from the naturally occurring prostacyclin. It may act as a partial agonist or a competitive antagonist, which can lead to lower than expected or variable responses.
-
Experimental Protocol Variability: Inconsistencies in cell culture conditions, reagent preparation, incubation times, and assay techniques can all contribute to variable outcomes.
Q2: I'm observing a lower-than-expected biological response in my experiments. Could the 15-epi configuration be the reason?
Yes, the stereochemistry at the C-15 position is critical for biological activity. The natural, more active form of prostacyclin has the S-configuration at the C-15 hydroxyl group. The 15-epi form, with the R-configuration, may exhibit reduced affinity for the prostacyclin (IP) receptor. Studies on other prostaglandin epimers have shown that they can act as competitive antagonists or partial agonists. This means that 15-epi-Prostacyclin might bind to the IP receptor but elicit a weaker response or even block the action of any endogenously produced prostacyclin, leading to lower-than-expected results.
Q3: What are the best practices for storing and handling this compound to ensure its stability?
To maintain the integrity of this compound, adhere to the following storage and handling guidelines:
-
Long-Term Storage: Store the solid compound at -20°C.
-
Stock Solution Preparation: Prepare stock solutions in a high-quality, anhydrous solvent such as absolute ethanol or DMSO.
-
Aqueous Solution Preparation: Due to its instability in aqueous solutions, it is recommended to prepare aqueous working solutions immediately before use. If an aqueous stock solution is necessary, it should be prepared in a buffer with a pH above 8.0 to slow down hydrolysis.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
| Parameter | Recommendation |
| Storage Temperature | -20°C (solid form) |
| Stock Solution Solvent | Anhydrous DMSO or Ethanol |
| Aqueous Solution pH | > 8.0 for temporary storage |
| Handling | Prepare aqueous solutions fresh; aliquot stock solutions to avoid freeze-thaw |
Q4: My platelet aggregation assay is giving inconsistent inhibition with this compound. What should I troubleshoot?
Inconsistent results in platelet aggregation assays are a common issue. Here are key areas to troubleshoot:
-
Compound Integrity: Ensure your this compound has been properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.
-
Platelet Preparation: The method of platelet-rich plasma (PRP) preparation, platelet count, and the time between blood draw and the assay can all impact results. Standardize your protocol.
-
Agonist Concentration: The concentration of the platelet agonist used (e.g., ADP, collagen) can affect the inhibitory response of your compound. Ensure you are using a consistent and appropriate concentration.
-
Incubation Time: The pre-incubation time of platelets with 15-epi-Prostacyclin before adding the agonist is critical. Optimize and standardize this step.
-
Partial Agonism/Antagonism: Remember that as a 15-epimer, your compound might be a partial agonist or antagonist. This can lead to a plateau in inhibition that is below 100%, or a rightward shift in the dose-response curve of a full agonist.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot into single-use tubes and store at -20°C.
-
-
Aqueous Working Solutions:
-
Immediately before the experiment, thaw an aliquot of the DMSO stock solution at room temperature.
-
Serially dilute the stock solution in your desired aqueous buffer (e.g., PBS, TRIS). For improved stability, ensure the final buffer pH is slightly alkaline (pH 7.5-8.5).
-
Use the freshly prepared working solutions for your experiments. Do not store aqueous solutions for extended periods.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of 15-epi-Prostacyclin via the IP receptor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: 15-epi-Prostacyclin Sodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-epi-Prostacyclin Sodium Salt. The information herein is primarily based on data for the closely related compound, Prostacyclin (Epoprostenol) Sodium Salt, due to the limited availability of specific data for the 15-epi isomer. As stereoisomers, their solubility and stability characteristics are expected to be very similar.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
This compound is a stereoisomer of Prostacyclin Sodium Salt, a potent vasodilator and inhibitor of platelet aggregation. It is supplied as a crystalline solid and is hygroscopic. For long-term storage, it should be kept at -20°C.[1]
Q2: What solvents can I use to dissolve this compound?
Based on the properties of Prostacyclin Sodium Salt, it is soluble in water and basic buffers.[1][2] It is also reported to be soluble in organic solvents such as Dimethyl sulfoxide (DMSO) and ethanol.
Q3: Why is the pH of the solvent important for dissolving this compound?
The stability of prostacyclin compounds is highly pH-dependent. They are unstable at neutral or acidic pH and rapidly hydrolyze to 6-keto-prostaglandin F1α.[1] To ensure the integrity of the compound, it is crucial to use a basic buffer with a pH greater than 10.2 for aqueous solutions.[1]
Q4: What is the recommended concentration for stock solutions?
For Prostacyclin Sodium Salt, a stock solution of approximately 10 mg/mL can be prepared in PBS with a pH greater than 10.2.[1] It is advisable to prepare fresh solutions for each experiment due to the compound's limited stability in solution.
Q5: How stable are solutions of this compound?
Solutions of prostacyclin are highly unstable at physiological pH and room temperature, with a half-life that can range from a few minutes to a couple of hours.[1][2] At a pH above 10.2, the stability is significantly improved. When stored at -20°C, aliquots of a reconstituted solution can be more stable.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound in water. | The pH of the water is likely neutral or acidic, leading to instability and degradation. | Use a basic buffer (e.g., PBS) with a pH > 10.2. Ensure the buffer is freshly prepared. |
| Precipitate forms after dissolving and storing the solution. | The solution may have become acidic over time due to absorption of atmospheric CO2, or the storage temperature is too high. | Always use tightly sealed containers. Store aliquots at -20°C. Prepare fresh solutions before use. |
| Inconsistent experimental results. | The compound may have degraded due to improper handling or storage, or the use of an inappropriate solvent. | Follow the recommended handling and storage procedures strictly. Use freshly prepared solutions from a basic buffer (pH > 10.2). |
| The compound appears clumpy or discolored. | The compound is hygroscopic and may have absorbed moisture. | Store the solid compound in a desiccator at -20°C. Handle the solid material quickly in a dry environment. |
Quantitative Solubility Data (for Prostacyclin Sodium Salt)
| Solvent | Concentration | Notes |
| PBS (pH > 10.2) | ~ 10 mg/mL | Recommended for aqueous stock solutions. |
| Water | Soluble | Prone to rapid hydrolysis at neutral pH. |
| DMSO | Information not readily available | Often used for initial solubilization of organic compounds. |
| Ethanol | Information not readily available | Can be used as a solvent, but aqueous dilutions should be made in basic buffer. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Basic Buffer
-
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Sodium Hydroxide (NaOH) solution (1M)
-
pH meter
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare the desired volume of PBS.
-
Adjust the pH of the PBS to >10.2 using the 1M NaOH solution.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the basic PBS to the tube to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex briefly to dissolve the compound completely.
-
If not for immediate use, aliquot the solution into sterile microcentrifuge tubes and store at -20°C.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting flowchart for solubility issues.
References
Technical Support Center: 15-epi-Prostacyclin Sodium Salt
Disclaimer: Information on the specific off-target effects of 15-epi-Prostacyclin Sodium Salt is limited. This guide is based on the known off-target effects of other prostacyclin analogues. The actual effects of this compound may vary.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target receptors for this compound?
A1: While this compound is designed to target the prostacyclin (IP) receptor, studies on other prostacyclin analogues have shown cross-reactivity with other prostanoid receptors. These may include the prostaglandin E2 receptors (EP1, EP2, EP3, EP4), the prostaglandin D2 receptor (DP1), and the thromboxane receptor (TP).[1][2][3] The extent of interaction with these off-target receptors can lead to a variety of cellular responses.
Q2: I am observing unexpected vasoconstriction in my experiment. What could be the cause?
A2: Unexpected vasoconstriction could be due to the activation of prostanoid EP1 or TP receptors.[1][2] Some prostacyclin analogues have been shown to bind to these receptors, which are coupled to Gq proteins and lead to an increase in intracellular calcium, promoting smooth muscle contraction. To investigate this, you can use selective antagonists for EP1 and TP receptors in your experimental setup.
Q3: My cells are showing a biphasic response (e.g., initial relaxation followed by contraction) to increasing concentrations of the compound. Why is this happening?
A3: A biphasic response can occur when a compound interacts with multiple receptors with different affinities and opposing downstream effects. For example, at lower concentrations, this compound might preferentially activate the IP receptor, leading to vasodilation (via increased cAMP). At higher concentrations, it may start to activate contractile receptors like EP1 or EP3, counteracting the initial relaxant effect.[2]
Q4: Are there any potential off-target effects on platelets that I should be aware of?
A4: Yes. While the primary effect of IP receptor activation on platelets is inhibition of aggregation, some prostacyclin analogues can also interact with other prostanoid receptors on platelets, such as the TP receptor, which promotes aggregation.[1] The net effect on platelet function will depend on the balance of these opposing signals.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Suggested Troubleshooting Steps |
| Unexpected increase in intracellular calcium | Activation of Gq-coupled prostanoid receptors such as EP1 or TP.[1] | 1. Perform a calcium flux assay in the presence of selective EP1 and TP receptor antagonists. 2. Verify the expression of EP1 and TP receptors in your cell model. |
| Lower than expected cAMP levels | Co-activation of Gi-coupled prostanoid receptors like EP3, which inhibit adenylyl cyclase.[1] | 1. Measure cAMP levels in the presence of a selective EP3 receptor antagonist. 2. Consider that some receptors, like EP4, can couple to both Gs and Gi, leading to complex signaling.[4][5][6] |
| Inconsistent results across different cell types | Differential expression of prostanoid receptors in various cell lines. | 1. Characterize the prostanoid receptor expression profile of your cell lines using techniques like qPCR or Western blotting. |
| Compound appears less potent than expected | Downregulation or desensitization of the IP receptor, unmasking off-target effects. | 1. Check for changes in IP receptor expression or phosphorylation after prolonged exposure to the compound. |
Quantitative Data: Receptor Binding and Functional Activity of Prostacyclin Analogues
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of two common prostacyclin analogues, Iloprost and Treprostinil, for various human prostanoid receptors. This data can provide an indication of potential off-target interactions for structurally related compounds like this compound.
Table 1: Binding Affinities (Ki, nM) of Prostacyclin Analogues for Human Prostanoid Receptors [3]
| Receptor | Iloprost (Ki, nM) | Treprostinil (Ki, nM) |
| IP | 3.9 | 32 |
| EP1 | 1.1 | >1000 |
| EP2 | >1000 | 3.6 |
| EP3 | 450 | >1000 |
| EP4 | 810 | 980 |
| DP1 | >1000 | 4.4 |
| FP | 360 | >1000 |
| TP | >1000 | >1000 |
Table 2: Functional Activity (EC50, nM) of Prostacyclin Analogues at Human Prostanoid Receptors [3]
| Receptor | Iloprost (EC50, nM) | Treprostinil (EC50, nM) |
| IP | 0.37 | 1.9 |
| EP1 | 0.3 | >1000 |
| EP2 | >1000 | 6.2 |
| EP3 | 18 | >1000 |
| EP4 | 240 | 720 |
| DP1 | >1000 | 0.6 |
| FP | 110 | >1000 |
| TP | >1000 | >1000 |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is for determining the binding affinity of a test compound (like this compound) to a specific prostanoid receptor.
Materials:
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Cell membranes expressing the target prostanoid receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-Iloprost for the IP receptor).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
Include a control with no test compound (total binding) and a control with an excess of a known unlabeled ligand (non-specific binding).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
cAMP Measurement Assay
This protocol is for assessing the functional activity of this compound at Gs or Gi-coupled prostanoid receptors.
Materials:
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Cells expressing the target prostanoid receptor (e.g., IP, EP2, EP4 for Gs; EP3 for Gi).
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
-
(For Gi-coupled receptors) Forskolin or another adenylyl cyclase activator.
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer.
-
For Gi-coupled receptor assays, pre-stimulate the cells with forskolin to induce a basal level of cAMP.
-
Add varying concentrations of the test compound to the wells.
-
Incubate for a specified time to allow for cAMP production (for Gs) or inhibition (for Gi).
-
Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 or IC50 of the test compound.
Intracellular Calcium Flux Assay
This protocol is for assessing the functional activity of this compound at Gq-coupled prostanoid receptors.
Materials:
-
Cells expressing the target prostanoid receptor (e.g., EP1, FP, TP).
-
Test compound (this compound).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed cells in a black, clear-bottom multi-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of the test compound to the wells.
-
Immediately begin kinetic measurement of fluorescence changes over time.
-
Analyze the data to determine the peak fluorescence response for each concentration.
-
Generate a dose-response curve and determine the EC50 of the test compound.
Signaling Pathways and Experimental Workflows
Caption: Potential on-target and off-target signaling pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of prostanoid EP receptors by prostacyclin analogues in rabbit iliac artery: implications for anti-restenotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
Improving stability of 15-epi-Prostacyclin Sodium Salt for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-epi-Prostacyclin Sodium Salt, particularly focusing on improving its stability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Prostacyclin (PGI2)?
This compound, also known as 15(R)-PGI2, is a stereoisomer of the naturally occurring 15(S)-Prostacyclin (PGI2). The difference lies in the spatial orientation of the hydroxyl group at the 15th carbon position. While its physiological properties are not as extensively studied, 15(R) isomers of prostaglandins typically exhibit reduced agonist activity at prostaglandin receptors compared to their 15(S) counterparts.[1]
Q2: What is the primary challenge when working with this compound for in vivo studies?
The main challenge is its inherent chemical instability in aqueous solutions.[2] Similar to prostacyclin, it rapidly hydrolyzes to a less active degradation product, 6-keto-prostaglandin F1α.[3] This degradation is pH-dependent and occurs quickly at neutral or acidic pH, posing a significant hurdle for maintaining its potency during in vivo experiments.[3] The in vivo half-life of the parent compound, epoprostenol, in humans is estimated to be less than 6 minutes.[3]
Q3: How should I store this compound?
For long-term storage, the solid (crystalline) form of this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] It is crucial to prevent moisture exposure as the compound is hygroscopic.
Q4: What is the recommended procedure for preparing an aqueous solution for in vivo administration?
Due to its instability, aqueous solutions should be prepared fresh immediately before use. It is not recommended to store aqueous solutions for more than one day. To improve stability, dissolve the crystalline solid in a basic buffer. The solubility in PBS at pH 9.0 is approximately 11 mg/mL.[1] For clinical formulations of the related compound epoprostenol, alkaline diluents with a pH between 10.2 and 10.8 are used to ensure stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect in vivo | Degradation of the compound due to improper solution preparation or storage. | Prepare fresh solutions immediately before each experiment. Use a high pH (e.g., pH 9.0 or higher) buffer for reconstitution to slow down hydrolysis. Keep the solution on ice until injection. |
| Low receptor affinity of the 15-epi form. | Be aware that 15(R) isomers may have lower potency than the 15(S) form.[1] Consider conducting dose-response studies to determine the optimal effective concentration. | |
| Precipitation in the prepared solution | Exceeding the solubility limit in the chosen solvent. | Check the solubility of this compound in your chosen solvent. For aqueous solutions, ensure the pH is appropriate to maintain solubility. If using organic solvents for stock solutions, ensure the final concentration of the organic solvent in the administered solution is low and physiologically compatible. |
| Difficulty dissolving the solid compound | The compound is hygroscopic and may have absorbed moisture. | Store the solid compound in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Variability between experimental days | Inconsistent preparation of the dosing solution. | Standardize the solution preparation protocol. Use a freshly calibrated pH meter to ensure the buffer pH is correct. Use the same source and lot of the compound for a series of related experiments if possible. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Storage Duration | Key Considerations |
| Crystalline Solid | -20°C | ≥ 4 years[1] | Hygroscopic; protect from moisture. |
| Aqueous Solution | Room Temperature | Not recommended | Rapid degradation. |
| Aqueous Solution | 2-8°C | Prepare fresh; do not store for more than one day. | Stability is pH-dependent; higher pH improves stability. |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 5 mg/mL | [1] |
| Dimethylformamide | 5 mg/mL | [1] |
| PBS (pH 9.0) | > 11 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Objective: To prepare a stable solution of this compound for immediate in vivo use.
Materials:
-
This compound (crystalline solid)
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Sterile Phosphate-Buffered Saline (PBS)
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Sterile 1M NaOH solution
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Sterile, pyrogen-free water
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Calibrated pH meter
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a sterile PBS solution.
-
Adjust the pH of the PBS solution to 9.0 using sterile 1M NaOH.
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of the compound in a sterile environment.
-
Dissolve the weighed compound directly in the pH 9.0 PBS to the desired final concentration.
-
Gently vortex to ensure complete dissolution.
-
Use the prepared solution immediately for in vivo administration. Keep the solution on ice if there is a short delay before injection.
Note: This protocol is a general guideline. The final concentration and vehicle may need to be optimized for your specific experimental model.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the stability of this compound in a given aqueous buffer over time.
Materials:
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Prepared solution of this compound in the buffer of interest
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HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile phase: e.g., Phosphate buffer (pH adjusted):Methanol (e.g., 60:40 v/v)
-
Reference standard of this compound
-
Reference standard of 6-keto-prostaglandin F1α (degradation product)
Procedure:
-
Prepare the this compound solution in the test buffer and divide it into aliquots for different time points.
-
Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C).
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from the corresponding aliquot.
-
Inject the sample into the HPLC system.
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Monitor the chromatogram at a suitable wavelength (e.g., around 200-210 nm, as prostacyclin has a weak chromophore).
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Quantify the peak area of this compound and the degradation product, 6-keto-prostaglandin F1α.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining compound against time to determine its stability profile.
Visualizations
Caption: Prostacyclin Signaling Pathway.
Caption: Workflow for Preparing In Vivo Dosing Solution.
Caption: Troubleshooting Logic for Inconsistent Results.
References
How to dissolve 15-epi-Prostacyclin Sodium Salt for cell culture
This technical support guide provides detailed information, troubleshooting tips, and frequently asked questions (FAQs) for dissolving and using 15-epi-Prostacyclin Sodium Salt in cell culture experiments.
Disclaimer: The information provided is based on the properties of Prostacyclin (PGI2) Sodium Salt, as specific data for "this compound" is limited. The handling and dissolution characteristics are presumed to be similar due to their structural relationship.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in water.[1] However, due to its instability at neutral or acidic pH, it is highly recommended to dissolve it in a basic buffer with a pH greater than 10.2 for preparing stock solutions.[2]
Q2: How should I store the solid compound and the stock solution?
A2: The solid, crystalline form of the compound should be stored at -20°C and is stable for at least four years under these conditions.[2] It is important to note that the compound is hygroscopic, meaning it can absorb moisture from the air, which can lead to degradation.[2] Once reconstituted, it is recommended to aliquot the stock solution and freeze it at -20°C.
Q3: How stable is this compound in cell culture medium?
A3: this compound is highly unstable in solutions at physiological pH (around 7.4). At this pH and at 25°C, its half-life can be as short as 3.5 to 10.5 minutes. This rapid hydrolysis is a critical factor to consider in your experimental design.
Q4: Can I sterilize the stock solution by filtration?
A4: Yes, if you are preparing an aqueous stock solution, it is advisable to sterilize it by passing it through a 0.22 µm filter before use in cell culture.[3] This should be done immediately after dissolution and just before adding it to your culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent or no biological effect observed. | Rapid degradation of the compound in the cell culture medium. | Prepare a fresh stock solution immediately before each experiment. Add the compound directly to the cell culture medium just before starting your experiment. Consider a continuous infusion setup if long-term exposure is required. |
| Precipitate forms when dissolving the compound. | The compound may not be fully dissolving, or the solvent may be inappropriate. | Ensure you are using a basic buffer (pH > 10.2) for the initial stock solution.[2] If using water, ensure it is of high purity. Gentle warming or vortexing may aid dissolution, but prolonged exposure to heat should be avoided. |
| Difficulty in weighing the small amount of solid. | The compound is hygroscopic and can be challenging to handle in small quantities. | Allow the vial to equilibrate to room temperature before opening to prevent condensation. Handle in a dry environment (e.g., under a stream of dry nitrogen or in a glove box) if possible. |
Quantitative Data Summary
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | PBS (pH > 10.2) | ~10 mg/mL | [2] |
| Water | 1 mg/mL | [1][4] | |
| Stability (Half-life) | pH 7.48 at 25°C | 3.5 - 10.5 minutes | |
| pH 12 at 25°C | ~6 days | ||
| pH 9.37 at 0°C | No loss of biological activity for 48 hours | ||
| Storage (Solid) | -20°C | ≥ 4 years | [2] |
Detailed Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound and its application in cell culture.
Materials:
-
This compound (solid)
-
Sterile, high-purity water or a sterile basic buffer (e.g., PBS adjusted to pH > 10.2)
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
Pipettes and sterile tips
Procedure:
-
Equilibrate the Compound: Allow the vial of solid this compound to warm to room temperature before opening. This prevents moisture from condensing on the cold powder.
-
Weigh the Compound: In a controlled environment to minimize moisture exposure, carefully weigh the desired amount of the compound.
-
Dissolution:
-
Add the appropriate volume of cold, sterile, basic buffer (pH > 10.2) to the solid to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking.
-
-
Sterilization (Optional but Recommended): If the stock solution is not prepared under strictly aseptic conditions, filter it through a sterile 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C.
-
Application to Cell Culture:
-
When ready to use, thaw an aliquot rapidly.
-
Dilute the stock solution to the final working concentration directly in the pre-warmed cell culture medium.
-
Gently mix the medium and immediately add it to your cells.
-
Crucially, due to the rapid degradation at physiological pH, add the compound to the cells immediately before the start of your experimental incubation.
-
Visualizing the Workflow and Signaling
Caption: Workflow for preparing and using this compound.
Caption: Simplified Prostacyclin (PGI2) signaling pathway.
References
Technical Support Center: Minimizing Variability in Platelet Aggregation Assays with 15-epi-Prostacyclin
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-epi-Prostacyclin in platelet aggregation assays. Our goal is to help you achieve more consistent and reliable results by addressing common sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is 15-epi-Prostacyclin and how does it inhibit platelet aggregation?
A1: 15-epi-Prostacyclin is a synthetic analog of prostacyclin (PGI2), a potent endogenous inhibitor of platelet activation.[1] It functions by binding to the prostacyclin (IP) receptor on the surface of platelets. This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels inhibit the increase of intracellular calcium and the release of platelet granules, ultimately preventing platelet aggregation.[1][2]
Q2: What are the main sources of variability in platelet aggregation assays?
A2: Variability in platelet aggregation assays can arise from several factors, including:
-
Pre-analytical variables: This is the largest source of variability and includes patient-specific factors (e.g., genetics, diet, medications), blood collection technique, anticoagulant used, and sample handling and storage.[3][4]
-
Analytical variables: These relate to the assay itself and include the type of aggregometer used (e.g., light transmission aggregometry vs. impedance aggregometry), instrument settings (e.g., stirring speed), and the concentration and quality of agonists and inhibitors used.[5][6]
-
Post-analytical variables: This involves data analysis and interpretation, which can vary between laboratories.[7]
Q3: How should I handle and store 15-epi-Prostacyclin to ensure its stability and potency?
-
Prepare stock solutions in a buffer with an alkaline pH (e.g., 50 mM Tris-HCl, pH 8.8).[8]
-
Store stock solutions in aliquots at -20°C or lower to minimize freeze-thaw cycles.[8]
-
On the day of the experiment, dilute the stock solution in an appropriate buffer and keep it on ice. Add it to the platelet suspension just before the assay due to its short half-life at physiological temperatures.[8]
Q4: What are the recommended quality control measures for platelet aggregation assays?
A4: To ensure the reliability of your results, it is crucial to implement robust quality control measures, including:
-
Using control samples: Always include samples from healthy donors who have not taken any medications known to affect platelet function for at least two weeks.[4]
-
Standardizing protocols: Adhere to established guidelines for sample collection, preparation, and analysis to minimize variability.[3]
-
Regular instrument calibration: Ensure that your aggregometer is properly calibrated and maintained according to the manufacturer's instructions.
-
Reagent validation: Qualify new batches of agonists and inhibitors to ensure they perform as expected.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate samples | 1. Inconsistent sample handling or timing. 2. Poor mixing of reagents. 3. Platelet activation during sample preparation. | 1. Ensure all samples are processed identically and within the same timeframe. Platelet function can change significantly within a few hours of blood collection.[10] 2. Gently invert tubes to mix; do not vortex. Ensure the stir bar is functioning correctly in the aggregometer. 3. Handle samples gently. Consider adding a low concentration of prostacyclin (e.g., 0.5 µmol/L) during the platelet washing steps to prevent premature activation.[8] |
| No or weak inhibition by 15-epi-Prostacyclin | 1. Degraded 15-epi-Prostacyclin. 2. Incorrect concentration of 15-epi-Prostacyclin. 3. High platelet reactivity of the donor. | 1. Prepare fresh dilutions of 15-epi-Prostacyclin from a properly stored stock solution. 2. Verify the calculations for your dilutions. Perform a dose-response curve to determine the optimal inhibitory concentration. 3. Screen donors and exclude those with consistently high platelet reactivity. Certain conditions or medications can increase platelet activity.[11] |
| Inconsistent agonist response | 1. Improper storage or handling of agonists. 2. Incorrect agonist concentration. 3. Donor variability in response to specific agonists. | 1. Store agonists according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. 2. Prepare fresh dilutions of agonists for each experiment. Validate the potency of new batches. 3. Be aware that responses to agonists like ADP and collagen can vary significantly between individuals.[12] |
| Spontaneous platelet aggregation | 1. Platelet activation during blood collection or processing. 2. Contamination of reagents or disposables. | 1. Use a large gauge needle and a clean venipuncture to minimize trauma. Discard the first few milliliters of blood.[3] Process samples promptly. 2. Use sterile, high-quality disposables. Ensure all buffers and solutions are free of endotoxins. |
| Drifting baseline in light transmission aggregometry (LTA) | 1. Temperature fluctuations. 2. Platelet settling. | 1. Allow platelet-rich plasma (PRP) and reagents to equilibrate to 37°C before starting the assay.[13] 2. Ensure the stir bar is rotating at the correct speed (typically 900-1200 rpm) to keep platelets in suspension.[5] |
Quantitative Data Summary
The following tables summarize typical concentrations of agonists used in platelet aggregation assays and the inhibitory effects of prostacyclin.
Table 1: Common Agonist Concentrations for Platelet Aggregation Assays
| Agonist | Typical Concentration Range | Reference(s) |
| ADP (Adenosine Diphosphate) | 2 - 20 µM | [12][14] |
| Collagen | 1 - 10 µg/mL | [14] |
| Arachidonic Acid | 0.5 - 1 mM | [3][14] |
| TRAP-6 (Thrombin Receptor Activating Peptide-6) | 1 - 32 µM | [3][15] |
| Ristocetin | 0.5 - 1.5 mg/mL | [13] |
Table 2: Inhibitory Concentrations of Prostacyclin (PGI2) in Platelet Aggregation Assays
| Parameter | Value | Conditions | Reference(s) |
| IC50 (ADP-induced aggregation) | 1.5 ± 0.8 ng/mL | Hamster platelets | [1] |
| Effective Inhibitory Concentration | 0.5 - 8 nM | Human whole blood | [14] |
| Inhibition of granule release | >10 ng/mL | Human platelets | [16] |
Experimental Protocol: Inhibition of Platelet Aggregation by 15-epi-Prostacyclin using Light Transmission Aggregometry
This protocol describes a standard method for assessing the inhibitory effect of 15-epi-Prostacyclin on agonist-induced platelet aggregation in platelet-rich plasma (PRP).
1. Materials and Reagents:
-
Whole blood from healthy, consenting donors who have abstained from anti-platelet medications for at least 14 days.
-
Anticoagulant: 3.2% Sodium Citrate.
-
15-epi-Prostacyclin stock solution and dilutions.
-
Agonists (e.g., ADP, collagen).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Calibrated pipettes.
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Perform a platelet count on the PRP and adjust with PPP if the count is outside the desired range (typically 200-500 x 10^9/L).[10]
3. Assay Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Pipette the required volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
-
Place a cuvette with PPP into the reference well to set 100% aggregation (0% light transmission).
-
Place the PRP-containing cuvette into the sample well to set the baseline (0% aggregation).
-
Add a small volume (e.g., 5 µL) of 15-epi-Prostacyclin at the desired final concentration (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-2 minutes) at 37°C with stirring.
-
Add the agonist (e.g., 50 µL of ADP to achieve a final concentration of 10 µM) to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
Determine the maximum platelet aggregation (%) for each sample.
-
Calculate the percentage inhibition of aggregation for each concentration of 15-epi-Prostacyclin compared to the vehicle control.
-
If a dose-response was performed, calculate the IC50 value (the concentration of 15-epi-Prostacyclin that causes 50% inhibition of aggregation).
Visualizations
Caption: Signaling pathway of 15-epi-Prostacyclin in platelets.
Caption: General workflow for a platelet aggregation inhibition assay.
Caption: A logical approach to troubleshooting high variability.
References
- 1. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of platelet aggregation by prostacyclin is attenuated after exercise in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Inhibition by prostacyclin of the tumor cell-induced platelet release reaction and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 15-epi-Prostacyclin Sodium Salt Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on buffer selection and troubleshooting for experiments involving 15-epi-Prostacyclin Sodium Salt.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound?
A1: this compound is unstable in neutral or acidic solutions.[1] To prevent rapid hydrolysis, it is crucial to maintain a basic pH. The recommended pH for stock solutions and experimental buffers is above 10.2.[1][2] At physiological pH (around 7.4), the half-life of the compound is very short, ranging from a few seconds to a few minutes.[1][2][3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the crystalline solid directly in a basic buffer (pH > 10.2).[1] An aqueous stock solution can be prepared, for instance, in Phosphate Buffered Saline (PBS) adjusted to a pH greater than 10.2, where its solubility is approximately 10 mg/mL.[2] It is also soluble in water, but a basic buffer is recommended for stability.[2][3] Due to its hygroscopic nature, the compound should be handled in a dry environment.[1]
Q3: Which buffers are recommended for experiments with this compound?
A3: The choice of buffer depends on the specific experimental requirements. However, the primary consideration is maintaining a basic pH to ensure the stability of the compound. Buffers with a pKa in the alkaline range are suitable. Common biological buffers that can be adjusted to a basic pH include:
-
Phosphate-Buffered Saline (PBS): Widely used in biological research, PBS can be adjusted to pH > 10.2 for stock solutions.[2]
-
Tris (tris(hydroxymethyl)aminomethane): Tris buffers are effective in the pH range of 7.0 to 9.0, but can be adjusted higher for short-term experiments.[4]
-
Carbonate-Bicarbonate Buffer: This buffer system is effective in the pH range of 9.2 to 10.8 and is a good choice for maintaining a stable, high pH.[5]
Q4: Are there any buffers I should avoid?
A4: Avoid acidic and neutral buffers for storing or working with this compound due to rapid degradation.[1][3] For specific assays, such as those involving protein labeling with NHS esters, buffers containing primary amines like Tris and glycine should be avoided as they can interfere with the labeling reaction.[6] Additionally, be aware that some buffers can interact with lipid membranes, which may be a consideration in lipid-based assays.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor or inconsistent biological activity | Degradation of this compound due to improper pH. | Ensure that the pH of all solutions containing the compound is > 10.2 for storage and as high as experimentally permissible for assays. Prepare fresh dilutions for each experiment.[1][2] |
| Improper storage of the solid compound or stock solutions. | Store the solid compound at -20°C under desiccated conditions.[1][3] Aliquot and freeze stock solutions at -20°C immediately after preparation.[3] | |
| Precipitation in the buffer | The buffer may be incompatible with other components of the experimental system (e.g., divalent cations).[9] | Consider using a different buffer system. If using phosphate buffers with divalent cations, a chelating agent may be necessary, or switch to a buffer like HEPES if a lower pH range is temporarily required for the assay itself (note the stability issue). |
| Unexpected changes in lipid membrane properties (for lipid-based assays) | The chosen buffer is interacting with the lipid bilayer.[7][8] | Review literature for buffer effects on your specific lipid system. Consider testing alternative buffer systems to see if the effect is mitigated. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁NaO₅ | [10][11] |
| Molecular Weight | 374.4 g/mol | [10] |
| Storage Temperature | -20°C (as solid) | [1][3] |
| Stability | Unstable at neutral or acidic pH; Hygroscopic | [1] |
| Solubility in basic PBS (pH > 10.2) | ~10 mg/mL | [2] |
| Half-life at physiological pH | Seconds to a few minutes | [1][2][3] |
Table 2: Common Biological Buffers and Their Properties
| Buffer | Useful pH Range | pKa at 25°C | Notes | Reference |
| Phosphate | 5.8 - 8.0 | 7.20 | Can be adjusted to higher pH for stock solutions.[2] | [4][5] |
| Tris | 7.0 - 9.0 | 8.06 | Widely used in molecular biology.[4] Avoid in assays with primary amine-reactive labels.[6] | [4][12] |
| HEPES | 6.8 - 8.2 | 7.48 | Often used in cell culture.[12] | [4][5] |
| Carbonate-Bicarbonate | 9.2 - 10.8 | 10.33 | Suitable for maintaining a stable high pH. | [5] |
| Acetate | 3.6 - 5.6 | 4.76 | Not suitable for this compound due to acidic pH. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to minimize condensation.
-
Prepare a basic PBS solution by adding 1 M NaOH dropwise to the standard PBS solution while monitoring the pH with a calibrated pH meter until a pH of >10.2 is reached.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the basic PBS (pH > 10.2) to achieve a final concentration of 1 mg/mL.
-
Vortex briefly to dissolve the solid completely.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Mandatory Visualizations
Caption: A decision workflow for selecting the appropriate buffer.
Caption: Overview of the prostacyclin signaling cascade.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin I2, Sodium Salt [sigmaaldrich.com]
- 4. dalochem.com [dalochem.com]
- 5. Puffer Referencia Központ [sigmaaldrich.com]
- 6. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Benchchem [benchchem.com]
- 11. This compound | C20H31NaO5 | CID 132285240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biological Buffers: The Key to Successful Experiments - Blog - Hopax Fine Chemicals [hopaxfc.com]
Technical Support Center: Interpreting Unexpected Data in 15-epi-Prostacyclin Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected data from experiments involving 15-epi-Prostacyclin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 15-epi-Prostacyclin?
15-epi-Prostacyclin, like its parent compound prostacyclin (PGI2), is expected to exert its primary effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] This interaction typically activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2][3] The elevation in cAMP leads to downstream effects such as vasodilation and inhibition of platelet aggregation.[1][2][4]
Q2: What are the most common expected outcomes of 15-epi-Prostacyclin treatment in vitro?
Based on its canonical signaling pathway, the expected outcomes are:
-
Inhibition of Platelet Aggregation: A dose-dependent decrease in the aggregation of platelets induced by agents like ADP, collagen, or thrombin.[5][6][7]
-
Increased Intracellular cAMP: A measurable rise in cAMP levels in cells expressing the IP receptor.[2][8]
-
Inhibition of Vascular Smooth Muscle Cell Proliferation: A reduction in the growth and proliferation of vascular smooth muscle cells.[3][9]
-
Vasodilation: Relaxation of vascular smooth muscle, leading to the widening of blood vessels.[10]
Q3: Why might I be seeing paradoxical (opposite) effects, such as vasoconstriction or increased platelet aggregation?
Paradoxical effects can arise from 15-epi-Prostacyclin's ability to bind to other prostanoid receptors, particularly at higher concentrations.[11] Prostacyclin analogs are not exclusively selective for the IP receptor and may also bind to receptors like EP1, EP3, and TP.[11][12] Activation of these receptors can trigger opposing signaling pathways, such as:
-
EP3 Receptor: Can couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP, counteracting the primary effect.[12][13]
-
TP and EP1 Receptors: Can couple to Gq proteins, activating phospholipase C, increasing intracellular calcium, and promoting vasoconstriction and platelet aggregation.[11][12]
This "off-target" binding can lead to a net effect that is contrary to the expected outcome, especially if the expression of IP receptors is compromised or the expression of opposing receptors is high in the experimental system.[11]
Troubleshooting Guides
Issue 1: No Inhibition or a Weak Inhibition of Platelet Aggregation
You are performing a platelet aggregation assay and observe that 15-epi-Prostacyclin fails to inhibit, or only weakly inhibits, aggregation induced by an agonist like ADP.
Possible Causes & Troubleshooting Steps:
-
Reagent Instability: Prostacyclin and its analogs can be unstable. Ensure that the compound has been stored correctly and that fresh dilutions are prepared for each experiment.
-
Incorrect Agonist Concentration: The concentration of the aggregating agent (e.g., ADP, collagen) may be too high, overwhelming the inhibitory capacity of the 15-epi-Prostacyclin concentration used. Perform a dose-response curve for the aggregating agent to find an optimal concentration.
-
Off-Target Receptor Activation: At high concentrations, the compound may be activating TP receptors, which promote aggregation.[11]
-
Action: Perform a dose-response curve with 15-epi-Prostacyclin. A biphasic response (inhibition at low concentrations, loss of inhibition or aggregation at high concentrations) could suggest off-target effects.
-
Action: Use a selective TP receptor antagonist to see if the unexpected effect is blocked.
-
-
Platelet Preparation: The method of platelet preparation (platelet-rich plasma vs. whole blood) can influence results.[5][6] Ensure your protocol is consistent and validated.
Expected vs. Unexpected Platelet Aggregation Data
| Agonist | Expected Outcome with 15-epi-Prostacyclin | Unexpected Outcome |
| ADP (10 µM) | Dose-dependent inhibition of aggregation.[5] | No inhibition or paradoxical increase in aggregation. |
| Collagen (1 µg/ml) | Dose-dependent inhibition of aggregation.[5] | Minimal or no effect. |
| Thrombin (0.1 U/ml) | Dose-dependent inhibition of aggregation.[5] | No inhibition observed. |
Issue 2: No Increase or a Decrease in Intracellular cAMP Levels
You are measuring cAMP in a cell line known to express the IP receptor, but treatment with 15-epi-Prostacyclin does not lead to the expected increase in cAMP.
Possible Causes & Troubleshooting Steps:
-
Low or Absent IP Receptor Expression: Verify the expression level of the IP receptor in your specific cell line and passage number. Receptor expression can change with culture conditions.
-
Dominant Opposing Signal: The cells may co-express high levels of the Gi-coupled EP3 receptor.[12][13] Activation of EP3 inhibits adenylyl cyclase, which can blunt or reverse the cAMP increase from IP receptor activation.
-
Action: Use a selective EP3 antagonist in conjunction with 15-epi-Prostacyclin to see if the cAMP response is restored.
-
-
Adenylyl Cyclase Inhibitor Contamination: Ensure that media or buffers are not contaminated with adenylyl cyclase inhibitors.
-
Assay Sensitivity: Confirm that your cAMP assay is sensitive enough to detect the expected changes. Run positive controls (e.g., Forskolin) to validate the assay's performance.
Expected vs. Unexpected cAMP Response Data
| Cell Type | Treatment | Expected Outcome | Unexpected Outcome |
| HPASMC | 30 nM Prostacyclin Analog | Sustained increase in intracellular cAMP.[8] | No change or a decrease in cAMP. |
| CHO-IP | 1 µM Prostacyclin Analog | Robust increase in cAMP. | Minimal or no response. |
Signaling Pathway Diagrams
Caption: Canonical IP receptor signaling pathway.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Effects of prostacyclin on tumor cell-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. The Emerging Therapeutic Role of Prostaglandin E2 Signaling in Pulmonary Hypertension [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension | European Respiratory Society [publications.ersnet.org]
- 13. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with 15-epi-Prostacyclin Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays following treatment with 15-epi-Prostacyclin.
Frequently Asked Questions (FAQs)
Q1: What is 15-epi-Prostacyclin and how does it affect cell viability?
A1: 15-epi-Prostacyclin is a stereoisomer of Prostacyclin (PGI2), a lipid molecule that belongs to the eicosanoid family.[1] Prostacyclin and its analogs are known to inhibit platelet aggregation and induce vasodilation.[1] In the context of cell viability, prostacyclin analogs have been shown to have antiproliferative effects on various cell types, such as human pulmonary artery smooth muscle cells.[2] This effect is primarily mediated through the activation of the prostacyclin receptor (IP receptor), leading to an increase in intracellular cyclic AMP (cAMP).[3][4]
Q2: Which cell viability assay is most suitable for use with 15-epi-Prostacyclin treatment?
A2: Several colorimetric and fluorometric assays are suitable. The choice depends on your specific cell type, experimental goals, and available equipment. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of living cells.[5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.
-
Neutral Red Uptake Assay: This assay assesses the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Q3: What is the general mechanism of action of 15-epi-Prostacyclin?
A3: 15-epi-Prostacyclin, like other prostacyclin analogs, is expected to bind to the prostacyclin (IP) receptor, a G-protein coupled receptor. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][6] Increased cAMP levels then activate downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), leading to various cellular responses, including potential inhibition of proliferation.[7][8] Prostacyclin can also signal through a cytosolic receptor, PPARβ.[6]
Q4: How should I prepare and store 15-epi-Prostacyclin for cell culture experiments?
A4: Prostacyclin is known to have a short half-life, especially in neutral or acidic aqueous solutions.[1] It is more stable in alkaline buffers. For stock solutions, it is advisable to dissolve 15-epi-Prostacyclin in a vehicle such as DMSO or ethanol and store it at -20°C or -80°C. For working solutions, dilute the stock in your cell culture medium immediately before use. The stability of prostacyclin in solution can be enhanced by the presence of albumin.[9]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile medium or PBS to maintain humidity. | |
| Precipitation of 15-epi-Prostacyclin. | Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells. Prepare fresh dilutions for each experiment. | |
| No observable effect of 15-epi-Prostacyclin on cell viability | Inactive compound. | Check the storage conditions and age of the 15-epi-Prostacyclin stock. Prepare fresh solutions. |
| Low receptor expression on the cell line. | Verify the expression of the prostacyclin (IP) receptor on your cell line of interest through techniques like RT-qPCR or western blotting. | |
| Insufficient incubation time or concentration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period. | |
| Unexpected increase in cell viability | Off-target effects at high concentrations. | Prostacyclin can interact with other prostanoid receptors at high concentrations, which might lead to opposing effects.[6] Use a concentration range that is selective for the IP receptor. |
| Contamination of cell culture. | Regularly check for microbial contamination. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments, as cellular responses can change with prolonged culturing.[10] |
| Differences in reagent preparation. | Prepare fresh reagents for each experiment and ensure consistent preparation methods. |
Data Presentation
Table 1: Comparative Antiproliferative Potency of Prostacyclin Analogs on Human Pulmonary Artery Smooth Muscle Cells
| Prostacyclin Analog | Relative Antiproliferative Potency |
| UT-15 (Treprostinil) | ++++ |
| Iloprost | +++ |
| Cicaprost | ++ |
| Beraprost | + |
This table summarizes the relative effectiveness of different prostacyclin analogs in inhibiting serum-induced proliferation of human pulmonary arterial smooth muscle cells, as described in the literature.[2] The ranking is based on the reported 10-fold difference in potency.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with 15-epi-Prostacyclin:
-
Prepare a series of dilutions of 15-epi-Prostacyclin in serum-free or low-serum medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 15-epi-Prostacyclin. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
XTT Cell Viability Assay Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
-
Subtract the background absorbance from a blank well.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Neutral Red Uptake Assay Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.[6]
-
-
Neutral Red Uptake:
-
Remove the treatment medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL).
-
Incubate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.[7]
-
Remove the neutral red-containing medium and wash the cells with PBS.
-
-
Dye Extraction and Quantification:
-
Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[6]
-
Shake the plate for 10 minutes to extract the dye from the cells.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the background absorbance from a blank well.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Workflow for assessing cell viability after 15-epi-Prostacyclin treatment.
Caption: Signaling pathways activated by 15-epi-Prostacyclin.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. Differential effects of stable prostacyclin analogs on smooth muscle proliferation and cyclic AMP generation in human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 細胞活力與增殖測試 [sigmaaldrich.com]
- 6. research.brighton.ac.uk [research.brighton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Stability of prostacyclin in human plasma and whole blood: studies on the protective effect of albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell viability and prostacyclin release in cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Epimer Purity in Prostacyclin Experiments
For researchers, scientists, and drug development professionals working with prostacyclin (PGI2), ensuring epimeric purity is critical for obtaining accurate and reproducible experimental results. The presence of epimers, which are stereoisomers that differ in configuration at only one chiral center, can significantly impact the biological activity and lead to misinterpretation of data. This guide provides troubleshooting advice and frequently asked questions to help you control for epimer purity in your prostacyclin experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key epimers of prostacyclin I should be aware of, and why are they a concern?
Prostacyclin has five chiral centers, meaning multiple stereoisomers can exist.[1] The most common and biologically significant epimer is the 15-epi-PGI2, which differs in the stereochemistry at the C-15 hydroxyl group. Other epimers can also form, particularly under certain storage and handling conditions. The primary concern is that these epimers can have different biological activities compared to the native prostacyclin. For instance, some epimers may act as partial agonists or have significantly lower potency, which can confound experimental outcomes, especially in sensitive assays like platelet aggregation or receptor binding studies.[2]
Q2: How does epimer impurity affect my experimental results?
Epimer impurity can lead to several issues in your experiments:
-
Underestimation of Potency: If your prostacyclin preparation contains less active epimers, the overall observed biological effect will be diminished, leading to an inaccurate assessment of its potency (e.g., a higher EC50 value).
-
Inconsistent Results: The ratio of epimers can vary between different batches of prostacyclin or due to improper handling, leading to high variability and poor reproducibility in your experiments.
Q3: How can I prevent the formation of epimers in my prostacyclin samples?
Prostacyclin is notoriously unstable, especially in aqueous solutions at neutral or acidic pH, where it rapidly hydrolyzes to 6-keto-PGF1α.[1][4] This instability can also contribute to epimerization. To minimize epimer formation:
-
pH Control: Store and handle prostacyclin solutions at an alkaline pH (pH 8 or higher) to improve stability.[1][4]
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C) in anhydrous ethanol.[5] For aqueous solutions, preparation in an ice bath can help slow degradation.
-
Fresh Preparations: Whenever possible, prepare fresh dilutions of prostacyclin for each experiment from a properly stored stock.
Troubleshooting Guide
Issue 1: Inconsistent results in bioassays (e.g., platelet aggregation, cAMP measurement).
| Possible Cause | Troubleshooting Step |
| Epimerization of prostacyclin stock solution. | 1. Verify the pH and storage conditions of your stock solution. Prostacyclin is more stable at a higher pH.[1][4] 2. Prepare a fresh stock solution from a new vial of prostacyclin. 3. Analyze the epimeric purity of your stock solution using HPLC (see Experimental Protocols section). |
| Degradation of prostacyclin during the experiment. | 1. Ensure that the experimental buffer is at an appropriate pH to maintain prostacyclin stability throughout the assay. 2. Minimize the time between preparing the working solution and performing the assay. 3. Consider using more stable prostacyclin analogs if the experimental conditions are harsh. |
| Batch-to-batch variability in prostacyclin purity. | 1. Qualify each new batch of prostacyclin by analyzing its epimeric purity before use. 2. If possible, purchase prostacyclin from a reputable supplier that provides a certificate of analysis with purity data. |
Issue 2: Poor separation or resolution of prostacyclin epimers in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate column selection. | 1. Ensure you are using a chiral stationary phase (CSP) column suitable for prostaglandin analysis. 2. If using a standard reversed-phase column, derivatization to form diastereomers may be necessary for separation.[6] |
| Suboptimal mobile phase composition. | 1. Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) to improve resolution.[7] 2. Modify the pH of the mobile phase; for acidic compounds like prostacyclin, a slightly acidic pH can improve peak shape. |
| Peak splitting or tailing. | 1. Ensure the sample is fully dissolved in the mobile phase before injection. 2. Check for column contamination or degradation; flush the column with a strong solvent or replace it if necessary.[8] 3. Reduce the sample injection volume to avoid column overloading. |
Experimental Protocols
Protocol 1: HPLC Method for Separation of Prostacyclin Diastereomers
This protocol is a general guideline and may require optimization for your specific instrumentation and epimers of interest.
-
Column: Chiral stationary phase column (e.g., Chiralcel OJ-RH) or a reversed-phase C18 column for analysis of derivatized diastereomers.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water with an acidic modifier (e.g., phosphoric acid to adjust pH to 4). The exact ratio should be optimized for best resolution.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength around 200-210 nm.
-
Sample Preparation:
-
Dilute the prostacyclin sample in the mobile phase to a suitable concentration.
-
If derivatization is required, react the sample with a chiral derivatizing agent to form diastereomers that can be separated on a standard C18 column.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks corresponding to different epimers. The relative peak areas can be used to determine the epimeric purity.
Protocol 2: Platelet Aggregation Assay
-
Prepare Platelet-Rich Plasma (PRP): Collect whole blood in citrate-containing tubes and centrifuge at a low speed to obtain PRP.
-
Pre-incubation: Pre-incubate the PRP with either your prostacyclin sample of known purity or a control at 37°C for a defined period.
-
Induce Aggregation: Add an aggregating agent such as ADP, collagen, or thrombin to induce platelet aggregation.[9]
-
Measure Aggregation: Monitor the change in light transmittance using a platelet aggregometer.
-
Data Analysis: Compare the inhibitory effect of your prostacyclin sample to that of a standard of known high purity. A reduced inhibitory effect may indicate the presence of less active epimers.
Visualizations
Prostacyclin Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of prostacyclin on platelets, polymorphonuclear cells, and heterotypic cell aggregation during hemofiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemical structure of prostaglandin X (prostacyclin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 15-epi-Prostacyclin Binding Studies
Welcome to the technical support center for researchers working with 15-epi-Prostacyclin and related analogs. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you design robust binding assays and avoid common artifacts.
Frequently Asked Questions (FAQs)
Q1: What is 15-epi-Prostacyclin and what is its primary target?
15-epi-Prostacyclin is a stereoisomer of Prostacyclin (also known as PGI2). Prostacyclin is a member of the eicosanoid family of lipids.[1] Its primary biological target is the Prostacyclin receptor, known as the IP receptor.[2][3] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][4] This signaling cascade leads to various effects, most notably vasodilation and inhibition of platelet aggregation.[1][3]
Q2: What are the main sources of artifacts in 15-epi-Prostacyclin binding studies?
The most significant sources of artifacts are:
-
Receptor Cross-Reactivity: Prostacyclin and its analogs are known to have poor selectivity and can bind to other prostanoid receptors, such as the EP, DP, and TP receptors.[4][5][6] This can lead to confounding results if the tissue or cell line used expresses multiple prostanoid receptor subtypes.
-
High Non-Specific Binding (NSB): Like many lipid-based ligands, 15-epi-Prostacyclin can bind non-specifically to filters, assay tubes, and protein/lipid components within the membrane preparation. This high background can obscure the specific binding signal.
-
Ligand Instability: Prostacyclin itself is chemically unstable. While synthetic analogs are more stable, degradation during storage or incubation can lead to inaccurate binding data.
Q3: How can I differentiate between binding to the IP receptor and other prostanoid receptors?
To ensure you are measuring binding specifically to the IP receptor, you should perform competition binding assays using a panel of selective agonists and antagonists for other prostanoid receptors (EP, DP, TP, etc.). If these compounds do not displace your radiolabeled 15-epi-Prostacyclin analog, it provides evidence for selective IP receptor binding. The use of a highly selective IP receptor antagonist is also crucial for confirming the identity of the binding site.[7]
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the canonical IP receptor signaling pathway and a typical workflow for a radioligand binding assay.
Caption: Canonical signaling pathway of the Prostacyclin IP receptor.
Caption: Workflow for a typical filtration-based radioligand binding assay.
Troubleshooting Guide
This guide addresses common problems encountered during binding assays in a structured format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites on filters. 3. Ligand is sticking to assay plates or tubes. 4. Membrane protein concentration is too low. | 1. Reduce radioligand concentration to be at or below the Kd. 2. Pre-soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI).[8] 3. Add a small amount of detergent (e.g., 0.01% BSA) to the assay buffer. 4. Increase the amount of membrane protein per well (e.g., 50-100 µg).[8] |
| Low or No Specific Binding Signal | 1. Receptor expression is low or absent in the membrane prep. 2. Radioligand has degraded or has low specific activity. 3. Incubation time is too short to reach equilibrium. 4. Incorrect buffer composition (pH, ions). | 1. Verify receptor expression via Western Blot or qPCR. Use a positive control cell line/tissue. 2. Check the age and storage of the radioligand. Test a fresh batch. 3. Determine the time to equilibrium with a time-course experiment (association kinetics). 4. Optimize buffer pH and ionic strength. Most prostanoid binding assays use a Tris-based buffer with MgCl2.[8] |
| Poor Reproducibility Between Replicates | 1. Inconsistent pipetting or mixing. 2. Inefficient or inconsistent washing during filtration. 3. Temperature fluctuations during incubation. 4. Membranes not fully resuspended/homogenized. | 1. Use calibrated pipettes and ensure thorough mixing. 2. Ensure the filter harvester provides consistent washing across all wells. Keep wash buffer ice-cold. 3. Use a temperature-controlled incubator/shaker. 4. Vortex membrane stock thoroughly before aliquoting into the assay plate. |
| Discrepancy with Published Affinity Values (Ki/Kd) | 1. Differences in experimental conditions (buffer, temp, incubation time). 2. Cross-reactivity with other receptors expressed in your system. 3. Incorrect calculation (e.g., wrong Cheng-Prusoff equation input). | 1. Standardize your protocol to match published methods as closely as possible.[9] 2. Use a cell line specifically over-expressing the human IP receptor to avoid confounding targets.[7] 3. Double-check the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8] |
Receptor Binding Profile of Prostacyclin Analogs
To illustrate the importance of considering receptor cross-reactivity, the table below summarizes the binding affinities (Ki, nM) of two common prostacyclin analogs, Treprostinil and Iloprost, across a panel of human prostanoid receptors. Note the potent binding of Treprostinil to DP1 and EP2 receptors in addition to the target IP receptor.
| Receptor | Treprostinil (Ki, nM) | Iloprost (Ki, nM) | Primary G-Protein |
| IP (Target) | 20 | 11 | Gs (↑cAMP) |
| DP1 | 25 | 2,700 | Gs (↑cAMP) |
| EP1 | >10,000 | 1,000 | Gq (↑Ca2+) |
| EP2 | 22 | 160 | Gs (↑cAMP) |
| EP3 | 1,200 | 200 | Gi (↓cAMP) |
| EP4 | 7,900 | 5,400 | Gs (↑cAMP) |
| FP | >10,000 | >10,000 | Gq (↑Ca2+) |
| TP | >10,000 | >10,000 | Gq (↑Ca2+) |
Data summarized from published findings.[10] This highlights that an effect observed with Treprostinil could be mediated by IP, DP1, or EP2 receptors.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for a filtration-based competitive binding assay to determine the affinity (Ki) of a test compound for the IP receptor.
1. Reagents and Buffers
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: e.g., [3H]-Iloprost (a stable prostacyclin analog). Prepare a working stock at 2x the final concentration in Binding Buffer. The final concentration should be at or near its Kd for the IP receptor.
-
Non-Specific Determinator: A high concentration (10 µM) of a non-labeled IP receptor agonist (e.g., Iloprost or Cicaprost) to define non-specific binding.
-
Test Compounds: Prepare serial dilutions in Binding Buffer.
-
Membrane Preparation: Membranes prepared from cells or tissues expressing the IP receptor, homogenized and protein concentration determined. Dilute to a working concentration (e.g., 100 µg protein/100 µL) in Binding Buffer.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked for at least 1 hour in 0.3% polyethyleneimine (PEI).
2. Assay Procedure [8]
-
Set up a 96-well assay plate:
-
Total Binding (TB) wells: Add 50 µL of Binding Buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of the Non-Specific Determinator (10 µM Iloprost).
-
Test Compound wells: Add 50 µL of each concentration of your serially diluted test compound.
-
-
Add Radioligand: To all wells, add 50 µL of the 2x radioligand working stock.
-
Initiate Reaction: To all wells, add 100 µL of the homogenized membrane preparation. The final assay volume is 200 µL.
-
Incubate: Seal the plate and incubate for 60-90 minutes at room temperature or 30°C with gentle agitation. This time should be sufficient to reach equilibrium.
-
Terminate and Filter: Terminate the binding reaction by rapid vacuum filtration over the pre-soaked GF/C filter plate using a cell harvester.
-
Wash: Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Dry and Count: Dry the filter plate completely (e.g., 30-60 min at 50°C). Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
3. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 15-epi-Prostacyclin Treatment
Welcome to the technical support center for 15-epi-Prostacyclin treatment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by 15-epi-Prostacyclin?
A1: 15-epi-Prostacyclin, a stable analog of prostacyclin (PGI2), primarily signals through the cell surface I-prostanoid (IP) receptor, a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3] This rise in cAMP activates Protein Kinase A (PKA), which in turn mediates many of the downstream effects, including vasodilation and inhibition of platelet aggregation. Additionally, evidence suggests that prostacyclin analogs can also signal through nuclear peroxisome proliferator-activated receptors (PPARs), particularly PPARδ and PPARγ, influencing gene expression related to cell proliferation and inflammation.[1][4][5][6]
Q2: What are typical incubation times for observing a cAMP response after 15-epi-Prostacyclin treatment?
A2: The increase in intracellular cAMP is a rapid event. For prostacyclin analogs like iloprost and UT-15, a peak in cAMP levels is often observed around 15 minutes of incubation in cell types such as human pulmonary artery smooth muscle cells (HPASMC) and erythrocytes.[2][3] For initial experiments, a time-course study ranging from 5 to 60 minutes is recommended to determine the optimal time point for your specific cell type and experimental conditions.
Q3: How long should I incubate cells with 15-epi-Prostacyclin to see effects on cell proliferation?
A3: Effects on cell proliferation are typically assessed over a longer duration. For instance, studies using prostacyclin analogs to inhibit the proliferation of human pulmonary artery smooth muscle cells have used incubation times of 48 hours .[3] To assess effects on DNA synthesis, a [3H]thymidine incorporation assay can be performed with a 30-hour incubation period.[3]
Q4: What is a recommended incubation time for studying the effects of 15-epi-Prostacyclin on gene expression?
A4: For studying changes in gene expression, such as the activation of PPARγ target genes, incubation times are generally longer to allow for transcription and translation. A common time point for assessing PPARγ activation using a luciferase reporter gene assay is 24 hours after stimulation with a prostacyclin analog.[1]
Q5: Are there specific considerations for platelet aggregation assays?
A5: Yes, due to the short half-life of some prostacyclin analogs, it is crucial to perform platelet reactivity measurements quickly after blood collection and treatment. It is recommended to complete these measurements within 5 minutes to ensure the compound's activity is captured accurately.[7]
Troubleshooting Guides
Issue 1: No or low cAMP response after 15-epi-Prostacyclin treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 0, 5, 10, 15, 30, 60 minutes) to identify the peak cAMP response time in your specific cell line. |
| Cell Line Does Not Express IP Receptors | Verify the expression of the IP receptor in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. |
| Degraded 15-epi-Prostacyclin | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP. Consider including a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP breakdown. |
| Assay Sensitivity | Ensure your cAMP detection kit has sufficient sensitivity for the expected range of cAMP levels in your cells. |
Issue 2: High variability in cell proliferation or viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells. Allow cells to adhere and stabilize for 24 hours before treatment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Serum Concentration | Serum contains growth factors that can interfere with the anti-proliferative effects of 15-epi-Prostacyclin. Optimize serum concentration or consider serum-starving the cells prior to treatment. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve 15-epi-Prostacyclin, ensure the final concentration is low (typically <0.1%) and include a vehicle control in your experiment. |
Issue 3: Unexpected pro-proliferative effects of 15-epi-Prostacyclin.
| Possible Cause | Troubleshooting Step |
| Activation of Off-Target Receptors | In cells with low or dysfunctional IP receptors, prostacyclin analogs may signal through other prostanoid receptors like the thromboxane-prostanoid (TP) receptor, which can be pro-proliferative.[8] |
| Receptor Desensitization | Prolonged exposure to high concentrations of agonists can lead to receptor desensitization and altered downstream signaling. Consider using lower concentrations or different treatment durations. |
Quantitative Data Summary
The following tables summarize recommended incubation times for various assays based on studies with prostacyclin analogs. These should be used as a starting point for optimizing experiments with 15-epi-Prostacyclin.
Table 1: Incubation Times for Cellular Assays
| Assay | Cell Type | Prostacyclin Analog | Incubation Time | Reference |
| cAMP Accumulation | Human Pulmonary Artery Smooth Muscle Cells | UT-15 | Peak at ~15 min | [3] |
| Rabbit/Human Erythrocytes | Iloprost, UT-15C | 15 min | [2] | |
| Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells | UT-15 | 48 hours | [3] |
| DNA Synthesis | Human Pulmonary Artery Smooth Muscle Cells | UT-15 | 30 hours | [3] |
| PPARγ Activation | HEK-293 cells | Cicaprost | 24 hours | [1] |
| In Vitro Tube Formation | Endothelial Progenitor Cells | Iloprost | 18 hours | [9] |
| Platelet Aggregation | Human Platelets | Epoprostenol, Iloprost | < 5 min | [7] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Accumulation
-
Cell Seeding: Plate cells (e.g., HPASMC) in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with serum-free medium or HBSS. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of 15-epi-Prostacyclin to the wells and incubate for the optimized time (start with 15 minutes) at 37°C.[2][3]
-
Cell Lysis: Aspirate the stimulation medium and lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
cAMP Detection: Follow the manufacturer's instructions for the cAMP assay kit (e.g., ELISA, HTRF) to determine the intracellular cAMP concentration.
-
Data Normalization: Normalize cAMP levels to the protein concentration in each well.
Protocol 2: Cell Proliferation Assay (Crystal Violet Staining)
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Serum Starvation (Optional): To synchronize the cells and reduce the effect of serum growth factors, you can serum-starve the cells (e.g., 0.1% FBS) for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 15-epi-Prostacyclin and a positive control for proliferation (e.g., 10% FBS). Include a vehicle control. Incubate for 48 hours.[3]
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with 0.5% crystal violet solution for 20 minutes.
-
Wash thoroughly with water and allow the plate to dry.
-
-
Quantification:
-
Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Signaling pathway of 15-epi-Prostacyclin.
Caption: General experimental workflow for 15-epi-Prostacyclin treatment.
References
- 1. IP receptor-dependent activation of PPARγ by stable prostacyclin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Vascular effects of prostacyclin: does activation of PPARδ play a role? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular effects of prostacyclin: does activation of PPARδ play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of prostacyclin versus peroxisome proliferator-activated receptor beta receptors in prostacyclin sensing by lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostacyclin facilitates vascular smooth muscle cell phenotypic transformation via activating TP receptors when IP receptors are deficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiogenic function of prostacyclin biosynthesis in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 15-epi-Prostacyclin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 15-epi-Prostacyclin.
Frequently Asked Questions (FAQs)
Q1: What is 15-epi-Prostacyclin and why is its quantification important?
15-epi-Prostacyclin is a stereoisomer of Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. While sharing structural similarities with PGI2, the "epi" designation indicates a different spatial arrangement at carbon 15, which can influence its biological activity and signaling. Accurate quantification of 15-epi-Prostacyclin is crucial for understanding its specific physiological and pathological roles, which may differ from those of PGI2, particularly in cardiovascular research and drug development.
Q2: What are the common methods for quantifying 15-epi-Prostacyclin?
The two primary methods for the quantification of 15-epi-Prostacyclin are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard method due to its high specificity, sensitivity, and ability to differentiate between isomers like 15-epi-Prostacyclin and PGI2.
-
Enzyme-Linked Immunosorbent Assay (ELISA): While ELISA kits are widely available for Prostacyclin (PGI2), their cross-reactivity with 15-epi-Prostacyclin can vary. It is essential to use a kit specifically validated for 15-epi-Prostacyclin or to thoroughly validate the cross-reactivity of a general PGI2 kit.
Q3: Where can I obtain a calibration standard for 15-epi-Prostacyclin?
A commercially available 15-epi-Prostacyclin Sodium Salt can be purchased from suppliers such as LGC Standards and used to prepare a standard curve for quantification.[1]
Q4: How should I store 15-epi-Prostacyclin standards and samples?
Prostanoids are sensitive to degradation. To ensure stability:
-
Standards: Store the lyophilized standard at -20°C or lower. Once reconstituted, prepare aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of prostacyclin solutions is pH-dependent, with greater stability at a higher pH.
-
Samples (Plasma/Serum): Collect samples using appropriate anticoagulants (e.g., EDTA) and immediately process them at low temperatures. Store plasma or serum samples at -80°C until analysis.
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of 15-epi-Prostacyclin
This protocol provides a general framework. Optimization of specific parameters for your instrument and sample type is recommended.
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
Internal Standard Spiking: To a 500 µL plasma or serum sample, add an appropriate deuterated internal standard (e.g., 15-epi-Prostacyclin-d4) to account for extraction variability.
-
Protein Precipitation: Add 1 mL of ice-cold acetone or acetonitrile, vortex thoroughly, and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the 15-epi-Prostacyclin and the internal standard with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to ensure separation from other prostaglandins and matrix components.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 15-epi-Prostacyclin and its deuterated internal standard need to be determined by infusing the pure standards into the mass spectrometer. As a starting point, the transitions for the closely related PGI2 metabolite, 6-keto-PGF1α, can be considered and optimized.
-
3. Calibration Curve and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of the 15-epi-Prostacyclin standard into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Process the calibration standards alongside the unknown samples using the same extraction procedure.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of 15-epi-Prostacyclin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for 15-epi-Prostacyclin | Degradation of Analyte: Improper sample collection, storage, or handling. | Ensure rapid processing of samples on ice. Store samples at -80°C. Avoid multiple freeze-thaw cycles. |
| Inefficient Extraction: Suboptimal pH during SPE, incorrect solvent composition. | Optimize the pH of the sample before SPE. Test different wash and elution solvent compositions. | |
| Mass Spectrometer Sensitivity: Instrument not properly tuned or calibrated. | Perform routine maintenance and calibration of the mass spectrometer. Optimize source parameters (e.g., capillary voltage, gas flow). | |
| High Background or Interferences | Matrix Effects: Co-eluting compounds from the biological matrix suppressing or enhancing ionization. | Improve sample cleanup by optimizing the SPE protocol. Adjust the LC gradient to better separate the analyte from interfering peaks. |
| Contamination: Contaminants from solvents, tubes, or reagents. | Use high-purity solvents and reagents. Pre-wash all collection tubes and vials. | |
| Poor Peak Shape in LC-MS/MS | Column Overload: Injecting too much sample. | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase: pH or organic solvent composition not optimal for the analyte. | Adjust the pH of the mobile phase. Experiment with different organic solvents (acetonitrile vs. methanol). | |
| Column Degradation: Column has reached the end of its lifespan. | Replace the analytical column. | |
| High Variability Between Replicates | Inconsistent Sample Preparation: Pipetting errors, inconsistent timing of steps. | Use calibrated pipettes and be consistent with all steps of the extraction procedure for all samples and standards. |
| Incomplete Reconstitution: Analyte not fully dissolved after evaporation. | Vortex and sonicate the sample after adding the reconstitution solvent to ensure complete dissolution. | |
| Calibration Curve Fails (Poor Linearity) | Standard Degradation: Improperly stored or prepared calibration standards. | Prepare fresh calibration standards from a new stock solution. Ensure proper storage of stock solutions. |
| Detector Saturation: Concentrations of standards are too high. | Extend the calibration curve to lower concentrations. | |
| Inappropriate Curve Fit: Using a linear regression for a non-linear response. | Use a weighted linear or a non-linear regression model (e.g., quadratic). |
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for 15-epi-Prostacyclin quantification by LC-MS/MS.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting decision tree for low signal issues.
15-epi-Prostacyclin Signaling Pathway
Caption: Simplified signaling pathway of 15-epi-Prostacyclin.
References
Validation & Comparative
A Comparative Guide: Prostacyclin (PGI2) and its Isomer, 15-epi-Prostacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation, and its stereoisomer, 15-epi-Prostacyclin Sodium Salt. While extensive data exists for PGI2, a comprehensive, direct comparative analysis with 15-epi-Prostacyclin is limited in publicly available literature. This guide will focus on the well-established activities of PGI2 and outline the standard experimental protocols used to assess the performance of such compounds.
Introduction to Prostacyclin (PGI2) and 15-epi-Prostacyclin
Prostacyclin (PGI2) is a member of the eicosanoid family of lipids and plays a crucial role in cardiovascular homeostasis. Produced by the endothelium of blood vessels, PGI2 is a powerful vasodilator and the most potent endogenous inhibitor of platelet aggregation discovered.[1] Its biological effects are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[2] Due to its potent biological activities, synthetic forms of PGI2, such as epoprostenol sodium, are used clinically in the treatment of pulmonary arterial hypertension.
15-epi-Prostacyclin is a stereoisomer of PGI2, meaning it has the same molecular formula and sequence of bonded atoms, but differs in the three-dimensional orientation of its atoms. Specifically, it is an epimer at the C-15 position. The biological activity of prostaglandins and their analogues can be significantly influenced by their stereochemistry. While information on this compound is available, quantitative data directly comparing its activity to PGI2 is scarce in the current body of scientific literature.
Comparative Biological Activity
A direct quantitative comparison of the biological activity of this compound and Prostacyclin (PGI2) is challenging due to the limited availability of published data for the 15-epi isomer. However, we can present the well-documented activity of PGI2 as a benchmark. The primary activities of interest for these compounds are the inhibition of platelet aggregation and vasodilation.
Data Presentation: Prostacyclin (PGI2) Activity
| Biological Activity | Assay Type | Species/System | Agonist | IC50 / EC50 | Reference |
| Inhibition of Platelet Aggregation | Light Transmission Aggregometry | Hamster Platelet-Rich Plasma | ADP | 1.5 ± 0.8 ng/mL | [3] |
| Vasodilation | Human Intrarenal Arteries | Pre-constricted with K+ | - | -log EC50: 7.7 | [4] |
Note: IC50 (half maximal inhibitory concentration) for platelet aggregation indicates the concentration of the compound required to inhibit the aggregation response by 50%. EC50 (half maximal effective concentration) for vasodilation indicates the concentration required to elicit 50% of the maximal relaxation response. The lack of corresponding data for this compound in this table highlights the current data gap.
Signaling Pathway of Prostacyclin (PGI2)
Prostacyclin exerts its effects by binding to the IP receptor on the surface of platelets and vascular smooth muscle cells. This binding initiates a signaling cascade that ultimately leads to the inhibition of platelet activation and vasodilation.
Caption: Prostacyclin (PGI2) signaling pathway leading to inhibition of platelet aggregation and vasodilation.
Experimental Protocols
To objectively compare the activity of this compound and Prostacyclin (PGI2), standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging a portion of the PRP at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Pre-warm the PRP sample to 37°C in a cuvette with a stir bar in an aggregometer.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the test compound (this compound or PGI2) at various concentrations or a vehicle control to the PRP and incubate for a defined period (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a known agonist, such as Adenosine Diphosphate (ADP) or collagen.
-
Record the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the test compound.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for a platelet aggregation assay using light transmission aggregometry.
Vasodilation Assay using Isolated Aortic Rings
This ex vivo assay assesses the ability of a compound to induce relaxation in pre-constricted arterial segments.
Methodology:
-
Preparation of Aortic Rings:
-
Euthanize a laboratory animal (e.g., rat or mouse) according to approved ethical protocols.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic buffer changes.
-
-
Induction of Contraction and Vasodilation Measurement:
-
Induce a stable contraction in the aortic rings by adding a vasoconstrictor agent, such as phenylephrine or potassium chloride.
-
Once a plateau in contraction is reached, cumulatively add the test compound (this compound or PGI2) in increasing concentrations.
-
Record the relaxation response as a decrease in tension.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate the EC50 value by plotting the percentage of relaxation against the log concentration of the compound and fitting the data to a dose-response curve.
-
Conclusion
Prostacyclin (PGI2) is a well-characterized and potent endogenous molecule with significant vasodilatory and anti-platelet aggregation properties. Its clinical utility in conditions like pulmonary arterial hypertension underscores the importance of its biological functions. While this compound is a stereoisomer of PGI2, a comprehensive understanding of its comparative biological activity is hampered by a lack of publicly available quantitative data. The experimental protocols detailed in this guide provide a framework for the direct comparison of these two compounds. Future studies generating such comparative data will be invaluable for researchers and drug development professionals in understanding the structure-activity relationship of prostacyclin analogues and identifying potentially novel therapeutic agents.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin I2 and prostaglandin E2 modulate human intrarenal artery contractility through prostaglandin E2-EP4, prostacyclin-IP, and thromboxane A2-TP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Prostacyclin Analogs
This guide provides a detailed comparison of the biological activities of 15-epi-Prostacyclin Sodium Salt and other commercially available prostacyclin analogs. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of these compounds for research and therapeutic applications.
Prostacyclin (PGI2) and its analogs are a class of potent vasodilators and inhibitors of platelet aggregation, primarily used in the treatment of pulmonary arterial hypertension (PAH).[1][2] They exert their effects by activating the prostacyclin receptor (IP receptor), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This signaling cascade ultimately results in smooth muscle relaxation and inhibition of platelet activation.[5][6]
While this compound is a stereoisomer of prostacyclin, its specific biological activities are not extensively documented in publicly available literature. Therefore, this guide will focus on a comparative analysis of well-characterized and clinically relevant prostacyclin analogs: Epoprostenol (synthetic prostacyclin), Iloprost, Treprostinil, and Beraprost.
Comparative Efficacy of Prostacyclin Analogs in Pulmonary Arterial Hypertension
A network meta-analysis of randomized controlled trials provides valuable comparative data on the efficacy and safety of several prostacyclin analogs in the treatment of PAH.[7][8] The key outcomes measured include the 6-minute walk distance (6-MWD), functional class (FC) amelioration, and mortality.
| Prostacyclin Analog | Change in 6-Minute Walk Distance (SMD vs. Placebo) | Improvement in Functional Class (OR vs. Placebo) |
| Epoprostenol | 52.19 (95% CI: 24.28–113.39)[7][8] | 42.79 (95% CI: 10.63–301.98)[7][8] |
| Treprostinil | 30.15 (95% CI: 19.29–40.01)[7][8] | - |
| Iloprost | - | - |
| Beraprost | - | - |
| SMD: Standardized Mean Difference; OR: Odds Ratio; CI: Confidence Interval. A higher SMD indicates a greater improvement in walk distance. A higher OR indicates a greater likelihood of improvement in functional class. Dashes indicate data was not highlighted as a primary finding in the referenced meta-analysis. |
Epoprostenol demonstrated a significant improvement in both 6-MWD and functional class compared to a placebo.[7][8] Treprostinil also showed a notable improvement in the 6-minute walk distance.[7][8] The meta-analysis suggests that epoprostenol may offer the most substantial benefits in terms of functional class amelioration when compared to other prostanoids.[7][8]
Overview of Biological Activities
Prostacyclin analogs share a common mechanism of action but exhibit variations in their pharmacological profiles, including receptor affinity, stability, and route of administration.
| Prostacyclin Analog | Primary Biological Activities | Key Features |
| Epoprostenol | Potent vasodilation, inhibition of platelet aggregation, anti-proliferative, anti-inflammatory.[9][10] | Chemically identical to endogenous prostacyclin; very short half-life requiring continuous intravenous infusion.[1][2] |
| Iloprost | Vasodilation, inhibition of platelet aggregation.[11][12] | Synthetic, stable analog; can be administered via inhalation or intravenously.[1] Binds to multiple prostaglandin receptors.[12] |
| Treprostinil | Vasodilation, inhibition of platelet aggregation, inhibition of smooth muscle cell proliferation.[13][14] | Stable analog with a longer half-life than epoprostenol; available for intravenous, subcutaneous, inhaled, and oral administration.[1] |
| Beraprost | Vasodilation, inhibition of platelet aggregation, anti-proliferative effects on vascular smooth muscle cells, cytoprotective effects on endothelial cells.[15][16] | First orally active prostacyclin analog.[15] |
Signaling Pathway and Experimental Workflow
The biological effects of prostacyclin analogs are mediated through a well-defined signaling pathway. The following diagrams illustrate this pathway and a general workflow for assessing the biological activity of these compounds.
Caption: Prostacyclin analog signaling pathway.
Caption: General workflow for assessing biological activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of prostacyclin analogs.
Vascular Smooth Muscle Relaxation (Vasodilation) Assay
This protocol is a standard method for assessing the vasodilatory effects of prostacyclin analogs on isolated blood vessels.
Objective: To determine the potency (EC50) and efficacy of prostacyclin analogs in inducing relaxation of pre-contracted vascular smooth muscle.
Materials:
-
Isolated thoracic aorta from rats or rabbits.
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
-
Phenylephrine or other vasoconstrictor.
-
Prostacyclin analog stock solutions.
-
Organ bath system with force transducers.
Procedure:
-
Isolate the thoracic aorta and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Induce contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add the prostacyclin analog in a cumulative concentration-response manner.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Plot the concentration-response curve and determine the EC50 value.
Platelet Aggregation Assay
This protocol measures the ability of prostacyclin analogs to inhibit platelet aggregation induced by various agonists.
Objective: To determine the inhibitory potency (IC50) of prostacyclin analogs on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from human or animal blood.
-
Platelet agonist (e.g., ADP, collagen, thrombin).
-
Prostacyclin analog stock solutions.
-
Light transmission aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with different concentrations of the prostacyclin analog or vehicle control for a specified time (e.g., 2-5 minutes) at 37°C.
-
Induce platelet aggregation by adding a platelet agonist.
-
Monitor the change in light transmission for 5-10 minutes, which corresponds to the extent of platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each concentration of the prostacyclin analog compared to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
References
- 1. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prostacyclin Analogs for the Treatment of PAH [decisionpoint.medscape.com]
- 3. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 4. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 5. Prostacyclin | C20H32O5 | CID 5282411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Epoprostenol Sodium? [synapse.patsnap.com]
- 7. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. Prostacyclin - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Iloprost - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. unitedbyph.com [unitedbyph.com]
- 15. [Pharmacological and clinical properties of beraprost sodium, orally active prostacyclin analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beraprost - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Prostanoids in Therapeutics
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various clinically significant prostanoids, focusing on their application in treating conditions such as pulmonary arterial hypertension (PAH). While this review focuses on well-documented prostacyclin analogs, it is important to note a lack of robust, comparative clinical trial data for "15-epi-Prostacyclin" in the current body of scientific literature. Therefore, the analysis centers on established therapeutic agents: epoprostenol, treprostinil, iloprost, and beraprost.
Prostanoids are a class of lipid compounds derived from arachidonic acid that play crucial roles in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1][2] Their therapeutic value has been most prominently established in the management of PAH, a condition characterized by elevated pulmonary vascular resistance.[3] Synthetic prostacyclin (PGI₂) and its analogs are cornerstone therapies for PAH, improving exercise capacity, hemodynamics, and, in some cases, survival.[4][5]
The Prostacyclin Signaling Pathway
Prostacyclin and its analogs exert their primary effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor found on the surface of vascular smooth muscle cells and platelets.[6] This interaction initiates a signaling cascade that leads to vasodilation and inhibits platelet activation.
The binding of a prostanoid agonist to the IP receptor activates the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and inhibits myosin light chain kinase. This inhibition leads to the relaxation of vascular smooth muscle, causing vasodilation, and also counteracts increases in cytosolic calcium that would otherwise lead to platelet activation.[6]
Comparative Efficacy of Prostanoids in Pulmonary Arterial Hypertension
The clinical efficacy of prostanoids is most extensively documented in the treatment of PAH. Key endpoints in clinical trials include improvements in the 6-minute walk distance (6MWD), hemodynamic parameters (like mean pulmonary artery pressure (mPAP) and pulmonary vascular resistance (PVR)), and overall morbidity and mortality.
| Prostanoid | Administration Route(s) | Half-Life | Change in 6MWD (Placebo-Corrected) | Hemodynamic Effects | Notes on Efficacy |
| Epoprostenol | Continuous IV | 3-5 minutes | +46.8 meters [8] | Superior mPAP Reduction (-6.29 mmHg)[8] | The only prostanoid shown to reduce mortality in idiopathic PAH.[3][8] Considered the treatment of choice for severe PAH.[4] |
| Treprostinil | IV, Subcutaneous, Inhaled, Oral | ~4.5 hours | +13.1 meters (Oral)[9] | Reduces PVR | Reduces mortality by 34% compared to placebo.[8] Subcutaneous infusion can cause significant site pain.[4] Oral formulation shows modest improvement in exercise capacity.[9] |
| Iloprost | Inhaled, IV | ~30 minutes | Statistically significant improvement vs. placebo | Superior PVR Reduction (-342 dyn·s·cm⁻⁵)[8] | Requires frequent inhalation (6-9 times daily).[4] Improves a combined endpoint of functional class, 6MWD, and clinical deterioration.[4] |
| Beraprost | Oral | ~30-40 minutes | Initial improvement, not sustained at 9-12 months[4] | No significant change in hemodynamics[4] | The first orally active prostacyclin analog. Efficacy has been shown to wane over time.[4] |
Key Experimental Protocols: The Randomized Controlled Trial in PAH
The gold standard for evaluating the efficacy of new PAH therapies is the randomized, double-blind, placebo-controlled trial. These trials are designed to rigorously assess the impact of a drug on clinically meaningful outcomes.
Objective: To evaluate the efficacy and safety of a prostanoid analog compared to a placebo in patients with PAH.
Methodology:
-
Patient Population: Patients with a confirmed diagnosis of PAH (e.g., WHO Functional Class II, III, or IV) established via right heart catheterization.[8] Inclusion criteria often specify a baseline 6MWD within a certain range (e.g., 150-450 meters).[10]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled study. The typical duration for assessing the primary endpoint is 12 to 16 weeks.[3][11]
-
Randomization: Subjects are randomly assigned to receive either the active drug (prostanoid) or a matching placebo.
-
Intervention: The active drug is administered according to a predefined protocol. For infused prostanoids, this involves a dose-titration phase to find the optimal balance between efficacy and tolerability.[3]
-
Primary Endpoint: The most common primary endpoint is the change in 6-Minute Walk Distance (6MWD) from baseline to the end of the study (e.g., Week 12 or 16).[12][13]
-
Secondary Endpoints: These often include:
-
Statistical Analysis: The primary analysis typically compares the mean change in 6MWD between the treatment and placebo groups.
The 6-Minute Walk Test (6MWT) Protocol
The 6MWT is a standardized, submaximal exercise test that measures the distance a patient can walk on a flat, hard surface in 6 minutes. It is a validated measure of exercise capacity and correlates with disease severity in PAH.[17] The test is conducted in a quiet, enclosed corridor of at least 30 meters in length. Patients are instructed to walk as far as possible in the 6 minutes, and are permitted to slow down or rest if necessary. The total distance walked is recorded.
Conclusion
The development of prostacyclin analogs has significantly altered the prognosis for patients with pulmonary arterial hypertension. Epoprostenol remains the most potent therapy, with proven survival benefits, though its short half-life necessitates continuous intravenous infusion.[3][8] Other analogs like treprostinil and iloprost offer more flexible administration routes but may have different efficacy profiles.[4] Oral agents like beraprost have shown limited long-term efficacy.[4] The choice of prostanoid therapy is highly individualized, balancing the severity of the disease with the complexities of the delivery system and the patient's ability to tolerate side effects. Future research may focus on developing more stable, potent, and orally bioavailable prostanoids with improved receptor selectivity to maximize therapeutic benefit while minimizing adverse effects.
References
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Prostanoid therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparison of prostacyclin and prostaglandin E2 on gastric secretion, gastrin release, and mucosal blood flow in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and safety of prostacyclin therapies for pulmonary arterial hypertension: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of oral treprostinil for treating pulmonary arterial hypertension: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Further Step Toward Meaningful Trial Outcomes for Patients with Pulmonary Arterial Hypertension: Minimal Important Difference in 6-minute-walk Distance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. plicnihypertenze.cz [plicnihypertenze.cz]
- 13. atsjournals.org [atsjournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Six-minute walk test in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Interaction Profile of 15-epi-Prostacyclin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 15-epi-Prostacyclin and its analogs with various prostaglandin receptors. Due to the limited availability of direct binding and functional data for 15-epi-Prostacyclin across a comprehensive panel of prostaglandin receptors, this document leverages data from its close structural analogs, iloprost and treprostinil, to infer its potential receptor interaction profile. This information is crucial for researchers investigating the therapeutic potential and off-target effects of prostacyclin derivatives.
Comparative Analysis of Prostacyclin Analogs
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of the stable prostacyclin analogs, iloprost and treprostinil, across a range of human prostanoid receptors. This data provides a valuable surrogate for understanding the potential cross-reactivity of 15-epi-Prostacyclin.
Table 1: Comparative Binding Affinities (Ki, nM) of Prostacyclin Analogs at Human Prostanoid Receptors
| Receptor Subtype | Iloprost (Ki, nM) | Treprostinil (Ki, nM) | Primary Second Messenger |
| IP (Prostacyclin) | 3.9[1][2] | 32[1][2] | ↑ cAMP[3] |
| DP1 (PGD2) | Very Low Affinity[1][2] | 4.4[1][2] | ↑ cAMP[3] |
| EP1 (PGE2) | 1.1[1][2] | Low Affinity[1][2] | ↑ Ca2+[4] |
| EP2 (PGE2) | Very Low Affinity[1][2] | 3.6[1][2] | ↑ cAMP[3] |
| EP3 (PGE2) | Low Affinity[1][2] | Very Low Affinity[1][2] | ↓ cAMP[5] |
| EP4 (PGE2) | Low Affinity[1][2] | Low Affinity[1][2] | ↑ cAMP[5] |
| FP (PGF2α) | Low Affinity[1][2] | Very Low Affinity[1][2] | ↑ Ca2+[4] |
| TP (TXA2) | Very Low Affinity[1][2] | Very Low Affinity[1][2] | ↑ Ca2+[4] |
Table 2: Comparative Functional Activities (EC50, nM) of Prostacyclin Analogs at Human Prostanoid Receptors
| Receptor Subtype | Iloprost (EC50, nM) | Treprostinil (EC50, nM) | Assay Type |
| IP (Prostacyclin) | 0.37 (cAMP elevation)[1][2] | 1.9 (cAMP elevation)[1][2] | cAMP Accumulation |
| DP1 (PGD2) | - | 0.6 (cAMP elevation)[1][2] | cAMP Accumulation |
| EP1 (PGE2) | 0.3 (Calcium influx)[1][2] | Low Activity[1][2] | Calcium Mobilization |
| EP2 (PGE2) | - | 6.2 (cAMP elevation)[1][2] | cAMP Accumulation |
| EP3 (PGE2) | - | Low Activity[1][2] | - |
| EP4 (PGE2) | - | Low Activity[1][2] | - |
| FP (PGF2α) | - | Low Activity[1][2] | - |
| TP (TXA2) | - | Low Activity[1][2] | - |
Prostaglandin Receptor Signaling Pathways
Prostaglandin receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through various second messenger systems.[6] The primary signaling pathways for the receptors discussed are illustrated below.
Experimental Protocols
The data presented in this guide are typically generated using radioligand binding assays and functional second messenger assays. Detailed methodologies for these key experiments are provided below.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound (e.g., 15-epi-Prostacyclin) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cells or tissues expressing the prostaglandin receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radiolabeled prostaglandin (e.g., [3H]-PGE2 for EP receptors) and a range of concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[7][8][9]
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled prostaglandin receptors.
Protocol:
-
Cell Culture: Cells stably or transiently expressing the prostaglandin receptor of interest (e.g., CHO or HEK293 cells) are cultured in appropriate multi-well plates.
-
Assay Conditions: The cells are washed and incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Stimulation:
-
For Gs-coupled receptors (IP, DP1, EP2, EP4): Cells are stimulated with a range of concentrations of the test compound.
-
For Gi-coupled receptors (EP3): Cells are stimulated with a range of concentrations of the test compound in the presence of an adenylate cyclase activator, such as forskolin, to measure the inhibition of cAMP production.
-
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescence-based assays.[10][11][12] These assays are typically based on a competitive immunoassay format.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the samples is interpolated from the standard curve. The concentration of the test compound that produces 50% of the maximal response (EC50 for agonists) or 50% of the maximal inhibition (IC50 for antagonists/inverse agonists) is determined by plotting the cAMP concentration against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relaxing activity of iloprost and prostaglandin E2 in the isolated various smooth muscle strips of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
A Head-to-Head In Vitro Comparison of Prostacyclin Stereoisomers: (5E)- vs. (5Z)-Carbacyclin
For Researchers, Scientists, and Drug Development Professionals
Prostacyclin (PGI2) and its synthetic analogs are critical in the management of pulmonary hypertension and other vasospastic conditions. Their therapeutic effects are primarily mediated through the activation of the prostacyclin receptor (IP), a G-protein coupled receptor, leading to vasodilation and inhibition of platelet aggregation. The stereochemistry of these molecules plays a pivotal role in their biological activity. This guide provides an objective in vitro comparison of two geometric isomers of the stable prostacyclin analog, carbacyclin: (5E)-carbacyclin and (5Z)-carbacyclin. The data presented herein highlights the significant impact of stereoisomerism on receptor activation and downstream cellular responses.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key in vitro performance metrics of (5E)- and (5Z)-carbacyclin, demonstrating their differential effects on platelet and vascular smooth muscle cell function.
| Parameter | (5E)-Carbacyclin | (5Z)-Carbacyclin | Key Finding |
| Platelet Adenylyl Cyclase Activation | Full Agonist | Full Agonist | Both isomers effectively stimulate adenylyl cyclase in human platelets, comparable to native prostacyclin. |
| Platelet Aggregation Inhibition | Potent Inhibitor | Potent Inhibitor | Consistent with their effects on adenylyl cyclase, both isomers are potent inhibitors of platelet aggregation. |
| Vascular Smooth Muscle Adenylyl Cyclase Activation | Full Agonist | Partial Agonist | (5Z)-carbacyclin exhibits a significantly lower maximal stimulation of adenylyl cyclase in rabbit mesenteric artery myocytes compared to (5E)-carbacyclin and PGI2. |
| Vascular Relaxation | Full Vasodilator | Partial Vasodilator | In line with its partial agonism at the receptor level, (5Z)-carbacyclin is unable to induce maximal relaxation of rabbit mesenteric artery. |
| Antagonistic Properties in Vascular Smooth Muscle | None | Antagonist of PGI2 and PGE1 | (5Z)-carbacyclin antagonizes the adenylyl cyclase activation and vasorelaxation induced by PGI2 and PGE1 in vascular smooth muscle cells. |
Prostacyclin Signaling Pathway
Prostacyclin and its analogs initiate their effects by binding to the IP receptor on the surface of platelets and vascular smooth muscle cells. This binding triggers a conformational change in the receptor, leading to the activation of the Gs alpha subunit of the associated G-protein. The activated Gs alpha subunit then stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent rise in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the inhibition of platelet aggregation and relaxation of vascular smooth muscle.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Adenylyl Cyclase Activity Assay
This assay quantifies the ability of prostacyclin isomers to stimulate the production of cAMP in target cells.
Methodology:
-
Membrane Preparation: Platelets or vascular smooth muscle cells are homogenized and centrifuged to isolate the cell membrane fraction containing the IP receptors and adenylyl cyclase.
-
Reaction Setup: The membrane preparation is incubated with a reaction buffer containing ATP (the substrate for adenylyl cyclase), GTP (required for G-protein activation), MgCl2 (a cofactor), and a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Compound Addition: Varying concentrations of (5E)- and (5Z)-carbacyclin are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Termination: The reaction is stopped, typically by the addition of a weak acid.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. The results are used to generate dose-response curves and determine the EC50 and Emax values for each isomer.
Platelet Aggregation Assay
This assay measures the ability of prostacyclin isomers to inhibit platelet aggregation induced by various agonists.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to separate the PRP, which contains a high concentration of platelets.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed to obtain PPP, which is used to set the 100% aggregation baseline in the aggregometer.
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in a light transmission aggregometer.
-
The PRP is pre-incubated with either a vehicle control or a specific concentration of (5E)- or (5Z)-carbacyclin.
-
A platelet agonist, such as ADP or collagen, is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.
-
-
Data Analysis: The inhibitory effect of the carbacyclin isomers is quantified by comparing the extent of aggregation in their presence to that of the vehicle control. IC50 values are determined from the dose-response curves.
Vascular Relaxation Assay
This ex vivo assay assesses the vasodilatory properties of the prostacyclin isomers on isolated arterial rings.
Methodology:
-
Tissue Preparation: A segment of an artery (e.g., rabbit mesenteric artery) is carefully dissected and cut into rings of a few millimeters in length.
-
Mounting: The arterial rings are mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-constriction: The rings are allowed to equilibrate under a resting tension. A stable contraction is then induced by adding a vasoconstrictor agent, such as prostaglandin F2α (PGF2α).
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of (5E)- or (5Z)-carbacyclin are added to the organ bath.
-
Data Recording and Analysis: The relaxation of the arterial ring is recorded as a decrease in isometric tension. The percentage of relaxation is calculated relative to the pre-constricted tension. Dose-response curves are constructed to determine the EC50 and maximal relaxation (Emax) for each isomer.
Conclusion
The in vitro data clearly demonstrates that while both (5E)- and (5Z)-carbacyclin are potent inhibitors of platelet function, they exhibit distinct pharmacological profiles in vascular smooth muscle. The (5Z) isomer acts as a partial agonist for adenylyl cyclase activation and vasorelaxation, and can antagonize the effects of full agonists like PGI2. This stereochemical discrimination by the prostacyclin receptor in different tissues underscores the importance of isomeric purity in the development of prostacyclin-based therapeutics. These findings provide valuable insights for researchers and drug development professionals in the design and evaluation of novel prostacyclin analogs with potentially improved therapeutic profiles.
Differential Gene Expression Analysis: 15-epi-Prostacyclin vs. Prostacyclin (PGI2) - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known effects of Prostacyclin (PGI2) on differential gene expression and signaling pathways, alongside a discussion of the potential, though currently under-researched, effects of its stereoisomer, 15-epi-Prostacyclin. Given the limited direct experimental data on 15-epi-Prostacyclin, this guide synthesizes established knowledge of PGI2 with foundational principles of prostaglandin biology to infer potential differences.
Introduction to PGI2 and its Epimer
Prostacyclin (PGI2) is a lipid mediator from the prostanoid family, playing a crucial role in cardiovascular homeostasis.[1] It is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its biological effects are primarily mediated through the G-protein coupled prostacyclin receptor (IP receptor).[3] 15-epi-Prostacyclin is a stereoisomer of PGI2, differing in the configuration of the hydroxyl group at the carbon-15 position. This seemingly minor structural change can potentially lead to significant differences in biological activity, including receptor binding and downstream gene expression. While extensive research has elucidated the signaling and transcriptional effects of PGI2, 15-epi-Prostacyclin remains largely uncharacterized in the scientific literature.
PGI2 Signaling Pathways and Gene Regulation
PGI2 exerts its effects by binding to the IP receptor, which is predominantly coupled to the Gs alpha subunit of heterotrimeric G-proteins.[3] This interaction initiates a signaling cascade that influences a wide array of target genes.
Canonical PGI2 Signaling Pathway
Activation of the IP receptor by PGI2 triggers the dissociation of the Gs alpha subunit, which in turn activates adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels then activate two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[5]
-
PKA Pathway: PKA phosphorylates various transcription factors, such as CREB (cAMP response element-binding protein), which then bind to specific DNA sequences (cAMP response elements - CREs) in the promoter regions of target genes to modulate their transcription.
-
Epac Pathway: Epac proteins act as guanine nucleotide exchange factors for the small G-proteins Rap1 and Rap2. The Epac-Rap1 pathway can influence cell adhesion, proliferation, and differentiation through the activation of downstream kinases and transcription factors.
PGI2-Mediated Differential Gene Expression
The activation of these signaling pathways by PGI2 leads to the differential regulation of a variety of genes, primarily involved in angiogenesis, inflammation, and cell proliferation.
Table 1: Summary of Genes Regulated by PGI2
| Gene Category | Gene Name | Direction of Regulation | Cellular Context | Reference |
| Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Upregulated | Porcine Endometrial Endothelial Cells, Human Fibroblasts | [6][7] |
| Fibroblast Growth Factor 2 (FGF2) | Upregulated | Porcine Endometrial Endothelial Cells | [6] | |
| Angiopoietin-1 (ANGPT1) | Upregulated | Human Endometrial Epithelial Cells | [8] | |
| Angiopoietin-2 (ANGPT2) | Upregulated | Porcine Endometrial Endothelial Cells, Human Endometrial Epithelial Cells | [6][8] | |
| VEGF Receptor 2 (KDR/Flk-1) | Upregulated | Porcine Endometrial Endothelial Cells | [9] | |
| FGF Receptor 2 (FGFR2) | Upregulated | Porcine Endometrial Endothelial Cells | [9] | |
| Inflammation | Interleukin-6 (IL-6) | Upregulated | Mouse Synovial Fibroblasts | [10] |
| Interleukin-11 (IL-11) | Upregulated | Mouse Synovial Fibroblasts | [10] | |
| Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) | Upregulated | Mouse Synovial Fibroblasts | [10] | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Downregulated (IFN-γ induced) | Not specified | [11] | |
| Cell Cycle & Proliferation | Cyclooxygenase-1 (COX-1) | Upregulated | Human Umbilical Vein Endothelial Cells (under shear stress) | [12][13] |
| Cyclooxygenase-2 (COX-2) | Upregulated | Human Umbilical Vein Endothelial Cells (under shear stress) | [12][13] | |
| Prostacyclin Synthase (PGIS) | Upregulated | Human Umbilical Vein Endothelial Cells (under shear stress) | [12][13] |
15-epi-Prostacyclin: A Putative Modulator of Gene Expression
Direct experimental data on the differential gene expression profile of 15-epi-Prostacyclin is currently unavailable in the public domain. However, based on studies of other prostaglandin stereoisomers, it is plausible that the epimerization at the C-15 position significantly alters its biological activity.
The Significance of C-15 Stereochemistry
The hydroxyl group at the C-15 position is crucial for the biological activity of many prostaglandins. Studies on PGE2 analogs, such as ent-11-epi-15-epi PGE2 methyl ester, have demonstrated that changes in the stereochemistry at this position can lead to altered receptor interactions, ranging from reduced agonistic activity to competitive antagonism.[14] For instance, ent-11-epi-15-epi PGE2 methyl ester was found to be a partial agonist with a lower maximal effect compared to PGE2 and acted as a competitive antagonist to PGE2 and PGF2α at higher concentrations.[14]
Inferred Differential Effects on Gene Expression
Given the critical role of the C-15 hydroxyl group, it is reasonable to hypothesize that 15-epi-Prostacyclin may exhibit a different binding affinity for the IP receptor compared to PGI2. This could manifest in several ways:
-
Reduced Agonist Potency: 15-epi-PGI2 might act as a weaker agonist at the IP receptor, leading to a dampened activation of the cAMP signaling pathway and consequently, a less robust change in the expression of PGI2-target genes.
-
Partial Agonist/Antagonist Activity: It is also possible that 15-epi-PGI2 could act as a partial agonist or even a competitive antagonist at the IP receptor. In such a scenario, it would elicit a submaximal response on its own and could inhibit the effects of the full agonist, PGI2. This would lead to a significantly different gene expression profile, potentially opposing the effects of PGI2 on certain genes.
Table 2: Hypothetical Comparison of PGI2 and 15-epi-PGI2 Effects on Gene Expression
| Feature | Prostacyclin (PGI2) | 15-epi-Prostacyclin (Hypothetical) |
| IP Receptor Binding | High-affinity agonist | Potentially lower affinity, partial agonist, or antagonist |
| cAMP Production | Strong induction | Potentially weaker induction or no effect/inhibition |
| Target Gene Regulation | Robust up- or downregulation (see Table 1) | Potentially attenuated or opposing regulation |
| Overall Biological Effect | Potent vasodilation, anti-platelet aggregation, pro-angiogenic, context-dependent inflammatory modulation | Unknown, potentially weaker or antagonistic effects |
Experimental Protocols
To elucidate the differential effects of 15-epi-Prostacyclin and PGI2, the following experimental approaches are recommended:
Radioligand Binding Assay
Objective: To determine and compare the binding affinities of PGI2 and 15-epi-PGI2 for the IP receptor.
Methodology:
-
Culture cells stably expressing the human IP receptor (e.g., HEK293-IP).
-
Prepare cell membranes from these cells.
-
Incubate the membranes with a constant concentration of a radiolabeled IP receptor agonist (e.g., [³H]-iloprost).
-
Add increasing concentrations of unlabeled PGI2 or 15-epi-PGI2 as competitors.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) for each compound to determine their binding affinities.
cAMP Accumulation Assay
Objective: To measure the ability of PGI2 and 15-epi-PGI2 to stimulate intracellular cAMP production.
Methodology:
-
Seed cells expressing the IP receptor in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of PGI2 or 15-epi-PGI2 for a defined period.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Generate dose-response curves to determine the EC50 (half-maximal effective concentration) for each compound.
Differential Gene Expression Analysis (RNA-Sequencing)
Objective: To perform a global analysis of the changes in gene expression induced by PGI2 and 15-epi-PGI2.
Methodology:
-
Culture a relevant cell type (e.g., human umbilical vein endothelial cells - HUVECs).
-
Treat the cells with vehicle, PGI2, or 15-epi-PGI2 at equimolar concentrations for a specific time course (e.g., 6, 12, 24 hours).
-
Isolate total RNA from the cells.
-
Assess RNA quality and quantity.
-
Prepare cDNA libraries for each sample.
-
Perform high-throughput sequencing (e.g., using an Illumina platform).
-
Align the sequencing reads to a reference genome and quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by each treatment compared to the vehicle control and compared to each other.
-
Validate the expression of key differentially expressed genes using quantitative real-time PCR (qRT-PCR).
Conclusion and Future Directions
The biological activity and gene regulatory effects of its stereoisomer, 15-epi-Prostacyclin, remain a significant knowledge gap. Based on the established principles of prostaglandin pharmacology, it is highly probable that the change in stereochemistry at the C-15 position alters its interaction with the IP receptor, leading to a distinct profile of differential gene expression.
Future research employing the experimental protocols outlined in this guide is essential to directly compare the pharmacological and transcriptomic effects of 15-epi-Prostacyclin and PGI2. Such studies will not only enhance our fundamental understanding of prostanoid biology but also hold the potential to uncover novel therapeutic opportunities for a range of cardiovascular and inflammatory diseases. The development of selective agonists or antagonists for prostanoid receptors hinges on a detailed understanding of the structure-activity relationships of these potent lipid mediators.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. VEGF expression is augmented by hypoxia‑induced PGIS in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostacyclin receptor up-regulates the expression of angiogenic genes in human endometrium via cross talk with epidermal growth factor Receptor and the extracellular signaling receptor kinase 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diverse effects of prostacyclin on angiogenesis-related processes in the porcine endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostacyclin-IP signaling and prostaglandin E2-EP2/EP4 signaling both mediate joint inflammation in mouse collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulation of prostacyclin synthesis-related gene expression by shear stress in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a New Source of 15-epi-Prostacyclin Sodium Salt: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate a new source of 15-epi-Prostacyclin Sodium Salt. By objectively comparing the product's performance against established standards, this document outlines key experimental protocols and data presentation formats to ensure the quality, purity, and biological activity of the new source.
Introduction to 15-epi-Prostacyclin
Prostacyclin (PGI2) is a lipid molecule of the eicosanoid family that plays a crucial role in vascular homeostasis.[1] It is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its synthetic analog, epoprostenol sodium, is used in the treatment of pulmonary arterial hypertension.[3][4] 15-epi-Prostacyclin is a stereoisomer of prostacyclin. The validation of a new source of this compound is critical to ensure its efficacy and safety.
I. Physicochemical Characterization
A fundamental step in validating a new source of this compound is to determine its physicochemical properties and compare them to a reference standard. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential techniques for this purpose.
Table 1: Physicochemical Comparison of this compound Sources
| Parameter | New Source | Reference Standard | Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | Conforms to standard |
| Purity by HPLC (%) | [Insert Data] | ≥98.0% | ≥98.0% |
| Identification by MS | Conforms | Conforms | Mass spectrum corresponds to the reference standard |
| Structure by NMR | Conforms | Conforms | NMR spectrum is consistent with the proposed structure |
| Residual Solvents (%) | [Insert Data] | Meets USP <467> limits | Meets USP <467> limits |
| Water Content (%) | [Insert Data] | ≤2.0% | ≤2.0% |
Experimental Protocols:
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to separate and quantify 15-epi-Prostacyclin and its potential impurities, including other stereoisomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral HPLC column (e.g., Chiracel OJ-RH) is recommended for separating enantiomeric forms.[5] For general purity, a C18 column can be used.[6][7]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid (e.g., 70:30 v/v acetonitrile:water with 0.1% TFA) is a common choice for reversed-phase chromatography.[6] For normal-phase chromatography to separate isomers, a mobile phase like heptane:2-propanol:acetonitrile (93:6:1 v/v) can be effective.[8]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 205 nm.[7]
-
Sample Preparation: Dissolve a known concentration of the new source and reference standard in the mobile phase.
-
Analysis: Inject equal volumes of the sample and standard solutions. Compare the retention time and peak area of the main peak to determine purity and identify any impurities by comparing them to known related substances.
2. Mass Spectrometry (MS) for Identification
MS provides information about the molecular weight of the compound, confirming its identity.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for prostaglandins.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of this compound.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides detailed information about the chemical structure of the molecule, confirming the identity and stereochemistry.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as D₂O.
-
Analysis: Acquire 1H and 13C NMR spectra. The chemical shifts, coupling constants, and peak integrations should be consistent with the known structure of 15-epi-Prostacyclin.
II. Biological Activity Assessment
Demonstrating the biological activity of the new source is crucial. This is typically achieved by measuring its ability to activate the prostacyclin receptor (IP receptor) and elicit a downstream cellular response.
Table 2: Biological Activity Comparison
| Assay | New Source (EC₅₀/IC₅₀) | Reference Standard (EC₅₀/IC₅₀) | Acceptance Criteria |
| Receptor Binding Assay | [Insert Data] | [Insert Data] | Comparable affinity to the reference standard |
| cAMP Accumulation Assay | [Insert Data] | [Insert Data] | Potency within 80-125% of the reference standard |
Experimental Protocols:
1. Prostacyclin Receptor (IP Receptor) Binding Assay
This assay measures the affinity of the compound for its target receptor.
-
Materials: Cell membranes expressing the human IP receptor, radiolabeled prostacyclin analog (e.g., [³H]-iloprost), test compound (new source and reference standard), and a filtration apparatus.
-
Method:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound material using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined.[9]
-
2. Cyclic AMP (cAMP) Accumulation Assay
This functional assay measures the downstream signaling effect of IP receptor activation.
-
Cell Line: A cell line endogenously or recombinantly expressing the IP receptor (e.g., HEK293 cells transfected with the human IP receptor).[10]
-
Method:
-
Culture the cells in appropriate media.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]
-
Stimulate the cells with varying concentrations of the new source and reference standard of this compound for a defined period.[10]
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Calculate the concentration of the compound that produces 50% of the maximal response (EC₅₀).[11]
-
III. Signaling Pathway and Experimental Workflow
Visualizing the underlying biological mechanisms and the validation process is essential for clear communication.
Signaling Pathway of Prostacyclin Analogs
Prostacyclin and its analogs primarily exert their effects through the G-protein coupled IP receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1]
Caption: Prostacyclin analog signaling via the IP receptor.
Experimental Workflow for Validation
A logical workflow ensures a comprehensive and systematic validation of the new source.
Caption: Workflow for validating a new source of 15-epi-Prostacyclin.
Conclusion
A thorough validation process, encompassing both physicochemical and biological characterization, is imperative when qualifying a new source of this compound. The data generated from the described experiments, when systematically compared against a reliable reference standard, will provide the necessary evidence to ensure the quality, consistency, and efficacy of the new material for research and drug development purposes.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Epoprostenol in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability and preservation of a new formulation of epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
- 11. atsjournals.org [atsjournals.org]
A Researcher's Guide to Negative Control Experiments for 15-epi-Prostacyclin Studies
For researchers, scientists, and drug development professionals, establishing the specificity of experimental findings is paramount. This guide provides a comprehensive comparison of negative control strategies for studies involving 15-epi-Prostacyclin and other prostacyclin analogs, complete with experimental data and detailed protocols.
Prostacyclin (PGI2) and its analogs are potent signaling lipids that mediate a variety of physiological effects, primarily through the activation of the G-protein coupled prostacyclin receptor (IP receptor). This interaction triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in vasodilation and inhibition of platelet aggregation.[1][2][3] Given the potent bioactivity of these compounds, rigorous experimental design, including the use of appropriate negative controls, is essential to ensure that observed effects are specifically due to the intended biological pathway.
This guide explores various negative control strategies, including the use of receptor antagonists and potentially inactive epimers like 15-epi-Prostacyclin, to validate findings in prostacyclin research.
Comparison of Prostacyclin Analogs and Negative Controls
To objectively assess the performance of 15-epi-Prostacyclin and other negative controls, it is crucial to compare their activity with that of known active prostacyclin analogs. The following table summarizes the key characteristics and reported biological activities of several relevant compounds.
| Compound | Type | Mechanism of Action | Reported Potency (Receptor Binding/Functional Assay) | Key Application |
| Prostacyclin (PGI2) | Endogenous Agonist | Activates the IP receptor, increasing cAMP levels.[1][2][3] | High affinity, pKi ~9.0 | Endogenous mediator of vasodilation and anti-platelet aggregation. |
| Iloprost | Stable PGI2 Analog | Potent agonist of the IP receptor. | High affinity, Ki ~3.9 nM for IP receptor. | Treatment of pulmonary arterial hypertension. |
| Treprostinil | Stable PGI2 Analog | Potent agonist of the IP, DP1, and EP2 receptors. | High affinity, Ki ~32 nM for IP receptor. | Treatment of pulmonary arterial hypertension. |
| Beraprost | Orally Active PGI2 Analog | Agonist of the IP receptor. | Moderate affinity. | Treatment of pulmonary hypertension. |
| Selexipag (MRE-269) | Selective IP Receptor Agonist | Highly selective agonist for the IP receptor. | High affinity and selectivity for the IP receptor. | Treatment of pulmonary arterial hypertension. |
| 15-epi-Prostacyclin | Potential Negative Control | Expected to have significantly reduced or no agonist activity at the IP receptor due to stereochemical inversion at C-15. | Data not readily available, but epimers of other prostaglandins show reduced activity or antagonistic properties.[4] | Potential use as an inactive control to assess non-specific effects. |
| RO1138452 | IP Receptor Antagonist | Competitively blocks the IP receptor, preventing agonist binding and subsequent signaling.[5] | High affinity antagonist, pKi ~9.0.[5] | Negative control for IP receptor-mediated effects. |
| CAY10441 | IP Receptor Antagonist | Selective antagonist of the IP receptor. | Effective in blocking IP receptor-mediated cAMP synthesis.[6] | Negative control for IP receptor-mediated effects. |
| Vehicle Control | Inactive Control | The solvent or carrier used to dissolve the test compounds. | No biological activity. | Accounts for any effects of the vehicle on the experimental system. |
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical framework for employing negative controls.
Caption: Prostacyclin signaling pathway and point of intervention for a negative control antagonist.
Caption: A typical experimental workflow for studying the effects of prostacyclin analogs.
Caption: The logical relationship of a negative control in validating experimental hypotheses.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
cAMP Measurement Assay
This assay quantifies the intracellular levels of cAMP, a key second messenger in the prostacyclin signaling pathway.
Materials:
-
Cells expressing the IP receptor (e.g., human platelets, HEK293 cells stably expressing the IP receptor).
-
Test compounds: Prostacyclin analog (agonist), 15-epi-Prostacyclin, IP receptor antagonist, vehicle.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment (for antagonist studies): Incubate cells with the IP receptor antagonist or vehicle for a specified time (e.g., 30 minutes) prior to agonist addition.
-
Stimulation: Add the prostacyclin analog (agonist) or 15-epi-Prostacyclin at various concentrations. Include a vehicle control group. A known activator of adenylyl cyclase, such as forskolin, can be used as a positive control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Perform the cAMP assay on the cell lysates as per the kit protocol.
-
Data Analysis: Measure the signal (e.g., absorbance, fluorescence) using a plate reader. Calculate the concentration of cAMP in each sample based on a standard curve. Plot dose-response curves to determine the EC50 values for the agonists.
Platelet Aggregation Assay
This assay measures the ability of prostacyclin analogs to inhibit platelet aggregation, a primary physiological function.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, collagen, thrombin).
-
Test compounds: Prostacyclin analog, 15-epi-Prostacyclin, IP receptor antagonist, vehicle.
-
Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP. Adjust the platelet count in the PRP with PPP if necessary.
-
Pre-incubation: Pre-incubate the PRP with the test compounds (prostacyclin analog, 15-epi-Prostacyclin, IP receptor antagonist, or vehicle) at 37°C for a short period (e.g., 1-5 minutes).
-
Aggregation Measurement: Place the PRP sample in the aggregometer cuvette. Add a platelet agonist (e.g., ADP) to induce aggregation.
-
Data Recording: The aggregometer will measure the change in light transmission as platelets aggregate. Record the aggregation curves for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the IC50 value for the prostacyclin analogs that inhibit aggregation. Compare the inhibitory effects of the active analogs with the lack of effect from the negative controls.
By employing these rigorous experimental designs and incorporating appropriate negative controls, researchers can confidently and accurately delineate the specific mechanisms of action of 15-epi-Prostacyclin and other prostacyclin analogs, ultimately contributing to the development of more targeted and effective therapeutics.
References
- 1. Schematic showing the pathway for synthesis and mode of action of prostacyclin (PGI2) [pfocr.wikipathways.org]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. Use of Aerosolized Prostacyclins in Critically Ill Patients and Association With Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin production by experimental tumours and effects of anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Attenuated Agonist Activity of 15-epi-Prostacyclin: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comparative analysis of 15-epi-Prostacyclin and its parent compound, Prostacyclin (PGI2), focusing on the structural and functional differences that lead to the reduced agonist activity of the 15-epimer at the prostacyclin (IP) receptor.
Prostacyclin (PGI2) is a potent endogenous eicosanoid with significant vasodilatory and anti-platelet aggregation effects, primarily mediated through the activation of the G-protein coupled IP receptor. This activation triggers a signaling cascade involving adenylyl cyclase and cyclic adenosine monophosphate (cAMP). The stereochemistry of PGI2, particularly at the C-15 position, is crucial for its biological activity. Its epimer, 15-epi-Prostacyclin, exhibits markedly reduced agonist potency. This guide delves into the available experimental data to elucidate the reasons behind this decreased activity.
Comparative Agonist Activity at the IP Receptor
While direct, side-by-side quantitative comparisons of the binding affinity and functional potency of 15-epi-Prostacyclin and PGI2 are not extensively documented in publicly available literature, the established structure-activity relationships for prostaglandins strongly suggest a significant reduction in activity for the 15-epimer. PGI2 is known to bind to the IP receptor with high affinity, typically in the low nanomolar range, and stimulates cAMP production with a corresponding high potency.
| Compound | Binding Affinity (Ki) | Functional Potency (EC50 for cAMP accumulation) |
| Prostacyclin (PGI2) | ~1-10 nM (estimated) | ~1-10 nM (estimated) |
| 15-epi-Prostacyclin | Significantly higher than PGI2 (expected) | Significantly higher than PGI2 (expected) |
Note: The values for PGI2 are estimations based on the reported high affinity and potency from various studies. Specific Ki and EC50 values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions. Data for 15-epi-Prostacyclin is inferred from the general understanding of prostaglandin structure-activity relationships, which consistently show that the natural 15(S)-hydroxyl configuration is critical for high agonist activity.
The reduced potency of 15-epi-Prostacyclin is attributed to a less favorable interaction with the binding pocket of the IP receptor due to the altered stereochemistry at the C-15 hydroxyl group. This likely results in a lower binding affinity and a decreased ability to induce the conformational change in the receptor necessary for efficient G-protein coupling and subsequent adenylyl cyclase activation.
Prostacyclin Signaling Pathway
The canonical signaling pathway initiated by the binding of prostacyclin agonists to the IP receptor is a critical mechanism for regulating vascular tone and platelet function.
A Comparative Guide to the Structure-Activity Relationship of Prostacyclin Epimers and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of prostacyclin (PGI₂) and its synthetic analogs, with a focus on how stereochemistry and structural modifications influence their biological activity. While direct comparative quantitative data for prostacyclin epimers is limited in publicly available literature, this guide leverages data from key analogs to illustrate the principles of SAR at the prostacyclin (IP) receptor and other related prostanoid receptors.
Prostacyclin is a potent endogenous vasodilator and inhibitor of platelet aggregation, primarily mediating its effects through the Gs-coupled IP receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] Its therapeutic potential, particularly in pulmonary arterial hypertension (PAH), is limited by its chemical instability.[4] This has driven the development of stable synthetic analogs such as iloprost and treprostinil.[2][3] Understanding the SAR of these compounds, including the impact of stereochemistry at key positions like C-15, is crucial for the design of more potent and selective therapeutic agents.
Comparative Biological Activity of Prostacyclin Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of two widely studied prostacyclin analogs, iloprost and treprostinil, at the human IP receptor and other prostanoid receptors. This data highlights the differences in their receptor selectivity profiles, which can contribute to their distinct therapeutic and side-effect profiles.
Table 1: Comparative Binding Affinities (Ki, nM) of Prostacyclin Analogs at Human Prostanoid Receptors
| Compound | IP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | DP1 Receptor |
| Iloprost | 3.9 | 1.1 | >1000 | >1000 | >1000 |
| Treprostinil | 32 | >1000 | 3.6 | >1000 | 4.4 |
Data sourced from Whittle et al., 2012.
Table 2: Comparative Functional Potencies (EC₅₀, nM) of Prostacyclin Analogs
| Compound | IP Receptor (cAMP assay) | EP1 Receptor (Ca²⁺ assay) | EP2 Receptor (cAMP assay) | DP1 Receptor (cAMP assay) |
| Iloprost | 0.37 | 0.3 | >1000 | >1000 |
| Treprostinil | 1.9 | >1000 | 6.2 | 0.6 |
Data sourced from Whittle et al., 2012.
Analysis of Structure-Activity Relationships:
Experimental Protocols
Radioligand Binding Assay for IP Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human IP receptor, using a radiolabeled prostacyclin analog.
Materials:
-
HEK293 cells stably expressing the human IP receptor (HEK293-IP).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]-Iloprost (specific activity ~15-20 Ci/mmol).
-
Non-specific binding control: Unlabeled iloprost (10 µM).
-
Test compounds.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-IP cells to confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled iloprost (for non-specific binding).
-
25 µL of test compound at various concentrations.
-
50 µL of [³H]-Iloprost (final concentration ~1-2 nM).
-
100 µL of membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for IP Receptor Potency
This protocol measures the ability of test compounds to stimulate cAMP production in cells expressing the human IP receptor, providing a measure of their functional potency (EC₅₀).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human IP receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin (positive control).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the IP receptor in appropriate medium.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
-
cAMP Assay:
-
Aspirate the culture medium from the wells and wash once with stimulation buffer.
-
Add 50 µL of stimulation buffer containing various concentrations of the test compound (or forskolin for positive control) to the wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data (e.g., fluorescence or luminescence) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC₅₀ value from the resulting sigmoidal dose-response curve.
-
Visualizations
Caption: Prostacyclin Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
Benchmarking 15-epi-Prostacyclin against known IP receptor ligands
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of known IP receptor ligands. Due to a lack of available experimental data in the public domain, a direct quantitative comparison including 15-epi-Prostacyclin could not be compiled. However, this guide offers a benchmark of well-characterized IP receptor agonists—Iloprost, Cicaprost, and Beraprost—to serve as a valuable resource for receptor pharmacology studies.
Comparative Analysis of IP Receptor Ligands
The prostacyclin (IP) receptor is a Gs protein-coupled receptor that plays a crucial role in vasodilation, inhibition of platelet aggregation, and vascular smooth muscle cell proliferation.[1][2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade makes the IP receptor a key therapeutic target for conditions such as pulmonary arterial hypertension.[1][3][4]
This comparison focuses on three synthetic analogs of prostacyclin (PGI2): Iloprost, Cicaprost, and Beraprost. While all are potent IP receptor agonists, they exhibit differences in their binding affinities and potencies, which can influence their therapeutic application and side-effect profiles.
Quantitative Comparison of IP Receptor Ligands
The following table summarizes the binding affinity (Ki) and potency (EC50) of Iloprost, Cicaprost, and Beraprost for the IP receptor. This data has been compiled from various studies to provide a comparative overview.
| Ligand | Receptor | Species | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| Iloprost | IP | Human | Radioligand Binding | 3.9 | - | [5] |
| EP1 | Human | Radioligand Binding | 1.1 | - | [5] | |
| IP | Human | cAMP Accumulation | - | 0.37 | [5] | |
| Cicaprost | IP | - | - | - | - | [6] |
| Beraprost | IP | - | - | - | - | [7][8][9] |
Note: A comprehensive search did not yield specific Ki or EC50 values for 15-epi-Prostacyclin's direct interaction with the IP receptor.
IP Receptor Signaling Pathway
Activation of the IP receptor by an agonist initiates a signaling cascade that is central to its physiological effects. The binding of a ligand to the IP receptor leads to the activation of the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.
References
- 1. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. publications.ersnet.org [publications.ersnet.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 15-epi-Prostacyclin Sodium Salt
Disclaimer: A specific Safety Data Sheet (SDS) for 15-epi-Prostacyclin Sodium Salt was not located. The following information is based on the safety data for the closely related compound, Epoprostenol sodium (also known as Prostacyclin or Prostaglandin I2 sodium salt). This compound is a stereoisomer of Epoprostenol sodium, and while they are structurally similar, their toxicological properties may vary. This guidance should be used as a starting point for a comprehensive risk assessment.
I. Hazard Identification and Quantitative Data
Due to the potent physiological effects of prostaglandin analogs, this compound should be handled as a hazardous compound. The primary hazards are associated with its pharmacological activity and potential for irritation. The following table summarizes the GHS hazard classifications for the surrogate compound, Epoprostenol sodium.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
Occupational Exposure Limits (OELs): Specific OELs for this compound or Epoprostenol sodium have not been established. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent accidental exposure. The following PPE is recommended when handling this compound in solid or solution form.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves are recommended. Change gloves frequently, especially if contaminated. |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Face Protection | Face Shield | A full-face shield should be worn in addition to safety goggles when there is a risk of splashes. |
| Respiratory Protection | Respirator | For handling the solid compound or when generating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. |
III. Operational and Disposal Plans
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area.
-
Follow the manufacturer's recommendations for storage temperature, which is typically -20°C for the solid compound.
-
-
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a containment glove box.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Weigh the solid compound on a tared, disposable weigh paper within the containment area.
-
Slowly add the desired solvent to the solid to avoid generating dust.
-
Cap the vial or flask securely and mix gently until the solid is fully dissolved.
-
-
Use in Experiments:
-
When transferring solutions, use appropriate tools such as calibrated pipettes with disposable tips.
-
Keep all containers with the compound sealed when not in use.
-
Work on a disposable, absorbent bench liner to contain any small spills.
-
-
Waste Segregation:
-
All materials that have come into contact with this compound (e.g., gloves, weigh papers, pipette tips, vials) are considered hazardous waste.
-
Segregate this waste into a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound. A suitable decontamination solution would be an alcohol-based cleaner.
-
Dispose of the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Dispose of the hazardous waste container through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for chemical waste disposal.
-
For unused or expired medicines, the best option is a drug take-back program. If not available, mix the compound with an unappealing substance like coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the trash.[2][3]
-
IV. Mandatory Visualizations
The following diagrams illustrate the standard operational workflow and emergency procedures for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
